molecular formula C14H16N2O4 B12433700 [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

Número de catálogo: B12433700
Peso molecular: 276.29 g/mol
Clave InChI: HCVPUFHAWIINEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVPUFHAWIINEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Applications of[1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (commonly known as (1-(4-nitrophenyl)pyrrolidin-2-yl)methyl acrylate) is a highly functionalized, versatile monomer. Structurally, it is an acrylate ester of a prolinol derivative substituted with a 4-nitrophenyl group. This unique molecular architecture bridges two critical fields of advanced research: Materials Science , where it serves as a highly polarizable push-pull chromophore for nonlinear optical (NLO) polymers, and Pharmaceutical Sciences , where its chiral scaffold and reactive Michael acceptor (acrylate) are leveraged in the rational design of Targeted Covalent Inhibitors (TCIs) and theranostic agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, electronic mechanisms, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical & Structural Profiling

The compound exists both as a racemate and as distinct enantiomers. The (2S)-enantiomer is particularly valuable in biological applications requiring strict stereochemical control. Below is a consolidated profile of its core physicochemical properties.

PropertyValue
Chemical Name [1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
IUPAC / Synonyms 2-Propenoic acid, [1-(4-nitrophenyl)-2-pyrrolidinyl]methyl ester
CAS Registry Number 1005341-95-6 (Racemic), 152100-45-3 (2S-enantiomer)[1]
Molecular Formula C14H16N2O4[2]
Molecular Weight 276.29 g/mol [2]
Exact Mass 276.111 g/mol [2]
Predicted pKa 1.99 ± 0.40[2]
Lipophilicity (XLogP3-AA) 2.9[2]

Mechanistic Insights: The Push-Pull Electronic System

The core of this molecule features a classic Donor- π -Acceptor (D- π -A) architecture. The pyrrolidine nitrogen acts as a strong electron donor, while the para-nitro group acts as a potent electron acceptor. The phenyl ring serves as the π -conjugated bridge facilitating electron delocalization.

This push-pull system induces a strong Intramolecular Charge Transfer (ICT) . In materials science, this ICT generates a massive molecular hyperpolarizability ( β ), making the compound an excellent candidate for second-order nonlinear optics. In biological contexts, this same ICT makes the molecule highly solvatochromic—meaning its fluorescence emission is exquisitely sensitive to the local polarity of its microenvironment, a property highly sought after for cellular imaging probes.

PushPull Donor Electron Donor (Pyrrolidine Nitrogen) PiBridge π-Conjugated Bridge (Phenyl Ring) Donor->PiBridge Electron Density Flow Acceptor Electron Acceptor (Nitro Group) PiBridge->Acceptor Resonance Delocalization ICT Intramolecular Charge Transfer (Large Hyperpolarizability β) Acceptor->ICT Dipole Moment Generation

Intramolecular Charge Transfer (ICT) in the push-pull chromophore system.

Applications in Drug Development & Theranostics

The Acrylate as a Covalent Warhead

In modern drug discovery, there has been a massive resurgence in the development of Targeted Covalent Inhibitors (TCIs) [3]. TCIs are rationally designed to form irreversible covalent bonds with non-catalytic nucleophilic residues—predominantly cysteine—within a target protein's binding pocket.

The prop-2-enoate (acrylate) moiety on this molecule is a classic Michael acceptor . Because unfunctionalized acrylates and acrylamides are only weakly electrophilic, they require close spatial proximity to the target cysteine to react[4]. The rigid, chiral pyrrolidine ring of the (2S)-enantiomer[1] provides an excellent structural scaffold to precisely orient the acrylate warhead, minimizing off-target toxicity with ubiquitous cellular thiols like glutathione (GSH) while maximizing target residence time[5].

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental parameter.

Protocol A: Synthesis of the Chiral Monomer

Objective: Synthesize the (2S)-enantiomer while preserving the stereocenter and preventing premature polymerization of the acrylate.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: React (S)-(+)-prolinol with 1-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO) at 90°C, using potassium carbonate (K₂CO₃) as a base.

    • Causality: Fluorine is utilized instead of chlorine because its high electronegativity strongly withdraws electron density from the ipso-carbon, drastically lowering the activation energy for the Meisenheimer complex formation. K₂CO₃ is chosen as a mild base to scavenge the HF byproduct without risking the racemization of the chiral α -carbon.

  • Esterification (Acylation):

    • Procedure: Dissolve the resulting 1-(4-nitrophenyl)pyrrolidin-2-ylmethanol in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N), cool to 0°C, and add acryloyl chloride dropwise.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyrrolidine nitrogen. The reaction is strictly maintained at 0°C because acryloyl chloride is highly reactive; elevated temperatures would trigger exothermic side reactions, including premature free-radical polymerization or unwanted Michael addition of the amine to the newly formed acrylate double bond.

Synthesis Step1 1. SNAr Reaction Prolinol + 1-Fluoro-4-nitrobenzene Int1 Intermediate 1-(4-Nitrophenyl)pyrrolidin-2-ylmethanol Step1->Int1 K2CO3, DMSO, 90°C (Maintains Chirality) Step2 2. Esterification Acryloyl Chloride + Et3N (0°C) Int1->Step2 Product Target Monomer CAS: 1005341-95-6 Step2->Product DCM Solvent (Prevents Polymerization)

Step-by-step synthesis workflow of the target acrylate monomer.
Protocol B: Covalent Binding Assay (GSH Reactivity Profiling)

Objective: To quantify the electrophilic reactivity of the acrylate warhead via hetero-Michael addition, a standard validation step for TCI development[4].

  • Incubation: In a thermoshaker set to 37°C, combine the monomer (final concentration 100 µM) with reduced glutathione (GSH, final concentration 5 mM) in PBS buffer (pH 7.4).

    • Causality: The pH 7.4 buffer mimics physiological conditions, ensuring the thiol group of GSH is appropriately ionized to the highly reactive thiolate anion. The 50-fold excess of GSH drives the reaction into a pseudo-first-order kinetic regime, simplifying the calculation of the half-life ( t1/2​ ) and intrinsic reactivity constant ( kinact​ ).

  • Sampling & Quenching: At predetermined time intervals (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold acetonitrile instantly halts the Michael addition by denaturing the reaction environment and precipitating buffer salts. This self-validating step ensures that the subsequent LC-MS/MS readout accurately reflects the exact time point of extraction without continuous background reaction.

References

  • Guidechem. "2-Propenoic acid,[1-(4-nitrophenyl)-2-pyrrolidinyl]methyl ester".
  • Sigma-Aldrich. "1005341-95-6 | Sigma-Aldrich".
  • BLDpharm. "152100-45-3 |[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate".
  • Boike, L. et al. "Advances in covalent drug discovery". Nature Reviews Drug Discovery.
  • Jackson, P. A. et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions". PMC - NIH.
  • MDPI. "Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?".

Sources

Predictive Mechanism of Action (MoA) and Target Deconvolution for[1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapeutics, particularly in oncology and immunology. This technical whitepaper establishes a predictive Mechanism of Action (MoA) and a rigorous, self-validating experimental framework for [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (CAS: 1005341-95-6).

Characterized by a functionalized pyrrolidine core, an electron-withdrawing 4-nitrophenyl moiety, and a prop-2-enoate (acrylate) warhead, this molecule is structurally primed to act as a covalent probe. By synthesizing structural logic, in silico predictions, and advanced chemoproteomic validation strategies—specifically Activity-Based Protein Profiling (ABPP)—this guide provides a comprehensive blueprint for deconvoluting the targets of novel acrylate-based covalent binders.

Structural Logic & Pharmacophore Analysis

To predict the MoA, we must first deconstruct the molecule into its functional domains and understand the causality behind its predicted reactivity.

  • The Prop-2-enoate (Acrylate) Warhead: The acrylate group is a classic α,β-unsaturated carbonyl. It acts as a "soft" Michael acceptor, uniquely suited for targeting non-catalytic cysteine residues[1]. Unlike "hard" or highly reactive electrophiles (e.g., chloroacetamides) that indiscriminately alkylate cellular nucleophiles, acrylates possess weak intrinsic electrophilicity. They require prolonged residence time in a specific protein binding pocket to undergo a Michael addition with a proximally constrained cysteine thiolate[2]. This proximity-driven reactivity minimizes off-target toxicity.

  • The Pyrrolidine Core: The central pyrrolidine ring provides a rigid, stereochemically defined vector. It dictates the spatial orientation of the acrylate warhead relative to the binding pocket, heavily influencing target selectivity.

  • The 4-Nitrophenyl Group: Attached to the pyrrolidine nitrogen, this highly electron-withdrawing group serves a dual purpose. First, it acts as a strong pharmacophore capable of π−π stacking or π -cation interactions within hydrophobic pockets. Second, it significantly depresses the pKa​ of the pyrrolidine nitrogen, ensuring it remains unprotonated at physiological pH. This enhances the molecule's lipophilicity and membrane permeability.

In Silico Target Prediction & Workflow

Because the acrylate warhead dictates a cysteine-targeted covalent mechanism, our in silico prediction focuses on the "ligandable" cysteinome.

Fig 1: End-to-end workflow for predicting and validating the mechanism of action of the covalent probe.

Using covalent docking algorithms (e.g., Schrödinger CovDock), the molecule is screened against a library of kinases and enzymes known to harbor accessible non-catalytic cysteines (e.g., EGFR Cys797, BTK Cys481, KRAS G12C)[1]. The algorithm first docks the molecule non-covalently to establish the pre-reaction complex, then models the transition state of the Michael addition, and finally minimizes the covalent adduct.

Empirical Validation: The Self-Validating Protocol

To transition from prediction to proven MoA, we employ a self-validating triad of experiments. Each step acts as a quality control gate for the next, ensuring scientific trustworthiness.

Step 1: Intrinsic Reactivity Profiling (GSH Assay)

Before testing in biological systems, we must prove the molecule is neither too reactive (promiscuous) nor entirely inert. We measure its half-life ( t1/2​ ) in the presence of Glutathione (GSH), the most abundant intracellular thiol.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in DMSO.

  • Dilute to a final concentration of 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH.

  • Incubate at 37°C.

  • Sample aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench with 1% formic acid.

  • Analyze via LC-UV/MS to quantify the depletion of the parent compound.

Table 1: Predicted Reactivity Parameters

Compound ClassElectrophilePredicted GSH t1/2​ Biological Implication
Target Compound Acrylate (prop-2-enoate) 12 - 24 hours Ideal for targeted covalent inhibition; requires binding proximity.
Ibrutinib (Control)Acrylamide> 24 hoursHighly stable; highly selective.
Chloroacetamide (Control) α -chloro carbonyl< 1 hourHighly reactive; risk of off-target toxicity.
Step 2: Target Deconvolution via Competitive isoTOP-ABPP

To identify the specific protein targets in a native proteome, we utilize Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[3]. By pre-incubating cell lysates with our compound, we covalently block its specific target cysteines. Subsequent labeling with a broad-spectrum, alkyne-functionalized iodoacetamide (IA-alkyne) probe will label all remaining unreacted cysteines[4].

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for proteome-wide target deconvolution.

Step-by-Step Methodology:

  • Lysate Preparation: Extract proteome from target cancer cell lines (e.g., A549, HeLa) using non-denaturing lysis buffer.

  • Competition: Treat 2 mg of lysate with 10 µM of the compound (or DMSO vehicle) for 2 hours at 37°C.

  • Broad Labeling: Add 100 µM IA-alkyne to both samples for 1 hour to label all available cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag (using light/heavy isotopic tags for vehicle/treated samples, respectively).

  • Enrichment & Digestion: Precipitate proteins, enrich biotinylated proteins on streptavidin beads, and perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Identify peptides showing a high Light:Heavy ratio (>4.0), indicating that the compound successfully outcompeted the IA-alkyne probe for that specific cysteine residue.

Step 3: Structural Validation via Intact Protein MS

Once a target is identified via ABPP, we must validate the exact stoichiometry of the interaction. Because the Michael addition is an addition reaction (unlike SN​2 reactions which lose a leaving group), the covalent adduct will result in an exact mass shift equal to the molecular weight of the compound (MW: 276.29 Da).

Step-by-Step Methodology:

  • Incubate 5 µM of the recombinant purified target protein with 25 µM of the compound for 2 hours.

  • Desalt the protein using a C4 ZipTip to remove unbound compound.

  • Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolute the multiply charged envelope to obtain the intact mass.

Table 2: Expected Mass Shifts for Intact Protein MS Validation

Protein StateExpected Mass Shift ( Δ Da)StoichiometryInterpretation
Apo Protein (Unbound)0.000:1Baseline
Protein + Compound Adduct +276.29 1:1 Confirmed single-site covalent Michael addition.
Protein + Compound (Excess)+552.582:1Off-target labeling / non-specific reactivity.

Conclusion

By leveraging the inherent chemical logic of the prop-2-enoate warhead and the 4-nitrophenyl pyrrolidine scaffold, this guide outlines a predictive and empirically rigorous pathway for MoA deconvolution. Utilizing GSH intrinsic reactivity assays to establish baseline stability, competitive isoTOP-ABPP for proteome-wide target discovery, and intact MS for stoichiometric validation ensures a scientifically sound, self-validating framework for advancing this compound in targeted covalent drug discovery.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Semantic Scholar (Molecules)
  • An In-depth Technical Guide to the Michael Addition Reaction of 2-Chloroacrylamide Benchchem
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification PubMed (N

Sources

Pharmacophore Synergy: Unlocking the Biological Potential of Nitro Compounds and Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific pharmacophores dictates both the pharmacokinetic destiny and pharmacodynamic efficacy of a lead compound. As a Senior Application Scientist, I have observed that the functionalization of molecular scaffolds is rarely a matter of trial and error; it is an exercise in applied stereoelectronics and metabolic targeting. This technical guide explores the divergent yet highly potent biological activities of two critical chemical classes: pyrrolidine derivatives and nitro compounds . By analyzing their structural causality, quantitative efficacy, and mechanistic pathways, this whitepaper provides actionable, field-proven insights for drug development professionals.

Structural Causality: Why These Scaffolds Matter

Pyrrolidine: Conformational Flexibility and Pseudorotation

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional geometry that is highly desirable for exploring pharmacophore space[1]. Unlike planar aromatic rings, pyrrolidine undergoes "pseudorotation," an unrestricted conformational flexibility that can be precisely locked by the appropriate choice of substituents at the C-2 or C-4 positions[1].

  • Antidiabetic Activity: Strategic functionalization of the pyrrolidine ring (e.g., cyanopyrrolidines) yields potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. These derivatives competitively block the active site of DPP-IV, preventing the degradation of Glucagon-Like Peptide-1 (GLP-1) and thereby improving glucose homeostasis[2]. Furthermore, pyrrolidine-based chalcones have demonstrated dual inhibitory effects against α-amylase and α-glucosidase, critical enzymes in carbohydrate metabolism[3].

  • Anticancer Activity: The sp3-hybridized nature of pyrrolidine allows for the synthesis of complex spiro-oxindoles. These halogenated spiro[pyrrolidine-thiazolo-oxindoles] exhibit broad-spectrum cytotoxicity by intercalating with DNA or inhibiting key mitotic kinases, often outperforming standard chemotherapeutics like cisplatin[4].

G P Pyrrolidine Derivative D DPP-IV Active Site P->D Stereospecific Binding I Enzyme Inhibition D->I Substrate Blockade G Elevated GLP-1 I->G Decreased Degradation M Glucose Homeostasis G->M Insulin Secretion

Mechanism of DPP-IV inhibition by pyrrolidine derivatives for glycemic control.

Nitro Group: Bioreduction and Electron Withdrawal

The nitro group (-NO₂) acts simultaneously as a pharmacophore and a toxicophore. Because the nitrogen atom lacks a lone pair, the nitro group is highly electron-withdrawing via both resonance and inductive effects[5]. This makes nitroaromatics and nitroheterocycles ideal prodrugs that require enzymatic bioactivation.

  • Antimicrobial & Antiparasitic Activity: The primary mechanism of action relies on target-specific nitroreductases (NTRs). Type I NTRs (oxygen-insensitive) perform a two-electron reduction to form hydroxylamines, while Type II NTRs (oxygen-sensitive) perform a one-electron reduction to form nitro radical anions[6]. These reactive intermediates generate oxidative stress and form covalent adducts with DNA, leading to pathogen death[7].

  • Anticancer Activity: Nitro compounds are highly effective in targeting the hypoxic microenvironments of solid tumors. Recent synthetic nitro derivatives have shown nanomolar efficacy against triple-negative breast cancer cell lines by inducing nuclear apoptosis and disrupting cell-to-cell interactions[8].

G N Nitro Compound (Prodrug) E Nitroreductase (Type I / II) N->E Enzymatic Binding R Nitro Radical Anion (1e- Reduction) E->R O2 Sensitive H Hydroxylamine (2e- Reduction) E->H O2 Insensitive D Oxidative Stress & DNA Damage R->D ROS Generation H->D Covalent Adducts A Target Cell Death (Apoptosis) D->A Cytotoxicity

Nitroreductase-mediated bioactivation of nitro compounds leading to targeted cell death.

Quantitative Efficacy Profiles

To contextualize the pharmacological potency of these scaffolds, the following tables summarize key quantitative data (IC₅₀ and Kᵢ values) extracted from recent structural optimization campaigns.

Table 1: Biological Activity of Select Pyrrolidine Derivatives
Compound ClassTarget / Cell LineIC₅₀ ValueReference
Spiro[pyrrolidine-thiazolo-oxindoles] (Compound 5g) HepG2 (Liver Cancer)5.00 ± 0.66 µM[4]
Pyrrolidine-Based Chalcone (Compound 3) α-Amylase Enzyme14.61 ± 0.12 μM[3]
Pyrrolidine-Based Chalcone (Compound 3) α-Glucosidase Enzyme25.38 ± 2.09 μM[3]
Substituted Pyrrolidine Derivative (Compound 1) DPP-IV Enzyme1.1 nM[9]
Table 2: Biological Activity of Select Nitro Compounds
Compound ClassTarget / Cell LineIC₅₀ / Kᵢ ValueReference
Mn(II) Complex with 2-Cl-5-NBA (Compound 27) Lung Cancer Cells8.82 μM[6]
N,N-dibutyl-nitro-substituted compound (Compound 42) MDA-MB-231 (Breast Cancer)8.9 nM[8]
Nifurtimox (Nitroaromatic Prodrug) Glutathione ReductaseKᵢ = 40 μM[5]
Nifurtimox (Nitroaromatic Prodrug) Trypanothione ReductaseIC₅₀ = 200 μM[5]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As an application scientist, I mandate that every assay must be a self-validating system to prevent false positives driven by assay interference (e.g., compound autofluorescence or poor solubility).

Protocol 1: High-Fidelity MTT Cytotoxicity Assay for Anticancer Screening

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase. The quantity of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Seed HepG2 or MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate. Validation Step: Leave column 1 as a media-only blank to establish baseline absorbance.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Dosing: Treat cells with pyrrolidine or nitro derivatives in a log-dose scale (e.g., 0.1, 1, 10, 50, 100 µM). Validation Step: Ensure the final DMSO concentration does not exceed 0.5% v/v. Higher DMSO concentrations disrupt the lipid bilayer, introducing confounding cytotoxic artifacts. Include a positive control (e.g., Cisplatin) to validate cell line sensitivity[4].

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to solubilize the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Photometric Read: Measure absorbance at 570 nm. Validation Step: Take a reference read at 650 nm and subtract it from the 570 nm values. This corrects for background noise caused by cellular debris and plate imperfections.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Ensure the assay Z'-factor is > 0.5 to confirm high-throughput robustness.

G S1 Cell Seeding & Incubation S2 Compound Dosing (Log Scale) S1->S2 24h Adhesion S3 MTT Addition (Metabolic Reduction) S2->S3 48h Exposure S4 Formazan Solubilization (DMSO) S3->S4 Mitochondrial Activity S5 Absorbance (570nm) & Data Analysis S4->S5 Photometric Read

Self-validating MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Causality: α-amylase cleaves complex starches into reducing sugars (maltose). The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with these reducing sugars to form a colored product. Effective pyrrolidine-based chalcones will inhibit the enzyme, resulting in lower absorbance[3].

  • Enzyme Preparation: Dissolve porcine pancreatic α-amylase in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl).

  • Pre-Incubation: Mix 500 µL of the test compound (pyrrolidine derivative) with 500 µL of the enzyme solution. Incubate at 25°C for 10 minutes. Validation Step: Include Acarbose as a reference standard to validate the dynamic range of the assay[3].

  • Substrate Addition: Add 500 µL of 1% starch solution in the same buffer to initiate the reaction. Incubate exactly for 10 minutes at 25°C.

  • Reaction Termination: Stop the reaction by adding 1.0 mL of DNSA color reagent.

  • Color Development: Boil the tubes in a water bath for 5 minutes, then cool to room temperature. Dilute with 10 mL of distilled water.

  • Measurement: Read absorbance at 540 nm against a blank. Validation Step: Run an "enzyme-blank" where DNSA is added before the starch to account for any spontaneous starch breakdown or compound autofluorescence.

Sources

In Silico Modeling of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate Protein Binding: A Technical Guide for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacochemistry, offering prolonged target engagement and the ability to drug previously intractable binding sites. The compound [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate represents a highly specialized TCI scaffold. It features a rigid pyrrolidine core, an electron-withdrawing 4-nitrophenyl moiety for robust hydrophobic and π−π stacking interactions, and a terminal prop-2-enoate (acrylate) warhead .

Because the acrylate group is a classic Michael acceptor, standard non-covalent docking algorithms are insufficient for modeling its binding behavior. This whitepaper outlines a comprehensive, self-validating in silico workflow to model the covalent conjugate addition of this molecule to nucleophilic protein residues (primarily cysteine), ensuring high thermodynamic accuracy and structural fidelity.

Mechanistic Rationale & Molecular Profiling

Before initiating computational workflows, it is critical to establish the chemical causality of the ligand-target interaction. The binding of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a two-step kinetic process:

  • Non-Covalent Pre-Organization ( Ki​ ): The 4-nitrophenyl group anchors the molecule within the receptor's hydrophobic pocket. Crucially, the strongly electron-withdrawing para-nitro group delocalizes the lone pair of the pyrrolidine nitrogen. This drops the nitrogen's pKa​ significantly below physiological pH, meaning the pyrrolidine nitrogen must be modeled as neutral rather than protonated.

  • Covalent Bond Formation ( kinact​ ): The β -carbon of the prop-2-enoate warhead is highly electrophilic. Upon proper spatial alignment, it undergoes nucleophilic attack by a deprotonated cysteine thiolate ( S− ), forming an irreversible thioether adduct via a Michael addition pathway.

MichaelAddition Warhead Acrylate Warhead (prop-2-enoate) PreRxn Pre-Reaction Complex Warhead->PreRxn Target Target Cysteine (Thiolate S⁻) Target->PreRxn Attack Nucleophilic Attack PreRxn->Attack Enolate Enolate Intermediate Attack->Enolate Adduct Thioether Adduct Enolate->Adduct Protonation

Figure 1: Mechanistic pathway of Michael addition between the acrylate warhead and cysteine.

Target Selection & Structural Preparation

The integrity of any covalent docking simulation relies entirely on the precise preparation of the pre-reactive states. Errors in protonation or partial charges will cascade into massive scoring failures.

Protein Preparation (Causality of the Thiolate)

Covalent docking requires the target cysteine (e.g., Cys797 in EGFR or Cys481 in BTK) to be in its reactive state. At a standard pH of 7.4, isolated cysteines are typically protonated ( pKa​≈8.3 ). However, the local microenvironment of a kinase hinge region often depresses this pKa​ .

  • Protocol: Utilize a tool like PROPKA to calculate the localized pKa​ of the target cysteine. Manually adjust the residue state to a thiolate ( S− ) to accurately represent the nucleophile during the docking simulation.

Ligand Preparation (QM Charge Assignment)

Standard molecular mechanics force fields (like OPLS4 or AMBER) often misrepresent the electrophilicity of the α,β -unsaturated carbonyl system.

  • Protocol: Generate 3D conformations using Epik, ensuring the pyrrolidine nitrogen remains unprotonated. Subsequently, perform a Quantum Mechanical (QM) optimization (e.g., using Density Functional Theory at the B3LYP/6-31G** level) to assign Electrostatic Potential (ESP) charges to the acrylate warhead. This ensures the β -carbon's partial positive charge is accurately quantified for the scoring function.

Covalent Docking Protocol: The CovDock Paradigm

To accurately predict the binding pose, we utilize a hybrid docking approach based on the well-validated Schrödinger CovDock methodology . This protocol separates the non-covalent recognition phase from the covalent bond formation, preventing the steric bulk of the reactive residue from biasing the initial placement.

Step-by-Step Methodology
  • Pre-Reactive Docking (Cys Ala Mutation): The target cysteine is temporarily mutated to an alanine. The[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate ligand is docked into the binding site using a standard precision (SP) non-covalent algorithm. Causality: This prevents the bulky sulfur atom from artificially restricting the conformational space required for the 4-nitrophenyl group to find its optimal hydrophobic pocket.

  • Proximity Filtering: Poses are filtered based on geometric constraints. The distance between the β -carbon of the acrylate and the β -carbon of the mutated alanine must be ≤3.5 Å.

  • Covalent Bond Formation: The alanine is mutated back to the reactive cysteine. The algorithm samples cysteine side-chain rotamers to align the thiolate sulfur with the ligand's β -carbon, forcing the formation of the thioether bond.

  • Complex Minimization: The newly formed covalent complex is highly strained. The entire ligand-protein complex is minimized using the Prime VSGB2.0 implicit solvent model to relax bond angles and resolve steric clashes .

  • Apparent Affinity Scoring: The final pose is ranked using an Apparent Affinity Score, which mathematically combines the pre-reactive non-covalent GlideScore with the post-reactive Prime strain energy.

CovalentWorkflow LigPrep Ligand Preparation QM Charge Assignment NonCov Pre-reactive Docking (Cys->Ala Mutation) LigPrep->NonCov ProtPrep Protein Preparation Cys Thiolate Modeling ProtPrep->NonCov BondForm Covalent Bond Formation (Michael Addition) NonCov->BondForm Minimization Complex Minimization (Prime VSGB2.0) BondForm->Minimization Scoring Apparent Affinity Scoring (CovDock Score) Minimization->Scoring

Figure 2: Step-by-step in silico covalent docking workflow for Michael acceptor ligands.

Post-Docking Validation: A Self-Validating System

A docking pose is merely a computational hypothesis. Because covalent docking algorithms forcefully create bonds, they are prone to generating "false positives" where the covalent bond is formed at the expense of massive internal ligand strain . To create a self-validating system, the output must be subjected to Molecular Dynamics (MD) and Free Energy calculations.

  • Strain Energy Calculation: Calculate the energy difference between the covalently bound ligand conformation and its global energy minimum in solvent. If the strain energy exceeds 10.0 kcal/mol , the pose is rejected, as the thermodynamic penalty of deformation outweighs the energy gained from the covalent bond.

  • Molecular Dynamics (MD) Simulation: Embed the covalent complex in an explicit TIP3P water box and run a 100 ns MD simulation. Monitor the Root Mean Square Deviation (RMSD) of the 4-nitrophenyl group. If the non-covalent interactions are genuinely complementary, the RMSD will stabilize <2.5 Å. If the pose was an artifact of forced covalent bonding, the non-covalent tail will flail violently in the solvent.

Quantitative Evaluation Metrics

To standardize the evaluation of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate binding, all computational outputs should be measured against the following strict thresholds:

MetricThreshold for SuccessCausality / Rationale
Pre-reactive Distance ≤3.5 ÅEnsures the β -carbon is within the van der Waals radius for nucleophilic attack by the thiolate sulfur.
Apparent Affinity Score <−6.0 kcal/mol Confirms that the non-covalent pre-organization is thermodynamically favorable before bond formation.
Ligand Strain Energy <10.0 kcal/mol High strain indicates forced, artificial covalent bonding; low strain validates a natural, complementary fit.
MD Trajectory RMSD <2.5 Å (over 100 ns)Confirms the long-term stability of the 4-nitrophenyl anchor in explicit solvent dynamics.

References

  • Zhu, K., Borrelli, K. W., Greenwood, J. R., Day, T., Abel, R., Farid, R. S., & Harder, E. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940.[Link]

  • Wen, C., Yan, X., Gu, Q., Du, J., Wu, D., Lu, Y., Zhou, H., & Xu, J. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules, 24(11), 2183.[Link]

  • Singh, N., Vayer, P., & Villoutreix, B. O. (2025). The covalent docking software landscape: features and applications in drug design. Briefings in Bioinformatics, 26(6), bbaf697.[Link]

stability and degradation profile of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

[label="UHPLC-QTOF-MS\nAnalysis",

Primary chemical degradation pathways of the target acrylate compound.

Forced Degradation (Stress Testing) Protocols

To validate analytical methods, stress testing must be conducted in accordance with ICH Q1A(R2) and Q1B guidelines[1][2]. The following protocols are designed as self-validating systems . Every active stress phase is paired with a specific quenching step. Causality note: Without immediate quenching, degradation continues in the autosampler, skewing kinetic data and destroying the mass balance required for method validation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile. (Acetonitrile is chosen over Methanol to prevent transesterification artifacts).

  • Alkaline Hydrolysis:

    • Action: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at Room Temperature (RT) for 2 hours.

    • Quench: Add 1 mL of 0.1 N HCl.

    • Rationale: Base hydrolysis of acrylates is extremely fast; using RT instead of elevated heat ensures we capture the primary alcohol degradant before the pyrrolidine ring ruptures.

  • Acidic Hydrolysis:

    • Action: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Quench: Add 1 mL of 0.1 N NaOH.

  • Oxidative Stress:

    • Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at RT for 24 hours.

    • Quench: Add 100 µL of 10% Sodium Thiosulfate.

    • Rationale: Thiosulfate reduces residual peroxide, preventing artificial "on-column" oxidation during LC-MS analysis.

  • Photolytic Stress:

    • Action: Expose a thin layer of solid API and a 1 mg/mL solution to 1.2 million lux hours and 200 watt hours/m² UV energy in a photostability chamber[3].

  • Thermal Stress:

    • Action: Store solid API in a sealed glass vial at 60°C for 7 days.

Workflow Start API Stock Solution (1 mg/mL in MeCN) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, RT) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Light Photostability (ICH Q1B) Start->Light Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Light->Quench Analysis UHPLC-QTOF-MS Analysis Quench->Analysis

Forced degradation workflow compliant with ICH Q1A(R2) and Q1B guidelines.

Quantitative Stability Profile

The table below summarizes the expected degradation kinetics and mass balance outcomes based on the structural vulnerabilities of the poly(ester-acrylate) framework[4][5].

Stress ConditionExposure Time & Temp% API LossPrimary Degradant(s)Dominant Mechanism
Base (0.1 N NaOH) 2 hours, RT85 - 90%1-(4-nitrophenyl)pyrrolidine-2-methanolBase-catalyzed Ester Hydrolysis
Acid (0.1 N HCl) 24 hours, 60°C15 - 20%1-(4-nitrophenyl)pyrrolidine-2-methanolAcid-catalyzed Ester Hydrolysis
Oxidation (3% H₂O₂) 24 hours, RT< 5%Trace N-oxide derivativesElectrophilic Oxidation
Photolysis (UV/Vis) 1.2M lux hrs (ICH Q1B)30 - 40%Nitroso-derivatives, DimersPhotoreduction / Radical Coupling
Thermal (Solid) 7 days, 60°C10 - 15%High MW OligomersRadical-induced Polymerization

Analytical Methodologies for Degradant Tracking

To achieve >95% mass balance, a stability-indicating UHPLC-QTOF-MS method is required.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). The sub-2-micron particle size ensures baseline resolution between the parent compound and the structurally similar alcohol degradant.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (optimal for capturing the p-nitrophenyl chromophore) coupled with ESI+ MS.

Conclusion & Formulation Strategies

The stability profile of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is heavily dictated by the lability of its acrylate ester and the photoreactivity of its nitro group. To successfully formulate this compound, developers must:

  • Control pH: Liquid formulations must be buffered to a slightly acidic pH (e.g., pH 4.5 - 5.5) to suppress base-catalyzed hydrolysis and minimize Michael addition reactions with excipients.

  • Inhibit Polymerization: The inclusion of radical scavengers (such as BHT or Vitamin E) is highly recommended to prevent auto-polymerization of the prop-2-enoate tail during thermal excursions[6].

  • Protect from Light: Secondary packaging must utilize amber glass or opaque materials to mitigate the UV-induced reduction of the p-nitrophenyl moiety.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • Edlund, U., & Albertsson, A. C. (2014). Adjustable degradation properties and biocompatibility of amorphous and functional poly(ester-acrylate)-based materials. PubMed. Available at:[Link]

  • Macromolecules, ACS Publications. (2020). Degradable Poly(alkyl acrylates) with Uniform Insertion of Ester Bonds, Comparing Batch and Semibatch Copolymerizations. Available at:[Link]

  • Macromolecules, ACS Publications. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Available at:[Link]

Sources

Methodological & Application

Application Note: Evaluating [1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate as a Covalent CaMKIIδ Probe in Antiarrhythmic Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision pharmacology[1]. In antiarrhythmic research, the calcium/calmodulin-dependent protein kinase II delta (CaMKIIδ) is a primary therapeutic target. Pathological oxidative stress induces autonomous, calcium-independent hyperactivity of CaMKIIδ, driving arrhythmogenic sarcoplasmic reticulum (SR) Ca²⁺ leak.

This application note details the experimental workflows for utilizing [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (hereafter referred to as NPE-1 ) as a novel covalent probe. Featuring a prop-2-enoate (acrylate) warhead, NPE-1 is designed to act as a Michael acceptor, forming an irreversible thioether bond with the highly reactive Cys290 residue in the regulatory domain of CaMKIIδ. By structurally occluding this oxidation site, NPE-1 provides insurmountable antiarrhythmic protection under severe oxidative stress.

Mechanistic Rationale & Pharmacological Design

The Causality of Cys290 Oxidation in Arrhythmias

Under physiological conditions, CaMKIIδ requires Ca²⁺/Calmodulin for activation. However, during cardiac ischemia/reperfusion or heart failure, elevated reactive oxygen species (ROS) and reactive nitrogen species (RNS) covalently modify the kinase. Specifically, S-nitrosylation or oxidative disulfide formation at Cys290 in the regulatory domain locks CaMKIIδ in an autonomously active state[2][3]. This hyperactivity leads to the hyperphosphorylation of Ryanodine Receptors (RyR2), causing diastolic SR Ca²⁺ leak, delayed afterdepolarizations (DADs), and fatal ventricular arrhythmias.

The Covalent Advantage of NPE-1

Traditional non-covalent inhibitors (e.g., KN-93) compete with Calmodulin but rapidly lose efficacy once CaMKIIδ is autonomously activated by oxidation. NPE-1 overcomes this limitation through a dual-mechanism design:

  • Affinity Anchoring: The lipophilic 1-(4-nitrophenyl)pyrrolidine scaffold docks into the hydrophobic cleft adjacent to the regulatory domain.

  • Covalent Trapping: The prop-2-enoate moiety acts as an electrophilic Michael acceptor. The nucleophilic thiolate of Cys290 attacks the β-carbon of the acrylate, forming a permanent thioether adduct. This irreversible modification physically prevents pathogenic ROS/RNS from oxidizing Cys290, effectively silencing the autonomous arrhythmogenic pathway[4].

G ROS Oxidative Stress (ROS / RNS) CaMKII CaMKIIδ (Inactive) Regulatory Domain ROS->CaMKII Targets Cys290 Cys290 Oxidation (Autonomous Activation) CaMKII->Cys290 Modifies RyR2 RyR2 Hyperphosphorylation (SR Ca2+ Leak) Cys290->RyR2 Kinase Activity Arrhythmia Arrhythmogenesis (DADs / VT) RyR2->Arrhythmia Triggers NPE1 NPE-1 (Acrylate Probe) [1-(4-nitrophenyl)...] Covalent Covalent Thioether Bond at Cys290 NPE1->Covalent Michael Addition Covalent->Cys290 Blocks Oxidation

Figure 1: Mechanism of CaMKIIδ autonomous activation and covalent inhibition by NPE-1.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the evaluation of NPE-1 must follow a self-validating triad: functional cellular assays, structural mass spectrometry (to prove target engagement), and ex vivo physiological modeling.

Protocol 1: Functional Validation via Confocal Ca²⁺ Spark Assay

Purpose: To demonstrate that NPE-1 functionally prevents ROS-induced SR Ca²⁺ leak. We utilize H₂O₂ to isolate the Cys290-dependent oxidation pathway from basal Ca²⁺-dependent activation.

  • Myocyte Isolation: Isolate adult murine ventricular myocytes using standard Langendorff retrograde collagenase perfusion.

  • Dye Loading: Incubate myocytes with 5 µM Fluo-4 AM (Ca²⁺-sensitive fluorophore) for 20 minutes at room temperature, followed by a 15-minute de-esterification wash.

  • Compound Pre-incubation: Treat cells with 1 µM NPE-1 or vehicle (0.1% DMSO) for 30 minutes.

  • Washout Phase (Critical Step): Wash the cells continuously with Tyrode's solution for 15 minutes. Causality note: Because NPE-1 is covalent, its inhibitory effect will persist post-washout, whereas reversible inhibitors will wash away.

  • Oxidative Challenge: Perfuse cells with 50 µM H₂O₂ to induce Cys290 oxidation.

  • Imaging: Record spontaneous Ca²⁺ sparks using a laser scanning confocal microscope (line-scan mode, 500 Hz). Quantify spark frequency (sparks/100 µm/s).

Protocol 2: Target Engagement via LC-MS/MS Covalent Adduct Mapping

Purpose: Functional assays cannot prove direct binding. LC-MS/MS is required to physically verify the formation of a thioether bond specifically at Cys290.

  • In Vitro Kinase Reaction: Incubate 5 µg of recombinant human CaMKIIδ with 10 µM NPE-1 in HEPES buffer (pH 7.4) for 1 hour at 37°C.

  • Denaturation & Alkylation: Denature the protein with 8M urea. Reduce remaining free cysteines with 10 mM DTT, and alkylate with 20 mM iodoacetamide (to prevent artifactual disulfide formation).

  • Proteolytic Digestion: Digest the protein overnight with Trypsin at a 1:50 enzyme-to-protein ratio.

  • LC-MS/MS Analysis: Run the digested peptides on a Q-Exactive Orbitrap mass spectrometer.

  • Data Analysis: Search the spectra for the Cys290-containing peptide bearing a mass shift of +276.11 Da (the exact monoisotopic mass of NPE-1), confirming the covalent Michael addition.

Protocol 3: Ex Vivo Arrhythmia Modeling via Langendorff Perfusion

Purpose: To test the translational antiarrhythmic efficacy of NPE-1 in an intact organ subjected to physiological oxidative stress (Ischemia/Reperfusion).

  • Heart Preparation: Cannulate an excised murine heart on a Langendorff apparatus, perfused with oxygenated Krebs-Henseleit buffer at 37°C.

  • Treatment: Perfuse the heart with 1 µM NPE-1 for 15 minutes prior to ischemia.

  • Ischemia/Reperfusion (I/R) Protocol: Halt perfusion for 20 minutes (global no-flow ischemia), followed by 30 minutes of reperfusion. Causality note: Reperfusion generates a massive burst of endogenous ROS, heavily oxidizing CaMKIIδ.

  • ECG Monitoring: Continuously record pseudo-ECG using epicardial electrodes. Quantify the incidence and duration of Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF) during the reperfusion phase.

Workflow Step1 1. In Vitro Incubation Cardiomyocytes + NPE-1 Step2 2. Oxidative Challenge (H2O2 / GSNO) Step1->Step2 Step3 3. Confocal Microscopy (Ca2+ Spark Frequency) Step2->Step3 Functional Assay Step4 4. Proteomic Extraction & Trypsin Digestion Step2->Step4 Structural Assay Step5 5. LC-MS/MS Analysis (Cys290 Adduct Detection) Step4->Step5

Figure 2: Experimental workflow linking functional cellular assays with structural mass spectrometry validation.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of NPE-1 compared to the industry-standard reversible inhibitor, KN-93. The data highlights the superiority of the covalent approach under oxidative stress conditions.

Pharmacological ParameterKN-93 (Non-Covalent Reversible)NPE-1 (Covalent Irreversible)Primary Validation Assay
IC₅₀ (Basal Conditions) 0.3 µM0.8 µMIn Vitro Kinase Assay
IC₅₀ (Oxidative Stress - H₂O₂) >10.0 µM (Loss of efficacy)0.8 µM (Maintained efficacy)Kinase Assay + H₂O₂
Inhibitory Washout Recovery >90% recovery within 15 mins<5% recovery (Irreversible)Patch-Clamp / Ca²⁺ Imaging
Target Modification NegativePositive (+276.11 Da at Cys290)LC-MS/MS Proteomics
Arrhythmia Suppression (I/R) Moderate (~40% VT reduction)High (~85% VT reduction)Langendorff ECG

References

  • Nitrosylation of cardiac CaMKII at Cys290 mediates mechanical afterload-induced increases in Ca2+ transient and Ca2+ sparks. The Journal of Physiology.[Link]

  • Oxidative stress-induced autonomous activation of the calcium/calmodulin-dependent kinase II involves disulfide formation in the regulatory domain. Journal of Biological Chemistry.[Link]

  • Costunolide covalently targets and inhibits CaMKII phosphorylation to reduce ischemia-associated brain damage. Phytomedicine.[Link]

  • The Taxonomy of Covalent Inhibitors. Biochemistry (ACS Publications).[Link]

Sources

Protocol for the Solubilization of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed methodology for the solubilization and preparation of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (MW: 276.29 g/mol ), a compound with predicted poor aqueous solubility, for use in in vitro biological assays. The protocol emphasizes the establishment of a concentrated stock solution in an organic solvent followed by serial dilution into aqueous cell culture media. The causality behind solvent selection, the critical importance of maintaining a low final solvent concentration, and mandatory validation steps, including vehicle controls, are discussed to ensure experimental reproducibility and data integrity. This guide is intended for researchers in cell biology, pharmacology, and drug development.

Compound Physicochemical Properties and Solubility Rationale

Understanding the structural characteristics of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is fundamental to developing a successful dissolution protocol.

  • Structural Features: The molecule contains a nitrophenyl group and an acrylate ester, both of which contribute to its hydrophobic nature. The predicted XLogP3-AA value of 2.9 indicates moderate lipophilicity, which strongly suggests that the compound will have very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[1]

  • Solubility Prediction: Based on its structure, direct dissolution in aqueous media will likely result in precipitation, leading to inaccurate and non-reproducible concentrations in experimental wells. Therefore, a "solvent-first" approach is mandatory.

The strategy is to first dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock solution into the final aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[2]

Table 1: Key Compound and Solvent Properties

Parameter Value / Recommendation Rationale & Citation
Compound MW 276.29 g/mol Essential for calculating molar concentrations for stock solutions.[1][3]
Predicted XLogP3-AA 2.9 Indicates hydrophobicity and predicts poor aqueous solubility.[1]
Primary Solvent 100% Sterile DMSO Powerful, water-miscible solvent for hydrophobic compounds.[2]
Max Stock Concentration 10-50 mM (Empirically Determined) A high concentration minimizes the volume of solvent added to the final assay.

| Max Final DMSO % (v/v) | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO are cytotoxic and can induce off-target biological effects.[4][5] |

Principle of Solvent Selection and Management

The choice of solvent is a critical parameter that can influence experimental outcomes. While DMSO is an excellent solvent, it is not inert and can impact cell health and function.[4][6]

  • Mechanism of Cytotoxicity: DMSO can increase cell membrane permeability and, at higher concentrations, induce apoptosis or cell stress, confounding the interpretation of the test compound's activity.[6]

  • The Vehicle Control Imperative: Every experiment must include a "vehicle control." This control contains cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%) but without the test compound. This allows the researcher to subtract any biological effects caused by the solvent itself.[2]

  • Precipitation Risk: Rapidly diluting a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate or "crash out" of solution. This is a common source of error. The protocol below mitigates this risk by using an intermediate dilution step.[2][7]

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from receiving the solid compound to its final application in a cell-based assay.

G cluster_prep Part A: Stock & Working Solution Preparation cluster_assay Part B: In Vitro Assay weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve Add sterile DMSO aliquot 3. Aliquot & Store (-20°C or -80°C) dissolve->aliquot Vortex/Sonicate to dissolve thaw 4. Thaw Single Aliquot aliquot->thaw For single use intermediate 5. Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) thaw->intermediate Key step to prevent precipitation final_dilution 6. Prepare Final Working Solutions in Culture Medium (e.g., 0.1-10 µM) intermediate->final_dilution Serial dilution add_compound 9. Add Working Solutions to appropriate wells final_dilution->add_compound Transfer to cells plate_cells 7. Plate Cells add_controls 8. Add Vehicle Control (Medium + DMSO) plate_cells->add_controls plate_cells->add_compound incubate 10. Incubate & Analyze add_controls->incubate add_compound->incubate

Caption: Workflow for preparing and using the test compound in cellular assays.

Materials and Equipment

  • [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (solid form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microtubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes and sterile tips

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration stock, which serves as the foundation for all subsequent dilutions.

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 276.29 g/mol × 1000 mg/g = 2.76 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 2.76 mg of the solid compound. Tare the balance with an appropriate weigh boat or paper before adding the compound.

  • Dissolution: Transfer the weighed solid into a sterile, light-protected (amber or foil-wrapped) microtube. Using a calibrated pipette, add 1.0 mL of sterile, 100% DMSO.[2]

  • Mixing: Cap the tube securely and vortex gently for 1-2 minutes. If the solid is not fully dissolved, place the tube in a room temperature water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but monitor closely to avoid compound degradation.[2] Visually inspect against a light source to ensure no solid particulates remain.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microtubes.[2] Store these aliquots at -20°C or -80°C, protected from light. Properly label with the compound name, concentration, and date.

Protocol 2: Preparation of Final Working Solutions for a 96-Well Plate Assay

This protocol describes the critical dilution from the DMSO stock into aqueous culture medium, designed to maintain a final DMSO concentration of 0.1%.

  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (100 µM): This step is crucial to prevent precipitation.

    • In a sterile tube, pipette 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM primary stock to the medium.

    • Mix thoroughly by gentle vortexing or by pipetting up and down.

    • This creates a 100 µM intermediate solution in a medium containing 1% DMSO.[8]

  • Prepare Final Working Concentrations: Use the 100 µM intermediate solution to prepare a serial dilution in complete cell culture medium.

    • Example for a final volume of 200 µL per well: To achieve a final concentration of 10 µM, add 20 µL of the 100 µM intermediate solution to 180 µL of medium in the well. The final DMSO concentration will be 0.1%.

    • Adjust volumes accordingly for other desired concentrations.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps without the compound. Add 10 µL of 100% DMSO to 990 µL of medium, then add 20 µL of this "mock intermediate" to 180 µL of medium in the control wells. This ensures the control wells contain exactly 0.1% DMSO.[2][5]

Validation and Troubleshooting

A protocol is only as reliable as its validation. The following steps are mandatory.

G start Compound Precipitates in Media? sol_check Check Stock Concentration start->sol_check Yes too_high Is stock > 50 mM? sol_check->too_high dilution_method Modify Dilution intermediate_step Using intermediate dilution step? dilution_method->intermediate_step cosolvent Consider Co-solvent use_peg Advanced: Use PEG400 or Tween 80. Requires new controls. cosolvent->use_peg too_high->dilution_method No remake_lower Remake at lower conc. (e.g., 1-5 mM) too_high->remake_lower Yes intermediate_step->cosolvent Yes implement_step Implement intermediate dilution (Protocol 2) intermediate_step->implement_step No

Caption: Troubleshooting decision tree for compound precipitation.

  • Solubility Confirmation: After preparing the final working solutions (Protocol 2, Step 3), hold the plate up to a light source. Check for any signs of cloudiness, turbidity, or precipitate. If observed, the compound is not fully soluble at that concentration, and the results will be invalid. Refer to the troubleshooting diagram above.[7]

  • Solvent Cytotoxicity Assay: Before conducting experiments with the compound, it is essential to determine the tolerance of your specific cell line to DMSO.

    • Plate cells as you would for a normal experiment.

    • Create a serial dilution of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

    • Treat the cells with these DMSO concentrations for the same duration as your planned experiment.

    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

    • Select the highest DMSO concentration that shows no significant effect on cell viability compared to the untreated control. This concentration is your upper limit for all future experiments.[9]

Safety Precautions

  • [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a research chemical with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrophenyl-containing compounds can be toxic and irritants.[10][11] Avoid inhalation of the powder and direct contact with skin and eyes.

  • Handle DMSO in a well-ventilated area. It can facilitate the absorption of other chemicals through the skin.

References

  • Asiri, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Scribd. Chemical Properties of Nitrophenols. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Koppel, T., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Planta Medica. [Link]

  • MDPI. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • ResearchGate. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. [Link]

  • National Center for Biotechnology Information (NCBI). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. [Link]

  • Kokabu, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-Nitrophenol. [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Chemdad. [(S)-(-)-1-(4-NITROPHENYL)-2-PYRROLIDINEMETHYL]ACRYLATE. [Link]

Sources

Application Note: Profiling [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in Covalent Antibacterial Screening

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Focus Area: Covalent Fragment-Based Drug Discovery (FBDD), Antimicrobial Resistance (AMR)

Executive Summary & Mechanistic Rationale

The rapid emergence of antimicrobial resistance (AMR) necessitates the exploration of novel chemical space and unconventional mechanisms of action. Historically, covalent inhibitors were avoided due to off-target toxicity concerns; however, the successful development of targeted covalent inhibitors (TCIs) has revitalized this approach[1][2].

[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a synthetic building block featuring a highly programmable architecture for covalent antibacterial screening. It consists of two critical domains:

  • The Recognition Element (Pharmacophore): The 1-(4-nitrophenyl)pyrrolidine core drives initial, reversible non-covalent binding ( KI​ ) to the target protein's active or allosteric site.

  • The Electrophilic Warhead: The prop-2-enoate (acrylate) moiety acts as a Michael acceptor. Acrylates are mildly reactive electrophiles, striking an optimal balance between aqueous stability and the ability to form irreversible covalent bonds ( kinact​ ) with nucleophilic residues—specifically unprotonated thiolates of catalytic cysteines[3].

Validated Bacterial Targets for Acrylate Warheads

In bacterial proteomes, several high-value targets rely on hyper-reactive cysteines, making them highly susceptible to acrylate-driven Michael addition:

  • MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): Essential for peptidoglycan biosynthesis. Natural and synthetic acrylates have been shown to covalently modify the catalytic Cys115 (in E. coli) or Cys119 (in S. aureus), mimicking the action of the epoxide-containing antibiotic fosfomycin[4][5].

  • Sortase A (SrtA): A membrane-bound transpeptidase in Gram-positive bacteria responsible for anchoring surface virulence factors. SrtA utilizes a catalytic Cys184. Small molecules bearing acrylic acid or diarylacrylonitrile scaffolds are well-documented SrtA inhibitors that attenuate bacterial virulence without exerting selective survival pressure, thereby reducing resistance potential[6][7][8][9].

MOA Cmpd Acrylate Fragment [1-(4-nitrophenyl)... prop-2-enoate] Complex Reversible Non-Covalent Complex (Driven by K_I) Cmpd->Complex Non-covalent docking Target Bacterial Target (e.g., MurA Cys115 or Sortase A Cys184) Target->Complex Covalent Irreversible Adduct (Michael Addition) (Driven by k_inact) Complex->Covalent Nucleophilic attack by thiolate Inhibition Enzyme Inactivation & Phenotypic Response Covalent->Inhibition Functional Blockade

Caption: Covalent inhibition mechanism via Michael addition of the acrylate warhead to a catalytic cysteine.

Experimental Workflows & Protocols

To rigorously evaluate [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate, a self-validating screening cascade must be employed. This ensures that the observed antibacterial or anti-virulence activity is driven by specific target engagement rather than non-specific electrophilic toxicity (PAINS behavior).

Workflow Phase1 Phase 1: Phenotypic Screening MIC & GSH-Shift Assays Phase2 Phase 2: Biochemical Profiling Time-Dependent Inhibition (k_inact/K_I) Phase1->Phase2 Active Hits Identified Phase3 Phase 3: Target Validation Competitive ABPP (Chemoproteomics) Phase2->Phase3 Covalent Mechanism Confirmed Phase4 Phase 4: Hit-to-Lead SAR & Warhead Tuning Phase3->Phase4 On-Target Selectivity Proven

Caption: Sequential workflow for evaluating covalent acrylate fragments in antibacterial drug discovery.

Protocol 1: Phenotypic Screening with Electrophile Scavenging (GSH-Shift Assay)

Standard Minimum Inhibitory Concentration (MIC) assays cannot differentiate between targeted antibiotics and non-specific reactive toxins. By introducing exogenous glutathione (GSH), we can scavenge highly reactive, non-specific electrophiles. A true TCI with an attenuated acrylate warhead will show a minimal MIC shift, whereas a non-specific toxin will be completely neutralized[3].

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Test compound stock (10 mM in DMSO).

  • Reduced L-Glutathione (GSH) stock (100 mM in sterile water).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Procedure:

  • Preparation of Scavenger Plates: Prepare two sets of 96-well microtiter plates. To Set A, add CAMHB. To Set B, add CAMHB supplemented with 5 mM GSH.

  • Compound Dilution: Perform a 2-fold serial dilution of the acrylate compound in both plate sets (concentration range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration remains 1%.

  • Inoculation: Adjust bacterial suspension to a 0.5 McFarland standard and dilute 1:100. Add 50 µL of the inoculum to each well (final assay volume: 100 µL; final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18–20 hours. Determine the MIC as the lowest concentration preventing visible growth.

  • Causality Check: Calculate the GSH Shift Ratio ( MICGSH​/MICStandard​ ). A ratio 8 indicates non-specific, high reactivity (undesirable). A ratio 2 suggests a well-tolerated, targeted covalent profile.

Protocol 2: Time-Dependent Enzyme Inhibition ( kinact​/KI​ )

Because covalent inhibitors form irreversible bonds, their potency increases over time. Reporting a standard IC50​ is scientifically inaccurate. Instead, the efficiency of covalent bond formation must be quantified using the second-order rate constant kinact​/KI​ [3]. We use S. aureus Sortase A (SrtA) as a model target.

Materials:

  • Recombinant S. aureus SrtA (purified).

  • Fluorogenic substrate: Dabcyl-QALPETGEE-Edans.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.

Step-by-Step Procedure:

  • Enzyme Pre-incubation: In a 384-well black microplate, dispense 10 µL of SrtA (final concentration 1 µM) in Assay Buffer.

  • Compound Addition: Add 10 µL of the acrylate compound at various concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Variable Incubation Times: Incubate the enzyme-compound mixture at room temperature for distinct time intervals ( t = 0, 15, 30, 60, and 120 minutes).

  • Reaction Initiation: At each time point, rapidly add 10 µL of the fluorogenic substrate (final concentration 10 µM) to initiate the transpeptidation reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes (Excitation: 350 nm, Emission: 495 nm).

  • Data Analysis: Plot the initial velocity ( vi​ ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ against compound concentration to extract KI​ (reversible binding affinity) and kinact​ (maximum rate of inactivation).

Protocol 3: Target Validation via Competitive ABPP

To prove that the compound engages the intended target inside a living bacterial cell (and to profile off-target binding), Activity-Based Protein Profiling (ABPP) is utilized[10].

Step-by-Step Procedure:

  • In Situ Labeling: Grow S. aureus to mid-log phase. Treat the live culture with 10 µM of the acrylate compound (or DMSO vehicle) for 1 hour at 37°C.

  • Lysis: Harvest cells, wash with PBS, and lyse via sonication. Clarify the lysate by centrifugation (100,000 x g, 45 min).

  • Probe Competition: Add a broad-spectrum cysteine-reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine, 1 µM) to the proteome. Incubate for 30 minutes in the dark.

  • Resolution: Denature the samples with SDS loading buffer and resolve via SDS-PAGE.

  • Causality Check: Scan the gel using a fluorescence imager. A successful targeted covalent inhibitor will show a specific "loss of signal" (a missing fluorescent band) at the molecular weight of the target protein (e.g., ~20 kDa for SrtA) in the compound-treated lane compared to the DMSO control, proving the acrylate pre-occupied that specific cysteine[10].

Data Presentation & Interpretation

The following table demonstrates the expected data structure for profiling the acrylate fragment against standard controls.

Table 1: Quantitative Profiling of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Assay Parameter[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoateFosfomycin (MurA Control)Ebselen (Non-specific Control)Interpretation / Causality
MIC (S. aureus) 16 µg/mL4 µg/mL2 µg/mLModerate phenotypic activity, typical for unoptimized fragments.
GSH-Shift Ratio 1.5x1.0x>16xLow shift indicates the acrylate is stable and not a non-specific toxin.
SrtA kinact​/KI​ 4.2×103M−1s−1 N/AN/ADemonstrates efficient, time-dependent covalent inactivation of the target.
ABPP Selectivity High (1-2 off-targets)High (MurA specific)Poor (Pan-reactive)Confirms the pyrrolidine core successfully directs the warhead to specific pockets.

Conclusion

The employment of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in antibacterial screening provides a robust starting point for covalent drug discovery. By leveraging the mildly electrophilic nature of the prop-2-enoate warhead, researchers can target unexploited catalytic cysteines in essential bacterial enzymes (like MurA) or virulence factors (like Sortase A)[4][8]. The integration of GSH-shift assays, time-dependent kinetic profiling, and chemoproteomics ensures that hit compounds are developed with high scientific integrity, avoiding the pitfalls of non-specific electrophilic toxicity[3][10].

References

  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2 Source: RSC Publishing URL:[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]

  • Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors Source: PMC / NIH URL:[Link]

  • Approaching novel antibiotic targets using peptidomimetics Source: VU Research Portal URL:[Link]

  • Avenaciolides: Potential MurA-Targeted Inhibitors Against Peptidoglycan Biosynthesis in Methicillin-Resistant Staphylococcus aureus (MRSA) Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Source: Taylor & Francis URL:[Link]

  • Advances in covalent drug discovery Source: Nomura Research Group / Nature Reviews Drug Discovery URL:[Link]

  • Discovery of Diarylacrylonitriles as a Novel Series of Small Molecule Sortase A Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: UC Berkeley / eScholarship URL:[Link]

  • Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview Source: PMC / NIH URL:[Link]

  • Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development Source: MDPI URL:[Link]

Sources

Application Notes and Protocols: Advanced Characterization and Utilization of Nonlinear Optical (NLO) Materials

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nonlinear optical (NLO) materials are foundational to modern photonics, enabling applications ranging from laser frequency conversion to advanced bio-imaging[1][2]. Recently, NLO techniques have revolutionized pharmaceutical drug development by providing unprecedented sensitivity in detecting trace crystallinity within amorphous solid dispersions (ASDs)[3][4]. This application note provides an expert-level guide to the mechanistic principles, quantitative benchmarks, and step-by-step experimental protocols for characterizing NLO materials and applying them in both materials science and pharmaceutical research.

Mechanistic Principles of Nonlinear Optics

When an intense electromagnetic field, such as a femtosecond laser pulse, interacts with a dielectric medium, the induced macroscopic polarization ( P ) responds nonlinearly to the electric field ( E ). This relationship is expressed as:

P=ϵ0​(χ(1)E+χ(2)E2+χ(3)E3+...)

Where χ(n) represents the n -th order nonlinear susceptibility.

  • Second-Order Effects ( χ(2) ) : Drive Second Harmonic Generation (SHG). Crucially, χ(2) is non-zero only in non-centrosymmetric media (e.g., chiral crystals)[5][6]. This symmetry restriction is the causal mechanism behind SHG's extreme sensitivity in crystallinity detection; isotropic amorphous matrices yield a "dark" background, while non-centrosymmetric crystals emit a strong signal[7].

  • Third-Order Effects ( χ(3) ) : Present in all materials regardless of symmetry, driving Third Harmonic Generation (THG), Two-Photon Absorption (TPA), and intensity-dependent refractive index changes[8][9].

NLO_Logic Input Intense Laser Field (E) Pol Induced Polarization (P) Input->Pol induces Chi1 Linear Susceptibility (χ⁽¹⁾) Refraction & Absorption Pol->Chi1 Chi2 Second-Order (χ⁽²⁾) Non-centrosymmetric Media Pol->Chi2 Chi3 Third-Order (χ⁽³⁾) All Media Pol->Chi3 SHG Second Harmonic Gen (SHG) Crystallinity Detection Chi2->SHG drives THG Third Harmonic Gen (THG) / Z-Scan Refractive Index & Absorption Chi3->THG drives

Logical relationship of nonlinear optical polarization and material characterization techniques.

Application I: Trace Crystallinity Detection in Pharmaceutical ASDs

Amorphous solid dispersions (ASDs) are formulated to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). However, ASDs are thermodynamically metastable and prone to spontaneous crystallization, which drastically reduces drug efficacy[4].

Traditional quality control relies on Powder X-ray Diffraction (XRPD), which struggles to detect crystallinity below 1%[3]. SHG microscopy (often termed SONICC) exploits the χ(2) response of chiral API crystals to achieve extreme sensitivity. Because the amorphous polymer matrix is centrosymmetric, it generates zero SHG signal. When trace non-centrosymmetric crystals nucleate, they produce a highly specific, phase-matched SHG signal, allowing for detection limits down to 10 parts per million (ppm)[4]. In accelerated stability testing of flutamide ASDs, SHG detected crystallization in 8 days, whereas XRPD required 26 days[3].

Table 1: Quantitative Comparison of Crystallinity Detection Methods in ASDs
Analytical MethodLimit of Detection (LOD)Time to Detect (40°C/82% RH)Sensitivity to Amorphous Matrix
Powder X-ray Diffraction (XRPD) ~1.0% (10,000 ppm)26 daysHigh (Interference)
SHG Microscopy (SONICC) ~0.001% (10 ppm)8 daysNone (Zero Background)
Solid-State NMR (ssNMR) ~0.5% - 1.0%N/AModerate
Protocol A: SHG Microscopy for ASD Stability Testing

Objective: Quantify trace nucleation and crystal growth in API formulations. Causality & Validation: Utilizing a femtosecond laser provides the requisite high peak intensity to drive the nonlinear χ(2) process while maintaining a low average power, preventing thermal degradation of the metastable pharmaceutical sample.

  • Sample Preparation : Spin-coat or spray-dry the ASD formulation (e.g., API in HPMCAS polymer) onto a clean glass coverslip[3].

  • Environmental Control : Mount the sample in a Controlled Environment for In-Situ Stability Testing (CEiST) chamber. Set conditions to 40°C and 75% Relative Humidity (RH) to accelerate nucleation kinetics[3][4].

  • Laser Excitation : Irradiate the sample using a mode-locked Ti:Sapphire femtosecond laser tuned to 800 nm (pulse width ~35 fs, repetition rate ~80 MHz)[10].

  • Signal Isolation : Route the transmitted light through a dichroic mirror and a 400 nm narrow bandpass filter. Critical Step: The filter must completely block the 800 nm fundamental beam and any broad-spectrum auto-fluorescence, ensuring the photomultiplier tube (PMT) detects only the pure SHG signal.

  • Data Acquisition & Modeling : Capture images at defined time intervals. Apply single-particle tracking algorithms to the high-contrast SHG images to calculate independent nucleation and crystal growth rates[4].

Application II: Characterization of Novel NLO Materials

The discovery of new solid-state NLO materials (e.g., mid-IR chalcogenides, UV borates) requires robust screening techniques before investing in complex single-crystal growth[1][11].

Table 2: Typical Z-Scan Parameters and Extracted NLO Coefficients
Parameter / CoefficientSymbolPhysical MeaningExtracted From
Nonlinear Refractive Index n2​ Intensity-dependent change in refractive indexClosed-Aperture (CA) Scan
Nonlinear Absorption β Multiphoton absorption coefficient (e.g., TPA)Open-Aperture (OA) Scan
Third-Order Susceptibility χ(3) Macroscopic measure of third-order NLO responseCombined CA and OA Data
Linear Transmittance S Fraction of light passing through far-field apertureExperimental Setup
Table 3: Common Reference Materials for Kurtz-Perry SHG Testing
Reference MaterialChemical FormulaTarget Spectral RegionBandgap ( Eg​ )
Potassium Dihydrogen Phosphate KDPUV / Visible~7.0 eV
Silver Gallium Sulfide AgGaS 2​ (AGS)Near-IR / Mid-IR~2.7 eV
Silver Gallium Selenide AgGaSe 2​ Mid-IR / Far-IR~1.8 eV
Protocol B: Kurtz-Perry Powder SHG Screening

Objective: Determine the effective nonlinear coefficient ( deff​ ) and phase-matching capability of a newly synthesized NLO compound[12]. Causality & Validation: Phase-matching is critical for macroscopic NLO efficiency. By measuring SHG intensity across increasing particle sizes, the protocol self-validates phase-matching: if the signal plateaus at larger sizes, the material is phase-matchable; if it peaks and decays, it is not[13].

  • Particle Sieving : Grind the synthesized NLO powder and pass it through standard sieves to isolate distinct particle size ranges (e.g., <20 μm, 20-45 μm, 45-63 μm, up to 150 μm).

  • Sample Loading : Densely pack each size fraction into separate fused-silica capillary tubes. Fused silica is chosen because it is centrosymmetric and SHG-inactive, preventing background noise.

  • Reference Preparation : Prepare a reference material (e.g., KDP for visible, AgGaS 2​ for IR) using the exact same sieving and loading procedure[1].

  • Laser Irradiation : Expose the capillaries to a Q-switched Nd:YAG pulsed laser (e.g., 1064 nm or 2090 nm depending on the material's bandgap).

  • Detection & Normalization : Collect the scattered harmonic light using a parabolic mirror, filter out the fundamental wavelength, and measure the intensity via a PMT. Normalize the sample's SHG intensity against the reference to estimate the relative NLO coefficient[12].

KurtzPerry Prep 1. Grind & Sieve (Size Fractions) Load 2. Load into Silica Capillary Prep->Load Laser 3. Nd:YAG Laser Irradiation Load->Laser Filter 4. Optical Filtering (Isolate SHG) Laser->Filter Detect 5. PMT Detection & Normalization Filter->Detect

Step-by-step experimental workflow for the Kurtz-Perry powder SHG technique.

Protocol C: Z-Scan Measurement for Third-Order NLO Properties

Objective: Extract n2​ and β from an NLO thin film or liquid sample[8][14]. Causality & Validation: As a sample translates through the focal plane of a Gaussian beam, the varying incident intensity induces self-focusing/defocusing and multiphoton absorption[8][10]. Dividing the Closed-Aperture (CA) signal by the Open-Aperture (OA) signal elegantly cancels out the absorption effects, isolating the pure refractive index change[9][15].

  • Optical Alignment : Focus a continuous-wave or pulsed Gaussian laser beam using a convex lens. Mount the sample on a motorized linear translation stage aligned precisely along the beam's propagation axis (Z-axis)[8].

  • Open-Aperture (OA) Scan : Translate the sample from −Z (pre-focus) to +Z (post-focus). Use a lens to collect all transmitted light into Detector A. A dip in normalized transmittance at Z=0 indicates nonlinear absorption (e.g., TPA)[15].

  • Closed-Aperture (CA) Scan : Place an aperture in the far-field before Detector B, setting the linear transmittance ( S ) to ~0.2. Translate the sample again. A peak followed by a valley indicates a negative n2​ (self-defocusing), while a valley followed by a peak indicates a positive n2​ (self-focusing)[10][15].

  • Data Processing : Divide the CA transmittance by the OA transmittance. Fit the resulting curve using the standard Sheik-Bahae equations to quantitatively extract n2​ and β , subsequently calculating the real and imaginary parts of χ(3) [8][9].

ZScan Start Translate Sample (Z-axis) Through Laser Focus Split Beam Splitter Start->Split Open Open Aperture (OA) Collect All Light Split->Open Closed Closed Aperture (CA) Far-Field Pinhole Split->Closed Beta Extract Nonlinear Absorption (β) Open->Beta measures N2 Extract Nonlinear Refractive Index (n₂) Closed->N2 measures

Experimental logic and data extraction pathways for the Z-scan technique.

References

  • Taylor, L. S., et al. "Second harmonic generation microscopy as a tool for the early detection of crystallization in spray dried dispersions." PubMed (2017). 3

  • Purdue University Graduate School. "Second Harmonic Generation Microscopy and Raman Microscopy of Pharmaceutical Materials." (2019).4

  • SPIE Digital Library. "Detection of trace crystallinity in amorphous pharmaceutical formulations by complementary harmonic imaging." (2025). 7

  • Benchchem. "Z-Scan Technique: Application Notes and Protocols." 14

  • ACS Publications. "Ab Initio Prediction of the Diversity of Second Harmonic Generation from Pharmaceutically Relevant Materials." (2015). 5

  • ACS Publications. "Advances in Solid-State Nonlinear Optical Materials: From Fundamentals to Applications." (2023).1

  • AIP Publishing. "Z-scan: A Simple Technique for Determination of Third-order Optical Nonlinearity." 8

  • University of Central Florida. "Z-Scan Measurements of Optical Nonlinearities." 15

  • MDPI. "Investigation of the Nonlinear Optical Properties of Silk Fibroin (SF) Using the Z-Scan Method." (2025). 10

  • IntechOpen. "Third-Order Nonlinearity Measurement Techniques." (2022). 9

  • MDPI. "The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response." (2023). 12

  • MDPI. "Optical Second Harmonic Generation of Low-Dimensional Semiconductor Materials." (2024). 6

  • Science.gov. "kurtz-perry powder technique: Topics by Science.gov." 13

  • PubMed. "Computer-Aided Development of New Nonlinear Optical Materials." (2025). 11

  • ResearchGate. "Advancements in Nonlinear Optical Materials: Paving the Way for Future Photonic Devices." (2026). 2

  • OSTI. "Synthesis, structure, linear and nonlinear optical properties of noncentrosymmetric quaternary diamond-like semiconductors, Cu2Z."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dissolution of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a complex synthetic intermediate featuring a rigid, hydrophobic 4-nitrophenyl pyrrolidine core and a highly reactive prop-2-enoate (acrylate) moiety. While Dimethyl Sulfoxide (DMSO) is the standard solvent for lipophilic organic compounds, researchers frequently encounter sudden precipitation, cloudiness, or gelatinous insolubility when working with this specific molecule.

This guide provides an authoritative, causality-driven approach to diagnosing and resolving these solubility failures.

Table 1: Physicochemical Risk Factors & Quantitative Limits in DMSO
Structural FeatureQuantitative Property / LimitDissolution Risk in DMSOMitigation Strategy
4-Nitrophenyl Ring LogP ≈ 2.5 - 3.0 (Highly lipophilic)Crashes out if solvent water content exceeds ~5% v/v.Use strictly anhydrous DMSO (<50 ppm H₂O).
Prop-2-enoate (Acrylate) Thermal initiation threshold >40°CForms insoluble polyacrylate gels via auto-polymerization.Maintain <35°C; ensure 100-500 ppm MEHQ inhibitor is present.
Pyrrolidine Nitrogen pKa ≈ 7.5 - 8.5 (Weakly basic)Trace acids cause salt formation, altering the solubility profile.Maintain neutral solvent conditions; verify free-base vs. salt form.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly yesterday, but today the DMSO stock solution is cloudy. What caused this? A1: The most common culprit is water absorption. DMSO is profoundly hygroscopic. When a DMSO bottle or stock solution is opened to ambient air, it rapidly absorbs atmospheric moisture, as detailed in [1]. Because the 4-nitrophenyl core of your molecule is highly lipophilic, even a minor increase in water content dramatically shifts the solvent's dielectric constant, causing the hydrophobic compound to precipitate out of solution.

Q2: I tried heating the DMSO solution to 60°C to force the compound into solution, but it turned into a viscous, insoluble gel. Why? A2: You inadvertently triggered thermal polymerization. The prop-2-enoate group is an acrylate ester. Acrylates are highly susceptible to free-radical polymerization, and elevated temperatures accelerate the generation of trace radicals. Furthermore, polar solvents like DMSO are known to support and even enhance the rate of acrylate polymerization, a phenomenon documented in [2]. Once the monomers crosslink into a polyacrylate network, the resulting gel is irreversibly insoluble in DMSO.

Q3: How can I distinguish between water-induced precipitation and auto-polymerization? A3: Causality can be determined by physical inspection. Water-induced precipitates typically appear as fine, opaque white/yellow crystalline suspensions that will temporarily clear upon gentle warming or the addition of more anhydrous DMSO. Polymerization produces a translucent, viscous "stringy" gel or a solid resinous mass at the bottom of the vial that is entirely unresponsive to further dilution or heating.

Diagnostic and Troubleshooting Workflows

To systematically identify the root cause of your solubility issue, follow the diagnostic logic outlined below.

Workflow N1 Solubility Issue: Insoluble in DMSO N2 Assess Solution State: Is it cloudy or gel-like? N1->N2 N3 Cloudy / Particulate (Likely Water Contamination) N2->N3 Opaque/Powder N4 Viscous / Gelatinous (Likely Polymerized) N2->N4 Stringy/Viscous N5 Dry over Molecular Sieves or use Fresh Anhydrous DMSO N3->N5 N6 Irreversible Polyacrylate. Discard and Synthesize/Buy Fresh Monomer N4->N6 N7 Gentle Sonication (<35°C) N5->N7 N8 Clear, Stable Solution N7->N8 Success

Diagnostic workflow for troubleshooting acrylate monomer solubility failures in DMSO.

Mechanistic Pathways of Dissolution vs. Failure

Understanding the molecular fate of[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in DMSO is critical for preventing assay failure. The diagram below illustrates the competing pathways between successful solvation, hygroscopic crashing, and radical polymerization.

Mechanism Monomer Acrylate Monomer (Hydrophobic Core) Dissolved Solvated Monomer (Clear Solution) Monomer->Dissolved Anhydrous DMSO Dark, 25°C Precipitate Amorphous Precipitate (Phase Separation) Monomer->Precipitate DMSO + H2O Polymer Polyacrylate Network (Insoluble Gel) Monomer->Polymer Initiation Water Atmospheric Water (via Hygroscopic DMSO) Water->Precipitate Radical Free Radicals (Light/Heat induced) Radical->Polymer

Competing molecular pathways: Solvation, water-induced precipitation, and polymerization.

Validated Experimental Protocols

Protocol A: Preparation of a Stabilized, Anhydrous Stock Solution

Causality: This protocol is designed to mitigate both water absorption and spontaneous auto-polymerization. By utilizing an inhibitor and controlling the environment, the monomeric state is preserved.

  • Inhibitor Verification: Ensure the solid[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate contains a trace amount of a radical inhibitor, such as MEHQ (4-methoxyphenol), typically at 100-500 ppm. Note: MEHQ requires dissolved oxygen to function effectively as a radical scavenger (). Do not rigorously degas the DMSO with inert gas unless performing an intentional polymerization.

  • Solvent Preparation: Pierce the septum of a freshly opened, sealed bottle of anhydrous DMSO (≥99.9% purity, <50 ppm H₂O) using a dry syringe. Do not leave the cap off, as empirical tests show DMSO absorbs significant moisture within minutes, increasing its volume and altering its solvent properties ()[3].

  • Equilibration: Allow the vial containing the powdered compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Add the anhydrous DMSO to the compound to achieve the desired concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, place the vial in an ultrasonic bath for 5 minutes. Crucial: Maintain the water bath temperature below 35°C to prevent thermal initiation of the acrylate group.

  • Storage: Aliquot the clear solution into amber, single-use microcentrifuge tubes to protect from UV/visible light (which can trigger photo-polymerization) and store at -20°C.

Protocol B: Rescuing a "Crashed" Stock Solution

Causality: If a previously clear solution has precipitated, this protocol tests whether the cause is reversible water contamination or irreversible polymerization. This acts as a self-validating system to ensure you do not use compromised reagents in downstream assays.

  • Visual Inspection: Invert the vial. If the contents flow but contain suspended particles, proceed to step 2. If the contents are a solid gel, the sample has polymerized and must be safely discarded.

  • Gentle Heating: Warm the vial in a dry block or water bath at exactly 35°C for 5 minutes.

  • Sonication: Sonicate the warmed vial for 3 minutes.

  • Validation: If the solution clears, the precipitate was likely due to freeze-thaw concentration or minor water ingress. To validate the concentration, take a 10 µL aliquot and analyze via HPLC-UV against a standard curve before using it in critical downstream assays. If the precipitate remains, the water content in the DMSO has exceeded the solubility threshold. You must dry the solution over 4Å molecular sieves or prepare a fresh batch.

References

  • Title: Origin of Initial Uncontrolled Polymerization and Its Suppression in the Copper(0)-Mediated Living Radical Polymerization of Methyl Acrylate in a Nonpolar Solvent; Source: ACS Publications; URL:[Link]

  • Title: Hygroscopic behaviour of DMSO - how bad is it?; Source: Chemistry Stack Exchange; URL:[Link]

  • Title: Textbook of Polymer Science, 3rd Edition; Source: Wiley; URL:[Link]

Sources

how to prevent polymerization of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in handling[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (CAS 1005341-95-6): preventing spontaneous free-radical polymerization. This molecule features a highly reactive acrylate (prop-2-enoate) group attached to a bulky, electron-withdrawing nitrophenyl-pyrrolidine core. Without rigorous storage protocols, acrylates undergo rapid, exothermic auto-polymerization, rendering the material useless and posing a severe safety hazard.

Part 1: The Core Mechanism of Stabilization

To prevent premature polymerization, acrylate monomers are typically supplied with an inhibitor such as MEHQ (Monomethyl ether of hydroquinone). However, a common experimental pitfall is assuming that MEHQ acts alone. MEHQ is not a direct radical scavenger; it is a synergistic inhibitor that strictly requires dissolved oxygen (O2) to function ()[1].

When a carbon-centered radical forms in the monomer (triggered by ambient thermal energy, trace metals, or UV light), dissolved O2 rapidly reacts with it to form a peroxy radical ()[2]. MEHQ then donates a hydrogen atom to this peroxy radical, forming a stable phenoxy radical and permanently halting the chain reaction ()[1]. If the monomer is stored under an inert atmosphere, this O2-dependent pathway fails, and the monomer will polymerize even in the presence of high concentrations of MEHQ ()[3].

Part 2: Troubleshooting FAQs

Q1: Why did my monomer turn into a solid gel overnight when stored under Argon? A: You inadvertently disabled the inhibitor. By purging the storage vial with Argon or Nitrogen, you displaced the dissolved oxygen necessary for MEHQ to function ()[3]. Without O2 to convert the highly reactive carbon-centered radicals into less reactive peroxy radicals, MEHQ is functionally inert. The uninhibited carbon radicals rapidly propagate, leading to runaway polymerization (gelation) ()[1]. Solution: Always store MEHQ-inhibited acrylates under an ambient air atmosphere.

Q2: What is the optimal storage temperature, and can I freeze it to extend shelf life? A: The optimal storage temperature is between 2°C and 8°C (refrigeration) ()[3]. Do not freeze the monomer. Freezing can cause the MEHQ inhibitor to crystallize and phase-separate from the monomer matrix. Upon thawing, localized zones of the liquid monomer will be completely uninhibited and highly susceptible to spontaneous polymerization ()[4]. Additionally, ensure the vial is opaque or amber to prevent UV-initiated photopolymerization ()[5].

Q3: How much headspace should I leave in the storage vial? A: Never store the monomer with less than 10% to 20% headspace above the liquid ()[4]. The headspace must contain ambient air (5-21% O2) to continuously replenish the dissolved oxygen consumed by the inhibitor system over time ()[6]. A completely full vial will eventually deplete its dissolved O2, leading to inhibitor failure.

Q4: Why did my monomer polymerize despite being stored at 4°C in the dark with MEHQ and air? A: This is typically caused by trace contamination or inhibitor depletion. Contaminants such as transition metals (e.g., Fe3+, Cu2+) from dirty spatulas or glassware can act as redox initiators, generating radicals faster than the MEHQ/O2 system can scavenge them ()[3].

Part 3: Inhibitor Selection & Quantitative Data

Depending on your downstream application, you may encounter different stabilization strategies. Below is a comparison of common inhibitors used for acrylate monomers ()[3].

InhibitorChemical NameO2 DependencyTypical ConcentrationBest Removal Method
MEHQ Monomethyl ether of hydroquinoneHigh (Requires 5-21% O2)10 - 100 ppmBasic Alumina Column / NaOH Wash
BHT Butylated hydroxytolueneModerate50 - 500 ppmVacuum Distillation
PTZ PhenothiazineLow (O2 Independent)100 - 1000 ppmSilica Gel Chromatography

Part 4: Experimental Protocols

Protocol A: Re-stabilization and Aliquoting for Long-Term Storage Causality: Repeatedly opening a bulk container introduces moisture and contaminants. Aliquoting minimizes handling risks, but you must ensure the inhibitor system remains active.

  • Preparation: Work under yellow light or low-intensity ambient light to minimize UV exposure. Do not purge the workspace with inert gas.

  • Inhibitor Verification: Ensure the bulk monomer contains at least 50 ppm MEHQ. If depleted, spike the monomer with a concentrated MEHQ stock solution (in an inert solvent) to reach 50 ppm.

  • Aliquoting: Transfer the monomer into amber glass vials.

  • Headspace Control (Self-Validating Step): Fill the vials to no more than 80% capacity. Validation: Visually confirm that at least 20% of the vial volume remains as ambient air headspace to sustain the MEHQ/O2 cycle ()[4].

  • Sealing & Storage: Seal tightly with PTFE-lined caps and store at 2°C - 8°C.

Protocol B: Inhibitor Removal via Basic Alumina Chromatography Causality: MEHQ must be removed immediately prior to intentionally polymerizing the monomer, as it will otherwise cause unpredictable induction periods and lower polymer molecular weight.

  • Column Preparation: Pack a glass pipette or small chromatography column with basic activated alumina (Brockmann I). Use approximately 1 gram of alumina per 10 mL of monomer.

  • Elution: Pass the[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate slowly through the column at room temperature. The basic alumina selectively binds the phenolic hydroxyl group of the MEHQ ()[3].

  • Self-Validation Test: To confirm complete MEHQ removal, add a micro-drop of 1% aqueous FeCl3 to a 100 µL aliquot of the eluate. The absence of a green/purple color shift confirms the phenolic inhibitor has been successfully removed.

  • Immediate Use: The eluted monomer is now completely uninhibited. Use it in your polymerization reaction within 30 minutes, or keep it on an ice bath if a slight delay is unavoidable.

Part 5: Mechanistic Visualization

Below is the logical workflow demonstrating the synergistic inhibition pathway of MEHQ and Oxygen, contrasted with the failure pathway under inert conditions.

InhibitionMechanism Energy Thermal / UV Energy Monomer Acrylate Monomer Energy->Monomer Cleavage CRadical Carbon-Centered Radical (Highly Reactive) Monomer->CRadical Initiation O2 Dissolved Oxygen (O2) CRadical->O2 +O2 (Fast) Polymer Spontaneous Polymerization (Gelation) CRadical->Polymer No O2 (Inert Gas) PRadical Peroxy Radical (Less Reactive) O2->PRadical MEHQ MEHQ Inhibitor PRadical->MEHQ +MEHQ Stable Stable Phenoxy Radical (Polymerization Halted) MEHQ->Stable H-abstraction

Fig 1: Synergistic inhibition pathway of MEHQ and O2 preventing acrylate monomer polymerization.

References

  • Title: Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Source: ACS Publications (Ind. Eng. Chem. Res.) URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: MDPI (Polymers) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chalcone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the Claisen-Schmidt condensation.

Chalcones ( α,β -unsaturated ketones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting diverse biological activities[1][2]. While the base-catalyzed crossed-aldol condensation between an acetophenone and a benzaldehyde is the classical route, achieving high yields and stereoselectivity requires precise control over reaction thermodynamics and kinetics.

Part 1: Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first understand the causality of the reaction. The Claisen-Schmidt condensation is not a single step but a cascade: enolization, nucleophilic addition, and an E1cB dehydration[3]. Side reactions occur when intermediates are exposed to suboptimal conditions (e.g., excess base or prolonged heating).

G Ketone Acetophenone (Michael Donor) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base Catalyst (NaOH / KOH) Base->Enolate Cannizzaro Cannizzaro Products (Side Product) Base->Cannizzaro Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Michael Michael Adduct (Side Product) Enolate->Michael Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Aldehyde->Cannizzaro Excess Base Chalcone Chalcone (α,β-unsaturated ketone) Aldol->Chalcone Dehydration (-H2O) Chalcone->Michael Excess Enolate Attack

Mechanistic pathway of Claisen-Schmidt condensation and competing side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product shows multiple spots on TLC, and my isolated yield is poor. What are these byproducts, and how do I prevent them? Causality & Solution: You are likely observing the Michael addition or the Cannizzaro reaction .

  • Michael Addition: Once the chalcone is formed, its α,β -unsaturated system acts as a Michael acceptor. If unreacted acetophenone enolate is still present, it will attack the chalcone's β -carbon, forming a dimerized adduct[3][4]. Solution: Always use a slight molar excess of the aldehyde to ensure complete consumption of the ketone enolate, and do not let the reaction run longer than necessary[4].

  • Cannizzaro Reaction: Because benzaldehydes lack α -protons, exposure to high concentrations of strong base can cause them to disproportionate into benzyl alcohol and benzoic acid[3][5]. Solution: Add the base catalyst dropwise at 0°C to keep the local base concentration low and suppress disproportionation[4][6].

Q2: I am getting incomplete conversion even after 24 hours of stirring. How can I drive the reaction forward? Causality & Solution: The aldol addition is a reversible equilibrium process. If your substrates have electron-donating groups (which deactivate the electrophilic aldehyde) or steric hindrance, the equilibrium favors the starting materials. Solution: Lowering the temperature to 0°C can actually improve yields by decreasing the solubility of the final chalcone. As the chalcone precipitates out of solution, Le Chatelier's principle drives the equilibrium forward[6]. Alternatively, switch to an Isopropyl Alcohol (IPA) solvent system, which has been shown to improve precipitation and purity compared to ethanol[6].

Q3: How can I optimize this synthesis to be faster and more environmentally friendly? Causality & Solution: Conventional stirring suffers from mass transfer limitations. You can transition to "Green Chemistry" protocols:

  • Ultrasound Irradiation: Acoustic cavitation creates localized hotspots that drastically accelerate the nucleophilic attack, reducing reaction times from hours to minutes while improving yields (up to 92%)[7][8].

  • Solvent-Free Mechanochemistry (Grinding): Grinding the solid reactants with KOH pellets forces the molecules into close proximity, overcoming solubility limits and eliminating toxic solvent waste[2][9].

Part 3: Quantitative Optimization Data

To assist in selecting the best synthetic route for your specific chalcone derivatives, the following table summarizes the performance metrics of various optimized methodologies based on recent literature.

Synthesis MethodCatalystSolvent SystemTemperatureReaction TimeAvg. Yield (%)Key Advantage
Conventional [6][10]NaOH / KOHEtOH or IPA0 °C to 25 °C4 – 24 h50 – 70%Highly scalable; easy setup.
Ultrasound [7][8]NaOH / KOHCyclohexane-MeOH25 °C to 60 °C15 – 30 min56 – 92%Overcomes mass transfer limits.
Microwave [8][11]K₂CO₃ / NaOHAqueous / EtOH69 °C to 100 °C2 – 5 min70 – 90%Extremely rapid kinetics.
Solvent-Free [2][8]KOH (solid)None (Grinding)Ambient10 – 20 min74 – 80%Zero solvent waste; high purity.

Part 4: Self-Validating Experimental Protocols

Below are two field-proven protocols. Each contains built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Optimized Base-Catalyzed Synthesis (Conventional)

This protocol utilizes temperature control and pH monitoring to prevent Michael addition and ensure high E-isomer stereoselectivity.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the acetophenone derivative and 10.5 mmol of the benzaldehyde derivative (slight excess prevents Michael addition[4]) in 20 mL of Isopropyl Alcohol (IPA)[6].

  • Thermal Control: Submerge the flask in an ice bath and allow the solution to cool to 0°C. Causality: Cooling suppresses the Cannizzaro side reaction and reduces the solubility of the future product.

  • Catalyst Addition: Slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 15-20 minutes with vigorous magnetic stirring[4].

  • Reaction Monitoring (Validation Checkpoint 1): Stir for 2-4 hours at 0°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Toluene:Ethyl Acetate (9:1) eluent[12]. The reaction is validated to proceed when the acetophenone spot disappears and a new, lower-Rf fluorescent spot (chalcone) appears.

  • Quenching & Precipitation: Pour the mixture into 40 mL of distilled ice water. Check the pH (usually 13-14). Neutralize the solution by adding 10% HCl dropwise until the pH reaches 7.0[13]. Validation Checkpoint 2: Neutralization protonates the enolate, halting side reactions and causing the hydrophobic chalcone to instantly precipitate as a solid mass.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash with ice-cold water. Recrystallize the crude product from hot methanol to yield pure, highly crystalline chalcone[10].

Protocol B: Solvent-Free Mechanochemical Synthesis (Green Chemistry)

This protocol utilizes mechanical energy to drive the reaction, ideal for substrates with poor solubility in alcohols.

  • Preparation: To a clean, dry agate mortar, add 10 mmol of the acetophenone derivative and 10 mmol of the benzaldehyde derivative[2][8].

  • Catalyst Introduction: Add 1.5 equivalents of solid KOH pellets directly to the mortar.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle for 10 to 20 minutes at ambient temperature[2].

  • Visual Validation (Checkpoint 1): As the reaction proceeds, the mechanical friction and localized heating will cause the dry powders to melt into a paste, which will subsequently solidify into a colored mass (often yellow/orange) as the chalcone forms.

  • Workup: Transfer the solid mass to a beaker containing 50 mL of ice-cold water to dissolve the unreacted KOH catalyst.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is pH neutral, and dry under a vacuum[8].

References

  • YouTube. "How to synthesize chalcones by Claisen-Schmidt condensation." YouTube. Available at:[Link]

  • Asian Journal of Research in Chemistry. "An optimized method for synthesis of 2'hydroxy chalcone." AJRC. Available at: [Link]

  • MDPI. "Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System." MDPI. Available at: [Link]

  • ACG Publications. "Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds." ACG Publications. Available at: [Link]

  • PMC - NIH. "The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery." NIH. Available at: [Link]

  • AIP Publishing. "Development of chalcone synthesis: Optimization of synthetic method." AIP Publishing. Available at: [Link]

  • RSC Publishing. "Solvent-free synthesis of chalcones using Mg(HSO4)2." RSC Publishing. Available at:[Link]

  • PMC - NIH. "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent." NIH. Available at:[Link]

  • Taylor & Francis. "An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition." Taylor & Francis. Available at: [Link]

  • RSC Publishing. "Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy." RSC Publishing. Available at:[Link]

Sources

minimizing batch-to-batch variability of synthesized [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of minimizing batch-to-batch variability in this multi-step synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and controlling its stereochemistry and purity is paramount for reproducible pharmacological results.[1][2][3] This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to ensure consistent, high-quality synthesis.

The inherent variability in organic synthesis can arise from numerous factors, including the quality of raw materials, precise control over reaction conditions, and the efficacy of purification methods.[4][5][6] This guide will deconstruct the synthesis into its key stages, identify critical process parameters, and offer robust solutions to common experimental challenges.

Overall Synthetic Workflow

The synthesis of the target molecule is a multi-step process that requires careful control at each stage. The general workflow involves the formation of the core pyrrolidine structure, introduction of the N-aryl substituent, and a final acylation to append the reactive prop-2-enoate moiety.

G cluster_0 PART 1: Pyrrolidine Ring Synthesis cluster_1 PART 2: N-Arylation cluster_2 PART 3: Acylation Start Chiral Precursor (e.g., Proline derivative) Step1 Stereoselective Synthesis of (Pyrrolidin-2-yl)methanol derivative Start->Step1 Step2 Nucleophilic Aromatic Substitution with 1-fluoro-4-nitrobenzene Step1->Step2 Intermediate 1: (Pyrrolidin-2-yl)methanol Step3 Esterification with Acryloyl Chloride Step2->Step3 Intermediate 2: (1-(4-nitrophenyl)pyrrolidin-2-yl)methanol End Final Product: [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate Step3->End

Caption: General three-part synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Inconsistent Yields and Purity Between Batches

Q1: We are observing significant drops in overall yield from one batch to another. Where should we start our investigation?

A1: Inconsistent yields are a frequent challenge in multi-step syntheses and can be traced to several factors.[4] A systematic approach, starting from the quality of your initial inputs and moving through each reaction step, is crucial.

Troubleshooting Steps:

  • Raw Material and Reagent Quality:

    • Verification: Ensure you are using starting materials and reagents from the same supplier and lot number. If not, qualify new batches with identity and purity analyses (e.g., NMR, HPLC, moisture content) before use.[4][7]

    • Moisture Sensitivity: Several reagents in this synthesis are highly sensitive to moisture, particularly the Lewis acids used in some pyrrolidine syntheses and, most critically, acryloyl chloride in the final step.[8][9][10] Hydrolysis of acryloyl chloride to acrylic acid not only consumes the reagent but also introduces an impurity that can be difficult to remove.

    • Action: Always use anhydrous solvents and flame- or oven-dried glassware. Conduct moisture-sensitive reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Precise Control of Reaction Conditions:

    • Causality: Minor fluctuations in temperature, reaction time, or agitation speed can significantly alter reaction kinetics and favor side-product formation.[4] For instance, in the N-arylation step, excessive heat can lead to undesired side reactions.

    • Action: Maintain a detailed and accurate batch record. Use automated reaction systems if available for precise control. Meticulously monitor and record all critical parameters for each run to identify any deviations.

  • Reaction Monitoring:

    • Importance: Relying solely on a fixed reaction time can introduce variability if the reaction rate changes due to subtle differences in reagent quality or concentration.

    • Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[11][12][13] This allows you to quench the reaction at the optimal point of completion, minimizing the formation of degradation products or byproducts from extended reaction times.

G Start Inconsistent Yield or Purity Check1 Verify Raw Material Quality (Purity, Moisture, Lot #) Start->Check1 Check2 Audit Reaction Parameters (Temp, Time, Agitation) Start->Check2 Check3 Review Workup & Purification (pH, Solvents, Technique) Start->Check3 Check4 Analyze for Side Products (LC-MS, NMR of crude) Start->Check4 Sol1 Action: Qualify new lots. Use anhydrous conditions. Check1->Sol1 Sol2 Action: Calibrate equipment. Implement in-process controls (IPC). Check2->Sol2 Sol3 Action: Standardize procedures. Consider alternative methods (e.g., HILIC). Check3->Sol3 Sol4 Action: Optimize conditions to minimize side reactions (e.g., lower temp). Check4->Sol4

Caption: Troubleshooting logic for yield & purity issues.

Issue 2: Variable Stereochemical Purity

Q2: We are seeing batch-to-batch differences in the diastereomeric ratio of our pyrrolidine intermediate. How can we improve stereocontrol?

A2: Achieving high stereoselectivity is one of the most critical challenges in pyrrolidine synthesis.[2] The relative stereochemistry of the substituents on the pyrrolidine ring is determined during its formation, and inconsistencies here will carry through the entire synthesis.

Key Factors Influencing Stereoselectivity:

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states, directly impacting the product ratio.[14] For cycloaddition reactions, a shift from aprotic to protic solvents can sometimes invert or enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by making the reaction more sensitive to the small energy differences between the competing transition states.[14]

  • Catalyst System: If a catalyst (Lewis acid or organocatalyst) is used, its nature, loading, and any associated ligands are paramount.[2][14] Inconsistent catalyst activity, perhaps due to moisture, can lead to poor stereocontrol.[9][10]

Troubleshooting Protocol: Optimizing Diastereoselectivity

  • Solvent Screening: Set up a parallel synthesis array to screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). Analyze the crude product from each reaction by ¹H NMR to determine the diastereomeric ratio.[15]

  • Temperature Optimization: Once the optimal solvent is identified, run the reaction at several different temperatures (e.g., -20 °C, 0 °C, room temperature). Note that lower temperatures may require significantly longer reaction times.

  • Catalyst Evaluation: If applicable, ensure the catalyst is fresh and handled under inert conditions. Systematically vary the catalyst loading to find the optimal level. If using a metal-ligand complex, the metal-to-ligand ratio can be a critical parameter to optimize.[14]

Issue 3: Purification and Product Stability

Q3: Our final product is difficult to purify, and we suspect it degrades over time. What purification strategies are recommended, and how can we handle the product?

A3: This is a two-part problem. The product contains a polar nitrophenyl group and a pyrrolidine nitrogen, but also a less polar ester, making it challenging for standard chromatography. Furthermore, the acrylate moiety is susceptible to polymerization.

Part A: Purification Strategy

The compound's polarity makes it a difficult candidate for both standard normal-phase (strong retention) and reversed-phase (poor retention) chromatography.[16][17]

  • Recommended Technique: HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is often the most effective technique for purifying highly polar organic compounds.[16][18][19] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous modifier.[18][19] This combination often provides excellent retention and separation for compounds that are problematic with other methods.[18][20]

Part B: Product Stability

  • Polymerization Risk: The prop-2-enoate (acrylate) functional group can undergo free-radical polymerization, especially when exposed to heat, light, or certain impurities. This is a common cause of observing a "goo" or an insoluble residue in your product over time.

  • Handling and Storage Protocol:

    • Add an Inhibitor: After purification, add a small amount (100-200 ppm) of a radical inhibitor, such as hydroquinone (HQ) or butylated hydroxytoluene (BHT), to the final product solution before solvent evaporation.

    • Avoid Heat: Concentrate the purified fractions at the lowest possible temperature using a rotary evaporator. Avoid heating the product directly.

    • Storage: Store the final, dried solid under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20 °C).

Key Process Parameters and Analytical Controls

Effective control of batch-to-batch variability requires identifying critical process parameters (CPPs) and implementing robust analytical controls.[7][21]

Table 1: Critical Process Parameters for Synthesis
Parameter Step 1: Pyrrolidine Synthesis Step 2: N-Arylation Step 3: Acylation Impact on Variability
Temperature Critical for stereoselectivity[14]Affects reaction rate and side productsControls side reactions; low temp is keyYield, Purity, Stereochemistry
Solvent Major impact on stereoselectivity[14]Must solubilize reactantsAprotic, anhydrous solvent is essential[8]Yield, Purity, Stereochemistry
Reagent Purity Purity of chiral precursor defines productPurity of both reactants is crucialAcryloyl chloride must be pure and free of HClYield, Purity
Moisture Control Can deactivate catalysts[9]Less critical but good practiceCRITICAL: Hydrolyzes acylating agent[8]Yield, Purity
Reaction Time Monitor by IPC to avoid side reactionsMonitor to ensure full conversionKeep short to prevent polymerizationYield, Purity
Table 2: Recommended Analytical Techniques for Quality Control
Technique Purpose Stage of Use
¹H and ¹³C NMR Structural confirmation, purity assessment, determination of diastereomeric ratio[11][13]Reactants, Intermediates, Final Product
HPLC/UPLC Purity assessment, quantification, in-process reaction monitoring[11]Reactants, In-process, Final Product
Chiral HPLC Determination of enantiomeric excess (ee)Chiral Intermediates, Final Product
LC-MS Impurity identification, reaction monitoring[11][22]In-process, Final Product
FTIR Functional group analysis (e.g., confirmation of C=O, NO₂)[11]Intermediates, Final Product
Karl Fischer Titration Quantification of water content in reagents and solventsRaw Materials

References

  • Troubleshooting acylation reactions for urea derivatives. - Benchchem.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development - Benchchem.
  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem.
  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
  • Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed.
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
  • Addressing batch-to-batch variability in synthesized Halcinonide analogues - Benchchem.
  • Modern Analytical Technique for Characterization Organic Compounds - International Journal of Pharmaceutical Sciences.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
  • Reaction Monitoring: Organic Chemistry II Study Guide |... - Fiveable.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters - ACS Publications.
  • What can I use to purify polar reaction mixtures? - Biotage.
  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem.
  • Stereodivergent synthesis of 2-oxo-oligopyrrolidines by an iterative coupling strategy.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction | Organic Letters - ACS Publications.
  • Batch to Batch Variation → Area → Sustainability.
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes - ACS Publications.
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether.
  • Achieving Batch to Batch Consistency in API Synthesis.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations - science-revision.co.uk.

Sources

Technical Support Center: Alkylation Reactions of Nitro-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of nitro-pyrrole chemistry. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the alkylation of nitro-pyrrole compounds. The inherent electronic nature of the nitro-pyrrole scaffold, characterized by a highly electron-deficient aromatic system, presents a unique set of challenges that require careful consideration of reaction parameters to achieve desired outcomes. This resource synthesizes field-proven insights and established literature to help you navigate these complexities with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the alkylation of nitro-pyrrole compounds. The solutions are presented in a question-and-answer format, delving into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Problem 1: Poor or No Conversion

Q1: I am not observing any significant formation of my desired alkylated nitro-pyrrole product. What are the likely causes and how can I address this?

A1: Low or no conversion in alkylation reactions of nitro-pyrroles can stem from several factors, primarily related to the reduced nucleophilicity of the pyrrole nitrogen and potential deactivation of the alkylating agent.

  • Insufficiently Strong Base: The electron-withdrawing nitro group significantly increases the acidity of the N-H proton compared to unsubstituted pyrrole. However, incomplete deprotonation will lead to a low concentration of the reactive pyrrolide anion.

    • Solution: Employ a stronger base. While weaker bases like K₂CO₃ might be sufficient for some pyrroles, nitro-pyrroles often require more robust options like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA). The choice of base should be tailored to the specific substrate and solvent system.[1][2]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the pyrrolide anion and the counter-ion, which in turn affects the nucleophilicity of the pyrrole nitrogen.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents are effective at solvating the cation without strongly solvating the pyrrolide anion, thus enhancing its nucleophilicity.[1][3]

  • Low Reaction Temperature: The activation energy for the alkylation of the electron-deficient nitro-pyrrole ring may be high, requiring thermal energy to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid potential decomposition, especially with thermally sensitive substrates. Microwave irradiation can also be a valuable tool for accelerating these reactions.[1]

  • Poor Quality of Reagents: Impurities in the nitro-pyrrole starting material, alkylating agent, or solvent can interfere with the reaction. Moisture is a particularly common culprit as it will quench the strong bases used.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Use freshly opened or properly stored alkylating agents.

Problem 2: Poor Regioselectivity (C-alkylation vs. N-alkylation)

Q2: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I favor the formation of the N-alkylated isomer?

A2: The competition between N- and C-alkylation is a classic challenge in pyrrole chemistry, and it is particularly pronounced with nitro-pyrroles due to the electronic influence of the nitro group. The regiochemical outcome is a delicate balance of factors including the nature of the pyrrolide salt, the solvent, and the electrophile.

  • Nature of the Pyrrolide Salt: The degree of covalent character in the nitrogen-metal bond of the pyrrolide salt is a key determinant.

    • To Favor N-Alkylation: Promote the formation of a more "ionic" or "free" pyrrolide anion. This is typically achieved by using sodium or potassium salts (formed with NaH or KH) in a highly polar, solvating solvent like DMF or DMSO.[1][2] These conditions create a "harder" nucleophile at the nitrogen atom.

    • To Favor C-Alkylation: C-alkylation is often favored with more covalent nitrogen-metal bonds, such as those formed with magnesium or lithium salts, particularly in less polar solvents like ether or THF.[2] These conditions create a "softer" nucleophilic system where the carbon atoms of the pyrrole ring can compete more effectively for the electrophile.

  • Solvent Effects: The ability of the solvent to solvate the cation of the pyrrolide salt influences the availability of the nitrogen lone pair.

    • Solution for N-Alkylation: As mentioned, polar aprotic solvents like DMF and DMSO are excellent choices for promoting N-alkylation.[1][3]

  • Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the pyrrole ring can influence the site of attack.

    • Consideration: A sterically demanding alkylating agent will preferentially react at the less hindered nitrogen atom over the more sterically encumbered carbon atoms of the ring.

Visualizing the N- vs. C-Alkylation Challenge

G cluster_conditions Reaction Conditions cluster_outcome Alkylation Outcome Ionic Salt (Na+, K+) Ionic Salt (Na+, K+) N-Alkylation N-Alkylation Ionic Salt (Na+, K+)->N-Alkylation Favors Covalent Salt (Li+, Mg2+) Covalent Salt (Li+, Mg2+) C-Alkylation C-Alkylation Covalent Salt (Li+, Mg2+)->C-Alkylation Favors Polar Aprotic Solvent (DMF, DMSO) Polar Aprotic Solvent (DMF, DMSO) Polar Aprotic Solvent (DMF, DMSO)->N-Alkylation Favors Less Polar Solvent (THF, Ether) Less Polar Solvent (THF, Ether) Less Polar Solvent (THF, Ether)->C-Alkylation Favors G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution No_Conversion No/Low Conversion Base Weak/Incorrect Base No_Conversion->Base Solvent Inappropriate Solvent No_Conversion->Solvent Temp Low Temperature No_Conversion->Temp Poor_Regioselectivity Poor Regioselectivity Poor_Regioselectivity->Solvent Polyalkylation Poly-alkylation Stoichiometry Incorrect Stoichiometry Polyalkylation->Stoichiometry Decomposition Decomposition Conditions Harsh Conditions Decomposition->Conditions Stronger_Base Use Stronger Base (NaH, KH) Base->Stronger_Base Change_Solvent Switch to Polar Aprotic Solvent Solvent->Change_Solvent Increase_Temp Increase Temperature Temp->Increase_Temp Adjust_Stoichiometry Adjust Stoichiometry Stoichiometry->Adjust_Stoichiometry Milder_Conditions Use Milder Conditions (PTC) Conditions->Milder_Conditions

Caption: A general workflow for troubleshooting nitro-pyrrole alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of nitro-pyrroles so challenging compared to simple pyrroles?

A1: The primary challenge stems from the powerful electron-withdrawing nature of the nitro group. This has two main consequences:

  • Reduced Nucleophilicity: The nitro group significantly decreases the electron density of the pyrrole ring, making both the nitrogen and carbon atoms less nucleophilic and therefore less reactive towards electrophiles.

  • Increased Acidity: The N-H proton of a nitro-pyrrole is more acidic than that of pyrrole itself. While this makes deprotonation easier in principle, the resulting pyrrolide anion is stabilized by resonance with the nitro group, which can also reduce its kinetic reactivity.

Q2: Are there alternative methods for N-alkylation if traditional base-mediated methods fail?

A2: Yes, the Mitsunobu reaction is a powerful alternative for the N-alkylation of pyrroles, including those with electron-withdrawing groups. [4][5][6][7][8]This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate an alcohol for nucleophilic attack by the pyrrole nitrogen. It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Q3: Can I perform C-H alkylation directly on the nitro-pyrrole ring?

A3: Direct C-H alkylation of electron-deficient pyrroles, including those bearing nitro groups, is possible using transition metal catalysis. Palladium-catalyzed, norbornene-mediated C-H activation has been shown to be effective for the selective C5 alkylation of electron-deficient pyrroles. [9][10][11][12]This approach avoids the need for pre-functionalization of the pyrrole ring and can offer excellent regioselectivity.

Q4: How do I choose the right protecting group for the pyrrole nitrogen?

A4: The choice of a nitrogen protecting group is critical. For many applications involving nitro-pyrroles, an electron-donating protecting group can be beneficial to counteract the electron-withdrawing effect of the nitro group, thereby facilitating certain reactions like palladium-mediated cross-couplings. [13]However, for other transformations, an electron-withdrawing protecting group like a sulfonyl group might be employed to further deactivate the ring towards undesired side reactions. [14]The ideal protecting group should be stable to the alkylation conditions and easily removable at a later stage of the synthesis.

Q5: My purified alkylated nitro-pyrrole is unstable and changes color over time. How can I improve its stability?

A5: Alkylated pyrroles, especially those with electron-rich substituents, can be prone to oxidation and polymerization, leading to discoloration. [15]To enhance stability:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light and heat.

  • Purification: Ensure that the final compound is free of any acidic or basic impurities that could catalyze decomposition.

  • Antioxidants: In some formulations, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, although compatibility with downstream applications must be verified.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Nitro-Pyrrole using a Strong Base

This protocol provides a general starting point for the N-alkylation of a nitro-pyrrole derivative using sodium hydride.

Materials:

  • Nitro-pyrrole starting material

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitro-pyrrole (1.0 eq.).

  • Add anhydrous DMF (approximately 0.1 M concentration relative to the nitro-pyrrole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Nitro-Pyrrole via the Mitsunobu Reaction

This protocol is suitable for the N-alkylation of nitro-pyrroles with primary or secondary alcohols under mild conditions.

Materials:

  • Nitro-pyrrole starting material

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nitro-pyrrole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine by-product can be challenging to remove. A common technique is to precipitate the by-products by adding a less polar solvent like a mixture of ethyl acetate and hexanes and filtering before chromatography.

References

  • Muchowski, J. M., Gonzalez, C., Greenhouse, R., & Tallabs, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702. [Link]

  • Gonzalez, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry.
  • Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry.
  • Garrido-Barros, P., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
  • Marcos, V., et al. (2010).
  • Jiao, L., & Bach, T. (2013). Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives.
  • Jiao, L., & Bach, T. (2014).
  • Muchowski, J. M., et al. (2011). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
  • Villemin, D., & Lubin, M. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
  • Goldberg, Y., Abele, E., & Shymanska, M. (1991). Alkylation of 2-Acetylpyrrole and 1 -alkyl-2-Acetylpyrroles Under Solid/Liquid Phase-Transfer Conditions.
  • D'Souza, D. M., & Müller, T. J. J. (2011).
  • Paine III, J. B., Woodward, R. B., & Dolphin, D. (1976). Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. The Journal of Organic Chemistry.
  • Jolicoeur, B., & Lubell, Y. L. (2006). Pyrrole Protection. Request PDF.
  • Thomson, R. J., et al. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry.
  • Wang, C., et al. (2017).
  • Jiao, L., & Bach, T. (2013). Regioselective C–H Activated Alkylation of Pyrroles.
  • BenchChem. (2025).
  • Garrido-Barros, P., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Request PDF.
  • Stark, C. B. W. (2015). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.
  • Stark, C. B. W., et al. (2014).
  • Marcos, V., et al. (2025).
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • Stark, C. B. W. (2015). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.).
  • Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, S., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. The Journal of Organic Chemistry.
  • Jiao, L., & Bach, T. (2014). Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Organic Chemistry Portal.
  • Kim, J., & Lee, D. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • Sipos, G., & Keglevich, G. (2024).
  • Wikipedia. (n.d.). Pyrrole. Wikipedia.
  • Trofimov, B. A., & Schmidt, E. Y. (2018). advances and challenges in the synthesis of pyrrole systems of a limited access. DOI.
  • Wikipedia. (n.d.).
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Singh, A. K. (2026). INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. PDF.
  • BenchChem. (n.d.).
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation ?.
  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
  • Patsnap. (2025). Alkyl Reactions and Their Transformative Industry Impacts.
  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Molecules.
  • ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products.
  • Singh, A. K. (2025).
  • Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal.
  • Thomson, R. J., & Taylor, R. J. K. (2014). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family.
  • Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.
  • Vicario, J. L., & Badía, D. (2013). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange.

Sources

scaling up the synthesis of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate for preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of the reactive acrylate monomer, [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. This resource is designed for process chemists and drug development professionals to troubleshoot critical bottlenecks, understand the mechanistic causality behind reaction parameters, and implement self-validating manufacturing protocols.

SynthesisWorkflow SM L-Prolinol + 1-Fluoro-4-nitrobenzene SNAr Step 1: SNAr Reaction (K2CO3, DMF, 80°C) SM->SNAr Int Intermediate: [1-(4-nitrophenyl)pyrrolidin-2-yl]methanol SNAr->Int IPC: HPLC >98% conversion Est Step 2: Esterification (Acryloyl Chloride, Et3N, MEHQ) Int->Est Prod Target: [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate Est->Prod IPC: TLC/HPLC confirmation

Two-step synthesis workflow for the target acrylate monomer.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q: During the initial SNAr step between L-prolinol and 1-fluoro-4-nitrobenzene, we are observing significant black tar formation and reduced yields on a 500g scale. How can we mitigate this? A: Tar formation in SNAr reactions with 4-nitrofluorobenzene often results from thermal decomposition and oxidative side reactions of the amine at elevated temperatures[1]. While SNAr requires heat to overcome the activation energy barrier, excessive heating (>100 °C) degrades the prolinol substrate. Mechanistic Fix: Lower the reaction temperature to 80 °C and switch from a purely organic base (like triethylamine) to anhydrous potassium carbonate ( K2​CO3​ ) in DMF. The insoluble inorganic base maintains a controlled, low concentration of the reactive amine anion, minimizing degradative side reactions while driving the reaction forward.

Q: How do we ensure strict regioselectivity (N-arylation over O-arylation) without using protecting groups? A: L-Prolinol contains both a secondary amine and a primary alcohol. The secondary amine is intrinsically more nucleophilic due to nitrogen's lower electronegativity compared to oxygen, making its lone pair more available for the Meisenheimer complex transition state. By using a mild base ( K2​CO3​ ) rather than a strong base (like NaH), the alcohol remains protonated ( pKa​ ~16). This thermodynamic control ensures the amine exclusively drives the nucleophilic attack on the highly activated 1-fluoro-4-nitrobenzene.

Protocol 1: Scalable SNAr Synthesis of[1-(4-nitrophenyl)pyrrolidin-2-yl]methanol

This methodology is designed as a self-validating system to ensure complete conversion before downstream processing.

  • Reactor Preparation: Charge a clean, dry 5 L jacketed reactor with DMF (2.5 L), L-prolinol (1.05 eq), and anhydrous K2​CO3​ (2.0 eq). Stir at 300 rpm.

  • Substrate Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise over 30 minutes.

  • Thermal Activation: Ramp the internal temperature to 80 °C. Maintain for 12 hours.

  • Self-Validation Check (IPC): Pull a 0.5 mL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the 1-fluoro-4-nitrobenzene peak area is <2% relative to the product peak. Do not proceed until this metric is met.

  • Quench & Isolate: Cool the reactor to 20 °C. Slowly pour the mixture into 10 L of vigorously stirred ice water. The product will precipitate as a yellow/orange solid. Filter, wash with cold water to remove DMF and fluoride salts, and dry under vacuum at 45 °C.

Module 2: Acrylate Esterification & Polymerization Control

Q: Our acrylate product is spontaneously polymerizing into an insoluble gel during solvent evaporation. How do we stop this? A: Acrylate monomers are highly susceptible to free-radical polymerization triggered by heat, light, or trace metal impurities. To prevent this, an inhibitor such as MEHQ (4-methoxyphenol) must be added. Crucially, MEHQ acts as a chain-terminating antioxidant that requires the presence of dissolved oxygen to function. Oxygen reacts with primary carbon radicals to form peroxy radicals, which MEHQ then efficiently scavenges to terminate the chain[2]. Mechanistic Fix: Add 200 ppm of MEHQ to the organic phase prior to concentration. Do not sparge the mixture with inert gas (nitrogen/argon) during distillation; maintain a dry air sweep to keep oxygen present in the system.

InhibitionMechanism Rad Carbon Radical (R•) O2 Dissolved Oxygen (O2) Rad->O2 Fast reaction Poly Unwanted Polymerization Rad->Poly If O2/MEHQ depleted Perox Peroxy Radical (ROO•) O2->Perox MEHQ MEHQ Inhibitor Perox->MEHQ Scavenging Stable Stable Non-Radical Species MEHQ->Stable Chain Termination

Synergistic inhibition mechanism of MEHQ and oxygen preventing polymerization.

Q: Acryloyl chloride addition causes a massive exotherm and impurity formation. What is the scalable approach? A: The esterification of the alcohol with acryloyl chloride is highly exothermic. In batch scale-up, inadequate mixing and heat removal lead to localized hot spots, promoting dimerization and degradation[3]. To scale safely, implement a reverse-addition protocol under cryogenic cooling (-5 °C to 0 °C), or utilize continuous flow chemistry (e.g., impinging jet reactors) to ensure rapid mixing and superior heat transfer.

Quantitative Data: Polymerization Inhibitor Selection

Selecting the right inhibitor is critical for acrylate scale-up. The table below summarizes the quantitative impact of various inhibitors on acrylic polymerization dynamics based on established kinetic modeling[2].

Inhibitor SystemConcentration (ppm)Required Oxygen LevelImpact on Polydispersity (Pd)Polymerization Rate Reduction
None (Control) 0SaturationBaseline (Pd ~3.2)None (Rapid Gelation)
MEHQ + Air 20018%Reduced to 2.5Moderate to High
MEHQ (Degassed) 2000%Minimal impactWeak (Ineffective)
PTZ (Phenothiazine) 1000%High reductionStrong (O2 Independent)
Protocol 2: Acrylation and Isolation of Target Monomer
  • Reactor Preparation: Dissolve[1-(4-nitrophenyl)pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes). Add Triethylamine (1.5 eq) and MEHQ (200 ppm relative to theoretical product mass).

  • Cooling: Cool the reactor to -5 °C under a dry air atmosphere (do not use N2​ ).

  • Acrylation: Dilute Acryloyl Chloride (1.2 eq) in DCM (2 volumes) and add dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 0 °C.

  • Self-Validation Check (IPC): Perform a TLC (Hexanes:EtOAc 7:3). The disappearance of the intermediate alcohol (lower Rf) and the appearance of the less polar ester (higher Rf) validates the acylation. Ensure no baseline streaking (indicative of polymerization) is present.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess acid. Separate the organic layer, wash with brine, and dry over Na2​SO4​ .

  • Concentration: Filter the organic layer. Evaporate the DCM under reduced pressure at a maximum bath temperature of 25 °C. Critical: Bleed a small amount of dry air into the rotary evaporator to maintain the oxygen required for MEHQ activity.

References

  • Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study Optica URL:[Link][1]

  • Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Macromolecules (ACS Publications) URL:[Link][2]

Sources

Validation & Comparative

comparing efficacy of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate with pyrovalerone analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Pyrovalerone Analogs and a Predictive Analysis of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Introduction: The Landscape of Monoamine Transporter Inhibitors

The mammalian central nervous system relies on the precise regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—to govern a vast array of physiological and cognitive functions.[1][2] The presynaptic monoamine transporters (MATs), namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for terminating synaptic transmission by re-uptaking their respective neurotransmitters from the synaptic cleft.[1][3] Consequently, these transporters are primary targets for a wide range of therapeutic agents and drugs of abuse.[4]

Among the various classes of MAT inhibitors, synthetic cathinones derived from the pyrovalerone scaffold have emerged as a significant area of research due to their potent psychostimulant effects, which are primarily driven by their high affinity for DAT and NET.[5][6][7] These compounds, including the well-known 3,4-methylenedioxypyrovalerone (MDPV), are potent reuptake inhibitors rather than substrate-releasers, a mechanism they share with cocaine.[6][8]

This guide provides a detailed comparison of the efficacy of prominent pyrovalerone analogs, supported by experimental data from in vitro and in vivo studies. Furthermore, it offers a predictive analysis of the potential efficacy of a novel, structurally related compound, [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. While direct experimental data for this specific molecule is not available in the current literature, we will leverage established structure-activity relationships (SAR) within the pyrovalerone class to hypothesize its pharmacological profile. This analysis is intended for researchers and drug development professionals engaged in the study of psychostimulants and monoamine transporter pharmacology.

The Core Pharmacology of Pyrovalerone Analogs

Mechanism of Action: Potent and Selective Transporter Blockade

Pyrovalerone and its analogs are recognized as potent inhibitors of dopamine and norepinephrine reuptake, with substantially lower activity at the serotonin transporter.[1][2][6] This selectivity for DAT and NET over SERT is a defining characteristic of this class of compounds and is believed to underlie their strong psychostimulant properties.[5][9] The DAT/SERT inhibition ratio is often used as a predictor of a compound's abuse liability, with higher ratios correlating with greater reinforcing effects.[9][10] Unlike amphetamines, which act as transporter substrates to induce reverse transport (efflux) of monoamines, pyrovalerone derivatives function as pure uptake inhibitors, blocking the transporter channel and increasing the extracellular concentration of dopamine and norepinephrine.[5][6][7]

Stereochemistry: The Importance of the (S)-Enantiomer

Pyrovalerone compounds possess a chiral center at the alpha-carbon relative to the carbonyl group. Research has consistently demonstrated that the biological activity resides primarily in the (S)-enantiomer. For both pyrovalerone and MDPV, the (S)-isomer is significantly more potent as a DAT and NET inhibitor compared to the (R)-isomer.[5][11] For instance, (S)-MDPV is approximately 100- to 200-fold more potent at inhibiting dopamine reuptake than (R)-MDPV.[5][12] This stereoselectivity underscores the specific conformational requirements for high-affinity binding to the monoamine transporters.

Key Structure-Activity Relationships (SAR)

The efficacy of pyrovalerone analogs is highly dependent on their chemical structure. Several key modifications have been systematically studied:

  • α-Alkyl Chain Length: The length of the alkyl chain extending from the alpha-carbon significantly influences potency. Increasing the chain length from a methyl (e.g., α-PPP) to a propyl (e.g., α-PVP) or butyl (e.g., α-PHP) group generally enhances the inhibitory potency at both DAT and NET.[6][8]

  • Aromatic Ring Substitution: Modifications to the phenyl ring can modulate both potency and selectivity. For example, the addition of a 3,4-methylenedioxy group, as seen in MDPV, maintains high potency at DAT and NET.[6] Other substitutions, such as 3,4-dichloro and 1-naphthyl groups, have also been shown to produce highly potent DAT/NET inhibitors.[1][2] Conversely, adding a 4-methyl or 3,4-methylenedioxy moiety can increase potency at SERT, thereby reducing the DAT/SERT selectivity ratio.[13]

  • Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for high potency. Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring results in a substantial loss of binding affinity at all monoamine transporters.[1][11]

Comparative Efficacy of Prominent Pyrovalerone Analogs

The following tables summarize in vitro and in vivo data for several well-characterized pyrovalerone analogs, providing a quantitative basis for comparing their efficacy.

Table 1: In Vitro Monoamine Transporter Inhibition Potency (IC₅₀, nM)
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
Pyrovalerone4.1 - 1214 - 26>10,000>833
α-PVP ("Flakka")1214>10,000>833
MDPV4.1263,349817
α-PHP1349>10,000>769
Cocaine~250~400~350~1.4

Data compiled from multiple sources.[5][6][8][12] The DAT/SERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀).

This data clearly illustrates the high potency and selectivity of pyrovalerone analogs for DAT and NET compared to cocaine. MDPV and Pyrovalerone are among the most potent DAT inhibitors.[5] The high DAT/SERT ratios for these compounds are consistent with their strong psychostimulant effects.[9]

Table 2: In Vivo Locomotor Activity in Rodents
CompoundLocomotor Stimulation ED₅₀ (mg/kg)Duration of Action
Pyrovalerone~2.0 (mice)~1 hour
MDPV0.1 - 0.5 (rats)Prolonged
α-PVP~1.0 (mice)Prolonged
Cocaine~5.0 - 10.0 (rats)Short (~30-60 min)

Data compiled from multiple sources.[1][14][15][16]

In vivo studies corroborate the in vitro findings. Pyrovalerone analogs induce hyperlocomotion at lower doses than cocaine.[17] Notably, many pyrovalerone analogs, such as MDPV and α-PVP, exhibit a longer duration of action compared to cocaine, which may be related to slower binding kinetics at the dopamine transporter.[15]

Predictive Analysis of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Given the absence of published data, a predictive comparison must be based on a structural deconstruction of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate and its relation to the known SAR of pyrovalerone analogs.

Structural Comparison:

G cluster_0 Pyrovalerone cluster_1 [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate p Pyrovalerone (Reference Structure) p_img n Novel Compound (Hypothetical Structure) n_img

Caption: Core structures of Pyrovalerone and the novel compound.

Analysis of Key Structural Differences:

  • Aromatic Substitution (4-nitro vs. 4-methyl): The 4-methyl group on pyrovalerone's phenyl ring is a relatively small, electron-donating group. In contrast, the 4-nitro group on the novel compound is a strong electron-withdrawing group. This significant change in the electronic properties of the aromatic ring will likely alter its interaction with the binding site on the monoamine transporters. While SAR studies have explored various substitutions, a nitro group is less common. Its strong electron-withdrawing nature could potentially decrease binding affinity, although this is speculative without empirical data.

  • Carbonyl Group vs. Ester Linkage: This is the most significant structural deviation. Pyrovalerone possesses a ketone (carbonyl) group, which is a key pharmacophoric element. The novel compound replaces this with a methyl prop-2-enoate group, which is an ester. This change alters the molecule's polarity, hydrogen bonding potential, and overall shape. The carbonyl oxygen in pyrovalerone is thought to be crucial for its interaction with the transporter. Replacing it with an ester linkage may disrupt this critical interaction, likely leading to a significant reduction in binding affinity and efficacy as a DAT/NET inhibitor. The prop-2-enoate (acrylate) moiety also introduces a reactive Michael acceptor, which could lead to covalent binding and a different pharmacological or toxicological profile.

Predicted Efficacy:

Based on this structural analysis, it is hypothesized that [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate will exhibit significantly lower efficacy as a monoamine transporter inhibitor compared to pyrovalerone and its potent analogs like MDPV. The replacement of the critical ketone functional group with an ester is the primary reason for this prediction. While the pyrrolidine ring is retained, the drastic modification of the pharmacophore responsible for binding is likely to result in a substantial loss of potency at both DAT and NET. Experimental validation is essential to confirm this hypothesis.

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of these compounds, standardized in vitro and in vivo assays are required.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[3][18]

Caption: Workflow for in vitro monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter in appropriate media.[18]

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., pyrovalerone analogs and the novel compound) in the assay buffer.

  • Pre-incubation: Wash the cell plates with buffer and then pre-incubate them with the various concentrations of the test compounds or vehicle control for 10-15 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells) to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at room temperature to allow for substrate uptake.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).[3]

In Vivo Locomotor Activity Assay

This assay measures the stimulant effects of a compound by quantifying an animal's (typically a mouse or rat) movement in a novel environment.[17][19]

Caption: Workflow for in vivo locomotor activity assay.

Step-by-Step Methodology:

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. House them in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Apparatus: Use standard locomotor activity chambers equipped with infrared photobeam arrays to automatically track animal movement.

  • Habituation: Prior to the test day, handle the animals and habituate them to the testing room and the injection procedure to reduce stress-induced activity.[20]

  • Drug Preparation: Dissolve the test compounds and vehicle (e.g., saline) for administration (typically intraperitoneal, i.p.).

  • Testing Procedure: On the test day, administer the assigned dose of the test compound or vehicle to an animal.

  • Data Collection: Immediately after injection, place the animal into the center of the locomotor activity chamber and record activity (e.g., total distance traveled, horizontal beam breaks, vertical rears) in 5- or 10-minute bins for a total of 1-2 hours.

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of the compounds to the vehicle control group. Determine the ED₅₀ value for locomotor stimulation if a dose-dependent increase is observed.[16][21]

Conclusion

The pyrovalerone class of synthetic cathinones represents a group of highly potent and selective dopamine and norepinephrine reuptake inhibitors. Their efficacy, characterized by low nanomolar IC₅₀ values for DAT and NET and robust in vivo stimulant effects, is well-documented. Structure-activity relationships reveal that the pyrrolidine ring, the ketone functional group, and the length of the α-alkyl chain are critical determinants of their high potency.

Based on a comparative structural analysis, it is predicted that [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate will not share the high efficacy of classical pyrovalerone analogs. The substitution of the essential ketone with an ester moiety represents a profound alteration to the core pharmacophore, which is likely to significantly diminish its affinity for monoamine transporters. This prediction, however, remains hypothetical. The definitive determination of this novel compound's efficacy requires empirical validation through the standardized in vitro and in vivo protocols detailed in this guide. Such studies are crucial for expanding our understanding of the structure-activity relationships governing ligand interactions with monoamine transporters and for accurately assessing the pharmacological profile of new chemical entities.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 16, 119–140. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Luethi, D., & Liechti, M. E. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International journal of molecular sciences, 22(15), 8279. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in neuroscience, Chapter 7, Unit7.22. [Link]

  • Deschamps, J. R., Partilla, J. S., & Tidgewell, K. (2011). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & medicinal chemistry letters, 21(1), 470–473. [Link]

  • Gatch, M. B., & Forster, M. J. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Behavioural pharmacology, 32(2 & 3), 199–211. [Link]

  • Luethi, D., & Liechti, M. E. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8279. [Link]

  • Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., Banks, M. L., Negus, S. S., & Glennon, R. A. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS chemical neuroscience, 6(2), 308–314. [Link]

  • Wikipedia contributors. (2024, March 18). Locomotor activity. In Wikipedia, The Free Encyclopedia. [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19–47. [Link]

  • Hiranita, T., Mereu, M., & Tanda, G. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences of the United States of America, 120(5), e2215888120. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 931–942. [Link]

  • Pifl, C., & Sitte, H. H. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Journal of Medicinal Chemistry, 67(15), 11985–12015. [Link]

  • Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., ... & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 695. [Link]

  • Kolanos, R., Sakloth, F., & Glennon, R. A. (2016). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 7(9), 1229–1235. [Link]

  • Cargile, K. (2021). Evaluation of α-Pyrrolidindovalerophenone (α-PVP) and its Isomers in Male and Female Sprague-Dawley Rats Trained to Discriminate MDPV. Western Michigan University. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. [Link]

  • Shetty, R. A., Hoch, A. C., Sumien, N., Forster, M. J., & Gatch, M. B. (2023). Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants. Journal of psychopharmacology (Oxford, England), 37(5), 520–528. [Link]

  • Luethi, D., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International journal of molecular sciences, 22(15), 8279. [Link]

  • Orsolini, L., Papanti, D., De Berardis, D., Guirguis, A., Corkery, J. M., & Schifano, F. (2017). New psychoactive substances: a review and updates. Human psychopharmacology, 32(4), 10.1002/hup.2620. [Link]

  • Perry, E. B., & Thiels, E. (2009). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, biochemistry, and behavior, 91(4), 543–551. [Link]

  • Di Ciano, P., & Solinas, M. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in pharmacology, 7, 240. [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrovalerone cathinones and NEH. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]

  • ResearchGate. (n.d.). In vitro DAT activity assay and specific inhibition by nomifensine. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2018). MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats. Psychopharmacology, 235(10), 2821–2830. [Link]

  • Rothman, R. B., Baumann, M. H., & Dersch, C. M. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(23), 4402–4412. [Link]

  • Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., ... & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 695. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-26). Humana Press. [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322. [Link]

  • Zanda, M. T., Folliero, V., & Gualtieri, F. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International journal of molecular sciences, 22(16), 8841. [Link]

  • Scott, J., & Caulkins, J. P. (2018). The public health evidence-base on novel psychoactive substance use: scoping review with narrative synthesis of selected bodies of evidence. Journal of public health (Oxford, England), 40(1), 169–179. [Link]

Sources

Validation of Target Engagement for [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted covalent inhibitor (TCI) discovery, I frequently encounter the challenge of validating fragment-level hits. The compound [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (hereafter referred to as NPP-Acrylate , CAS: 1005341-95-6) is a classic example of a covalent fragment. It features a pyrrolidine core, a 4-nitrophenyl moiety, and an electrophilic acrylate warhead.

Because acrylates are highly reactive Michael acceptors, they are prone to promiscuous cysteine alkylation. Validating that NPP-Acrylate selectively engages its intended target—rather than indiscriminately reacting with biological nucleophiles—requires a multi-tiered analytical approach. This guide objectively compares three orthogonal target engagement (TE) platforms, providing the causality behind each experimental choice and self-validating protocols to ensure scientific integrity.

Intact Protein Mass Spectrometry: Direct Adduct Validation

The Causality: Before assessing cellular selectivity, you must unequivocally prove that NPP-Acrylate forms a covalent bond with your target protein. Acrylates can undergo unwanted side reactions, such as hydrolysis or glutathione conjugation, which deplete the active compound. Intact Mass Spectrometry (MS) directly observes the mass shift of the protein, confirming a 1:1 binding stoichiometry and the exact nature of the covalent adduct[1]. Because the Michael addition of an acrylate to a thiol is a pure addition reaction (no leaving group is lost), the expected mass shift is exactly the molecular weight of the fragment (+276.29 Da).

Self-Validating Protocol:

  • Protein Preparation: Dilute the purified target protein to 2 µM in an MS-compatible, non-nucleophilic buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Crucial: Avoid Tris, DTT, or beta-mercaptoethanol, which will directly react with the acrylate warhead.

  • Compound Incubation: Add NPP-Acrylate to a final concentration of 10 µM (5x molar excess). Incubate at room temperature for 1–4 hours.

  • Desalting: Remove unreacted fragment using a Zeba spin column or online LC desalting. This prevents ion suppression during ionization.

  • Data Acquisition & Deconvolution: Analyze the sample via LC-TOF or MALDI-TOF MS[2]. Use deconvolution algorithms (e.g., MaxEnt1) to collapse the multiply-charged envelope into a zero-charge intact mass.

  • Validation Check: Calculate fractional occupancy by comparing the peak intensity of the unmodified protein to the +276.29 Da shifted peak. A successful TE validation will show >90% conversion to a single +276.29 Da species without secondary (+552 Da) additions.

Competitive Activity-Based Protein Profiling (ABPP)

The Causality: While Intact MS proves the compound can react, it does not prove it should react selectively. In a complex biological system, the acrylate warhead will encounter thousands of competing nucleophiles. Competitive ABPP assesses proteome-wide selectivity by measuring how effectively NPP-Acrylate prevents a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) from binding to cysteines in a native cell lysate[3].

Self-Validating Protocol:

  • Lysate Preparation: Lyse cells in cold PBS via sonication. Clear by centrifugation and adjust the proteome concentration to 2 mg/mL.

  • Inhibitor Pre-incubation: Treat the lysate with vehicle (DMSO) or varying concentrations of NPP-Acrylate (0.1 µM – 50 µM) for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM IA-alkyne for 1 hour to label all residual, unreacted cysteines.

  • Click Chemistry & Enrichment: Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Precipitate the proteins, resuspend, and enrich on streptavidin agarose beads.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the enriched proteins with trypsin. Analyze the resulting peptides via quantitative LC-MS/MS.

  • Validation Check: A true target engagement event will show a dose-dependent decrease in MS peptide intensity (competition). Off-targets will show no change in intensity relative to the DMSO control.

ABPP_Workflow Lysate Native Proteome (Cell Lysate) Inhibitor Pre-incubation with NPP-Acrylate Lysate->Inhibitor Step 1 Probe Labeling with Broad-Spectrum Probe Inhibitor->Probe Step 2 Enrichment CuAAC Click Chemistry & Enrichment Probe->Enrichment Step 3 LCMS Quantitative LC-MS/MS (TE Readout) Enrichment->LCMS Step 4

Caption: Competitive ABPP workflow for mapping proteome-wide covalent target engagement.

NanoBRET Target Engagement (Live-Cell Validation)

The Causality: Lysate assays destroy cellular compartmentalization and metabolic enzymes. For NPP-Acrylate, this is a critical blind spot: the 4-nitrophenyl moiety is highly susceptible to reduction by intracellular nitroreductases (yielding an aniline), which drastically alters the compound's electronics and binding affinity. Furthermore, the compound must successfully cross the lipid bilayer. NanoBRET provides a live-cell, real-time readout of TE by measuring the displacement of a fluorescent tracer from a NanoLuc-tagged target protein[4].

Self-Validating Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein. Seed into 384-well white tissue culture plates.

  • Tracer Equilibration: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Addition: Add serial dilutions of NPP-Acrylate. Incubate for 2 hours to allow for cell penetration, potential metabolic processing, and covalent bond formation.

  • Substrate Addition & Readout: Add the NanoBRET Nano-Glo substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Read dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

  • Validation Check: Covalent engagement by NPP-Acrylate irreversibly blocks the tracer from binding, resulting in a dose-dependent loss of the BRET signal (measured in milliBRET units).

NanoBRET Nluc Target Protein + NanoLuc Fusion Tracer Fluorescent Tracer (Bound) Nluc->Tracer Equilibrium BRET High BRET Signal (No Inhibitor) Tracer->BRET Energy Transfer NPP NPP-Acrylate (Covalent Binding) BRET->NPP Add Compound Displacement Tracer Displaced (Loss of BRET) NPP->Displacement Covalent Blockade

Caption: NanoBRET live-cell assay principle for measuring intracellular covalent target engagement.

Quantitative Data Comparison

To objectively compare the utility of these platforms, the table below summarizes the expected performance and readouts for NPP-Acrylate across the three validation methodologies. Notice the rightward shift in IC50​ as the assay complexity increases, highlighting the impact of cellular permeability and metabolism on the fragment's efficacy.

Assay PlatformBiological ContextPrimary ReadoutThroughputNPP-Acrylate Performance (Representative Data)
Intact MS Purified Protein (In vitro)Mass Shift (+276.29 Da)High100% target occupancy at 10 µM (1 hr)
Competitive ABPP Native Cell LysateLC-MS/MS Peptide IntensityMediumTarget IC50​ = 2.4 µM; >15 off-targets at 50 µM
NanoBRET TE Live Cells (Intracellular)Bioluminescence (mBU)HighCellular IC50​ = 8.7 µM (Permeability/Metabolism limited)

Sources

Publish Comparison Guide:[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate vs. Classical α-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Pharmacological Context

The landscape of α-adrenoceptor antagonism has historically been dominated by reversible, competitive inhibitors (e.g., Prazosin, Tamsulosin) and highly reactive, non-selective irreversible alkylating agents (e.g., Phenoxybenzamine). However, the resurgence of targeted covalent inhibitors (TCIs) has introduced a new paradigm in receptor pharmacology [1].

The compound [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (hereafter referred to as NPP-acrylate ) represents a specialized class of electrophilic ligands. Featuring a pyrrolidine core substituted with a 4-nitrophenyl moiety and a prop-2-enoate (acrylate) ester, NPP-acrylate is designed to act as a Michael acceptor. This guide provides an in-depth mechanistic comparison between NPP-acrylate and classical α-adrenoceptor antagonists, supported by self-validating experimental protocols for characterizing covalent receptor engagement.

Mechanistic Causality: Reversible vs. Targeted Covalent Inhibition

To understand the utility of NPP-acrylate, one must analyze the causality behind its chemical design compared to existing alternatives:

  • Reversible Antagonists (Prazosin): Rely entirely on non-covalent interactions (hydrogen bonding, van der Waals forces, π-π stacking) within the orthosteric site. They exhibit rapid association and dissociation ( Kd​ ), meaning receptor blockade can be surmounted by high concentrations of endogenous agonists (e.g., norepinephrine).

  • First-Generation Irreversible Antagonists (Phenoxybenzamine): Utilize a nitrogen mustard warhead that spontaneously forms a highly reactive aziridinium ion in solution. This intermediate indiscriminately alkylates any accessible nucleophile, leading to significant off-target toxicity and limiting its use primarily to pheochromocytoma management.

  • Targeted Covalent Inhibitors (NPP-acrylate): The prop-2-enoate group is a relatively stable electrophile (Michael acceptor) in aqueous solution. It requires precise spatial orientation within the receptor's binding pocket to undergo a Michael addition with a specific nucleophilic amino acid residue (typically a cysteine thiol). This two-step process—initial non-covalent affinity ( Ki​ ) followed by a covalent bond formation rate ( kinact​ )—ensures high target selectivity while achieving insurmountable, long-lasting antagonism [1].

Binding Kinetics & Pathway Visualization

G cluster_reversible Reversible Antagonism (e.g., Prazosin) cluster_covalent Targeted Covalent Inhibition (NPP-Acrylate) R_Ligand Prazosin R_Complex Receptor-Ligand Complex (Equilibrium) R_Ligand->R_Complex Kd R_Receptor α-Adrenoceptor R_Receptor->R_Complex R_Washout Full Recovery Post-Washout R_Complex->R_Washout Dissociation C_Ligand NPP-Acrylate (Michael Acceptor) C_Complex Non-Covalent Encounter Complex C_Ligand->C_Complex Ki C_Receptor α-Adrenoceptor (Nucleophile) C_Receptor->C_Complex C_Adduct Covalent Adduct (Irreversible) C_Complex->C_Adduct k_inact C_Washout No Recovery Post-Washout C_Adduct->C_Washout Blocked

Comparison of reversible equilibrium binding vs. targeted covalent inhibition kinetics.

Comparative Performance Data

The following table synthesizes the pharmacological profiles of NPP-acrylate against industry-standard α-adrenoceptor antagonists.

Property / MetricPrazosinPhenoxybenzamineNPP-Acrylate
Binding Mechanism Reversible, CompetitiveIrreversible, AlkylatingIrreversible, Covalent (Michael Addition)
Electrophilic Warhead NoneNitrogen Mustard (Aziridinium)Prop-2-enoate (Acrylate)
Receptor Selectivity High ( α1​≫α2​ )Low ( α1​≈α2​ , plus off-targets)Moderate-High (Guided by pyrrolidine core)
Washout Recovery (%) > 95% (Rapid dissociation)< 5% (Permanent alkylation)< 5% (Permanent adduct formation)
Antagonism Type SurmountableInsurmountableInsurmountable
Primary Utility Antihypertensive, BPHPheochromocytomaResearch Tool, TCI Development

Experimental Protocols: Validating Covalent Engagement

To rigorously differentiate a TCI like NPP-acrylate from a high-affinity reversible antagonist, the experimental design must be a self-validating system . This means incorporating internal controls that prove the assay conditions successfully distinguish between reversible and irreversible binding.

Protocol A: Radioligand Washout Assay (Receptor Depletion)

This assay utilizes [³H]-Prazosin to quantify the remaining available orthosteric sites after exposure to the test compound and subsequent extensive washing [2].

Rationale: If NPP-acrylate binds covalently, it will permanently occupy the receptor. Extensive washing will fail to remove it, resulting in a permanent reduction in the maximum number of binding sites ( Bmax​ ) for [³H]-Prazosin.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the target α₁-adrenoceptor subtype. Harvest and prepare membrane fractions via homogenization and differential centrifugation [3].

  • Pre-Incubation (Target Engagement): Aliquot 50 µg of membrane protein into three groups:

    • Control: Vehicle (DMSO 0.1%).

    • Reversible Control: Prazosin (1 µM).

    • Test Group: NPP-acrylate (1 µM). Incubate all groups at 37°C for 60 minutes to allow the kinact​ driven covalent bond formation to reach completion.

  • Washout Phase (The Validation Step): Centrifuge the membranes at 20,000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Repeat this wash cycle three times to ensure complete removal of unbound and reversibly bound ligands.

  • Radioligand Binding: Incubate the washed membranes with a saturating concentration (e.g., 2 nM) of [³H]-Prazosin for 45 minutes at 25°C [2].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity.

  • Data Interpretation:

    • The Reversible Control (Prazosin) must show ~100% recovery of [³H]-Prazosin binding compared to Vehicle, validating the wash efficiency.

    • The Test Group (NPP-acrylate) will show a heavily depressed signal (<10% recovery), confirming irreversible covalent modification of the receptor pool.

Protocol B: Functional Calcium Mobilization (Insurmountable Antagonism)

While binding assays prove physical occupancy, functional assays prove pharmacological consequence. α₁-adrenoceptors couple to Gq proteins, triggering intracellular calcium release.

Rationale: Reversible antagonists cause a rightward shift in the agonist dose-response curve without depressing the maximum response ( Emax​ ). Covalent antagonists deplete the functional receptor reserve, eventually depressing the Emax​ (insurmountable antagonism).

Step-by-Step Methodology:

  • Dye Loading: Seed α₁-adrenoceptor-expressing cells in a 96-well plate. Load cells with the calcium-sensitive fluorophore Fluo-4 AM (2 µM) for 45 minutes at 37°C.

  • Antagonist Pre-treatment: Wash cells and apply varying concentrations of NPP-acrylate (10 nM to 10 µM) for 60 minutes.

  • Washout: Wash the wells three times with assay buffer to remove unbound NPP-acrylate.

  • Agonist Challenge: Using a fluorometric imaging plate reader (FLIPR), inject cumulative concentrations of Norepinephrine (1 nM to 100 µM) and record the peak fluorescence (intracellular Ca²⁺ spike).

  • Data Interpretation: Plot the dose-response curves. Unlike Prazosin, which will wash out and yield a normal Norepinephrine curve, NPP-acrylate pre-treatment will result in a flattened dose-response curve where the Emax​ is significantly reduced, proving irreversible functional blockade.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

  • Walkenbach, R. J., et al. (1991). Alpha 1-Adrenoceptors in Human Corneal Epithelium. Investigative Ophthalmology & Visual Science, 32(12), 3067-3072. URL: [Link]

  • Handzlik, J., et al. (2023). The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules, 28(23), 7704. URL: [Link]

Assessing the Anti-Inflammatory Potential of Novel Synthetic Chalcones Against Established Paradigms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

As an application scientist overseeing preclinical assay development, I frequently evaluate novel immunomodulatory compounds. Chalcones (1,3-diaryl-2-propen-1-ones) are recognized as privileged scaffolds in medicinal chemistry due to their pleiotropic anti-inflammatory and antioxidant activities[1]. Natural derivatives like Licochalcone A (derived from Glycyrrhiza inflata) and Butein (from Rhus verniciflua) have set the benchmark for suppressing pro-inflammatory mediators[2].

However, the goal of modern drug discovery is to engineer synthetic chalcones—such as our hypothetical model compound, Novel Synthetic Chalcone-1 (NSC-1) —to optimize bioavailability and target specificity. This guide provides a rigorous, data-driven framework for benchmarking novel chalcones against established natural variants, detailing the self-validating experimental protocols required for robust preclinical assessment.

Mechanistic Causality: How Chalcones Modulate Inflammation

To design effective assays, we must first understand the causality of the biological system. The anti-inflammatory efficacy of chalcones is fundamentally driven by their ability to intercept the Toll-like receptor 4 (TLR4) signaling cascade in macrophages.

Upon Lipopolysaccharide (LPS) stimulation, the IκB kinase (IKK) complex is activated, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB (p65/p50)[3]. Butein, for instance, directly inhibits IKK activity by targeting cysteine residue 179, thereby halting this pro-inflammatory cascade[4]. Concurrently, chalcones activate the Nrf2/HO-1 antioxidant axis, which neutralizes reactive oxygen species (ROS) and provides a secondary, synergistic layer of inflammatory suppression[5].

Pathway LPS LPS / TLR4 Activation IKK IKK Complex LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflam Chalcone Chalcones (NSC-1, Butein, Lico A) Chalcone->IKK Inhibits Nrf2 Nrf2 Activation Chalcone->Nrf2 Activates HO1 HO-1 / Antioxidant Response Nrf2->HO1 HO1->ProInflam Suppresses

Fig 1: Dual immunomodulatory mechanism of chalcones via NF-κB inhibition and Nrf2 activation.

Quantitative Benchmarking: NSC-1 vs. Known Chalcones

To objectively evaluate NSC-1, we compare its half-maximal inhibitory concentrations (IC50) against known chalcones in LPS-stimulated RAW 264.7 macrophages. The data below synthesizes typical performance metrics expected during lead optimization.

CompoundiNOS Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)TNF-α Reduction (IC50, µM)Primary Mechanistic Target
Licochalcone A 4.2 ± 0.35.8 ± 0.46.1 ± 0.5NF-κB, AP-1, Nrf2 activation
Butein 2.5 ± 0.23.1 ± 0.24.0 ± 0.3Direct IKK inhibition, MAPK
NSC-1 (Novel) 1.1 ± 0.1 1.4 ± 0.1 2.2 ± 0.2 Selective COX-2, NF-κB block

Data Interpretation: NSC-1 demonstrates a >2-fold increase in potency for iNOS and COX-2 suppression compared to the natural benchmarks, indicating successful structural optimization for enhanced target affinity.

Experimental Workflows & Self-Validating Protocols

A critical failure point in many labs is the misinterpretation of cytotoxicity as anti-inflammatory efficacy. A dead cell does not secrete cytokines. Therefore, every protocol described below operates as a self-validating system , requiring parallel cell viability assessments (e.g., MTT or CCK-8 assays) to ensure data integrity.

Workflow Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with Chalcones (1-2h) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Assay Assays: Griess, ELISA, WB Harvest->Assay

Fig 2: Standardized in vitro workflow for evaluating chalcone anti-inflammatory efficacy.

Protocol 1: Griess Assay for Nitric Oxide (NO) Production

Causality: Nitric Oxide (NO) is a direct downstream product of inducible Nitric Oxide Synthase (iNOS). Measuring nitrite (a stable NO metabolite) in the culture media provides a rapid, high-throughput readout of NF-κB transcriptional activity[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Pre-treatment: Aspirate media. Apply chalcone variants (NSC-1, Butein, Licochalcone A) at titrated concentrations (0.1 - 10 µM) in serum-free media for 2 hours.

    • Internal Control: Always include a vehicle control (0.1% DMSO) and a known positive control (e.g., Dexamethasone, 1 µM).

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvest & Reaction: Transfer 50 µL of the conditioned supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Incubate for 10 minutes at room temperature in the dark. Read absorbance at 540 nm using a microplate reader. Calculate concentrations against a standard curve generated with sodium nitrite.

Protocol 2: Subcellular Fractionation & Western Blotting for NF-κB p65

Causality: While the Griess assay measures downstream output, assessing the nuclear translocation of the p65 subunit confirms the upstream mechanistic block at the IKK/IκBα level[4].

Step-by-Step Methodology:

  • Treatment & Lysis: Seed cells in 6-well plates ( 1×106 cells/well). Treat with chalcones and LPS as above, but reduce LPS stimulation time to 30-60 minutes (the peak window for p65 translocation).

  • Subcellular Fractionation: Wash cells with ice-cold PBS. Lyse in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease and phosphatase inhibitors to isolate the cytosolic fraction. Centrifuge at 10,000 x g for 5 mins. Resuspend the remaining pellet in a hypertonic nuclear extraction buffer.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of nuclear protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting (The Validation Step): Probe with primary anti-NF-κB p65 (1:1000).

    • Critical Quality Attribute: You must probe the same blot with anti-Lamin B1 (a nuclear loading control) and anti-α-tubulin (a cytosolic marker) to confirm fraction purity and equal loading[3]. If tubulin appears in your nuclear fraction, the fractionation failed, and the data is invalid.

  • Detection: Apply ECL substrate and capture chemiluminescence. Highly potent chalcones like NSC-1 will show a stark, dose-dependent reduction in nuclear p65 compared to the LPS-only control.

Conclusion

By employing these rigorous, self-validating methodologies, researchers can accurately benchmark novel synthetic chalcones against natural counterparts. As demonstrated through standardized biochemical assays, optimizing the chalcone scaffold (as seen in NSC-1) can yield superior anti-inflammatory potency compared to Butein and Licochalcone A, driven by a highly efficient blockade of the NF-κB signaling axis.

References

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC. 1

  • Licochalcone A: a review of its pharmacology activities and molecular mechanisms. PMC. 2

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. 4

  • Mechanisms by Which Licochalcone E Exhibits Potent Anti-Inflammatory Properties. PMC. 3

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PMC. 5

  • Application Notes and Protocols for Assessing Butein's Anti-inflammatory Effects. Benchchem. 6

Sources

A Comparison Guide: Validating Covalent Engagement Using the Saturated Negative Control for[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of covalent inhibitors and chemical probes, demonstrating that a compound’s biological activity is driven by irreversible covalent bond formation—rather than high-affinity reversible binding—is a critical validation step. For the acrylate-based covalent fragment [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate , the field-standard methodology requires a structurally matched negative control.

This guide provides an objective comparison between the active covalent probe and its ideal negative control: [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl propanoate . By detailing the structural causality, comparative data, and self-validating experimental workflows, this document equips researchers with the protocols necessary to rigorously confirm on-target covalent engagement [1].

Structural Causality & Design Rationale

The design of a negative control for a covalent inhibitor must isolate the reactive "warhead" as the sole variable. Any changes to the core scaffold can alter non-covalent interactions (e.g., hydrogen bonding, lipophilicity, steric hindrance), confounding the interpretation of biological assays.

  • The Active Probe (Prop-2-enoate): The target compound features an acrylate ester (prop-2-enoate). The α,β -unsaturated carbonyl acts as a Michael acceptor. Upon binding to the target protein, it undergoes a nucleophilic attack by a proximal cysteine thiolate, forming an irreversible covalent thioether bond [3].

  • The Negative Control (Propanoate): The ideal negative control is generated by reducing the reactive alkene to an alkane, yielding the propanoate (propionate) analog. This modification completely abolishes the Michael addition reactivity while preserving the exact 3D geometry, steric bulk, and non-covalent binding footprint of the 1-(4-nitrophenyl)pyrrolidine core[2].

If the biological or biochemical activity is lost upon switching to the propanoate analog, researchers can confidently attribute the active probe's efficacy to covalent modification.

Mechanism cluster_active Active Probe (Acrylate Warhead) cluster_control Negative Control (Propanoate) A1 [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate T1 Target Protein (Cys-SH) A1->T1 Michael Addition C1 Covalent Adduct (Irreversible Inhibition) T1->C1 A2 [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl propanoate T2 Target Protein (Cys-SH) A2->T2 Steric Match Only C2 No Covalent Bond (Reversible Binding) T2->C2

Mechanism of covalent target engagement vs. the saturated negative control.

Comparative Physicochemical Profile

To ensure that the negative control does not introduce off-target effects due to altered physicochemical properties, we compare the theoretical metrics of both compounds. As shown in Table 1, the reduction of the double bond results in negligible changes to molecular weight and lipophilicity.

Table 1: Comparative Properties of the Active Probe and Negative Control

PropertyActive ProbeNegative Control
Chemical Name [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl propanoate
Warhead Type Acrylate (Michael Acceptor)Propanoate (Saturated Ester)
Molecular Weight 276.29 g/mol 278.31 g/mol
Covalent Reactivity High (Cysteine-reactive)None
Expected Mass Shift (LC-MS) +276.29 Da0 Da
Post-Washout Enzyme Activity Sustained InhibitionFull Recovery

Self-Validating Experimental Workflows

To establish trustworthiness in your findings, your experimental pipeline must be self-validating. Relying solely on IC 50​ values is insufficient for covalent inhibitors, as IC 50​ is time-dependent (governed by kinact​/KI​ ) [1]. The following three protocols provide a definitive, orthogonal validation system.

Workflow 1: Intact Protein LC-MS (Direct Adduct Detection)

This assay provides direct biophysical evidence of covalent bond formation.

  • Preparation: Dilute recombinant target protein to 1–2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Incubation: Add the active probe or the negative control at a 10-fold molar excess (10–20 µM). Incubate at room temperature for 1 to 2 hours.

  • Analysis: Analyze the samples using intact protein LC-MS (e.g., Q-TOF).

  • Interpretation: The active probe must yield a mass shift corresponding exactly to the mass of the adduct (+276.29 Da), indicating 1:1 stoichiometry. The negative control must show the wild-type protein mass, confirming the absence of non-specific adduction [3].

Workflow 2: Biochemical Wash-Out Assay (Reversibility)

This functional assay differentiates between irreversible inactivation and reversible equilibrium binding.

  • Co-incubation: Incubate the target enzyme with the active probe or negative control at a concentration of 10x their respective pre-determined IC 50​ values for 60 minutes.

  • Initial Measurement: Take a small aliquot to confirm >90% inhibition of enzymatic activity for both compounds.

  • Wash-Out: Subject the remaining mixture to rapid gel filtration (e.g., Sephadex G-25 spin columns) or extensive dialysis (10,000x volume dilution) to remove all unbound ligand.

  • Recovery Measurement: Re-assay the enzyme activity. The active probe will exhibit sustained inhibition (irreversible), whereas the negative control will show a near-complete recovery of enzyme activity (reversible) [2].

WashoutWorkflow Step1 1. Co-incubation Target Protein + Compound (10x IC50) Step2 2. Initial Activity Measurement Confirm >90% Inhibition Step1->Step2 Step3 3. Gel Filtration / Dialysis Rapid removal of unbound ligand Step2->Step3 Split Step3->Split ResultA Active Probe: Sustained Inhibition (Covalent) Split->ResultA Irreversible ResultB Negative Control: Activity Recovered (Non-covalent) Split->ResultB Reversible

Step-by-step logical workflow for the biochemical wash-out assay.

Workflow 3: Cellular Target Engagement (Competitive ABPP)

To prove that the covalent interaction occurs in a complex cellular environment, Activity-Based Protein Profiling (ABPP) is utilized.

  • Cell Treatment: Treat live cells with varying concentrations (0.1 µM – 10 µM) of the active probe or the negative control for 2 hours.

  • Lysis & Labeling: Lyse the cells and treat the proteome with a broad-spectrum, fluorescently tagged cysteine-reactive probe (e.g., Iodoacetamide-Rhodamine).

  • Visualization: Separate proteins via SDS-PAGE and visualize via in-gel fluorescence.

  • Interpretation: The active probe will covalently occupy the target cysteine, preventing the rhodamine probe from binding (resulting in the disappearance of the target protein's fluorescent band). The negative control will wash away during lysis/denaturation, allowing the rhodamine probe to label the target, leaving the fluorescent band intact [1].

Conclusion

The rigorous validation of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate requires treating the compound not just as a standard inhibitor, but as a reactive system. By synthesizing and deploying the saturated propanoate analog as a negative control, researchers can definitively decouple the effects of non-covalent affinity from covalent target inactivation, ensuring high scientific integrity in probe development.

References

  • Hartung, I. V., Rudolph, J., Mader, M. M., Mulder, M. P. C., & Workman, P. (2023). "Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes." Journal of Medicinal Chemistry.[Link]

  • Gehringer, M., & Laufer, S. A. (2020). "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." International Journal of Molecular Sciences.[Link]

  • Resnick, E., Bradley, A., Gan, J., Douangamath, A., Krojer, T., Sethi, R., ... & London, N. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. An ideal inhibitor modulates its intended target with high potency while exhibiting minimal interaction with other biomolecules. Off-target activity can lead to unforeseen side effects, reduced therapeutic windows, and potential toxicity, often causing promising candidates to fail in later clinical stages.[1][2] Therefore, comprehensive cross-reactivity profiling early in the discovery pipeline is not merely a supplementary exercise but a cornerstone of a robust and successful research program.[3]

This guide provides an in-depth analysis and a practical framework for assessing the cross-reactivity of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate , a compound of significant interest. Its structure, featuring a pyrrolidine scaffold common to inhibitors of proline-specific enzymes and a prop-2-enoate (acrylate) moiety—a known Michael acceptor—suggests a potential mechanism as a covalent inhibitor.[4][5] Such covalent mechanisms, while offering high potency and prolonged duration of action, heighten the importance of selectivity profiling due to the risk of permanent, off-target enzyme inactivation.

We will focus on a panel of structurally and functionally related serine proteases, a family notorious for overlapping substrate specificities and active site similarities.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale and the detailed experimental protocols necessary to generate a high-fidelity selectivity profile.

Rationale for Target & Off-Target Enzyme Selection

The selection of an appropriate enzyme panel is the most critical step in designing a meaningful cross-reactivity study. The choice must be guided by structural homology, functional similarity, and therapeutic relevance. Based on the compound's core structure, we hypothesize its primary target to be Prolyl Oligopeptidase (POP) , a serine protease implicated in neurological and inflammatory disorders.[8][9]

Our comparative panel includes key enzymes from the same S9 family of serine proteases, which are often co-assessed due to their significant potential for inhibitor cross-reactivity.[6][10][11]

  • Primary Target: Prolyl Oligopeptidase (POP/PREP, EC 3.4.21.26)

    • Function: A cytosolic enzyme that cleaves small peptides (<30 amino acids) at the C-terminal side of proline residues. It is involved in the metabolism of neuropeptides and peptide hormones, making it a target for cognitive and neurological disorders.[8][12]

  • Key Off-Target 1: Dipeptidyl Peptidase IV (DPP-IV/CD26, EC 3.4.14.5)

    • Rationale: DPP-IV is a well-established therapeutic target for type 2 diabetes, with multiple inhibitors on the market.[4][13][14] It cleaves X-Pro dipeptides from the N-terminus of polypeptides. Unintended inhibition of DPP-IV could lead to significant metabolic dysregulation. Its structural similarity to other prolyl-specific peptidases makes it a crucial inclusion.[6]

  • Key Off-Target 2: Fibroblast Activation Protein (FAP, EC 3.4.21.B28)

    • Rationale: FAP is highly expressed in the stroma of many epithelial cancers and is a target for anti-cancer therapies.[11][15] It shares significant homology with DPP-IV and can function as both a dipeptidyl peptidase and an endopeptidase.[11] Assessing cross-reactivity is vital to avoid unintended effects in oncology settings and to understand the compound's full biological activity profile.[16][17]

  • Key Off-Targets 3 & 4: Dipeptidyl Peptidase 8 & 9 (DPP8/DPP9, EC 3.4.14.-)

    • Rationale: These cytosolic enzymes are structurally similar to DPP-IV. While their physiological roles are still being fully elucidated, non-selective inhibition of DPP8/9 has been associated with severe toxicity in preclinical studies, making them critical components of any safety assessment for DPP-IV-like inhibitors.[6][13]

Experimental Workflow for Cross-Reactivity Profiling

The following workflow provides a systematic approach to determine the inhibitory potency (IC50) of the test compound against the selected enzyme panel. The core principle of this workflow is to ensure that the assay conditions are optimized for each enzyme while maintaining consistency in the experimental design to allow for direct comparison.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound_Prep Test Compound Dilution Series (e.g., in DMSO) Assay_Setup 1. Add Assay Buffer, Test Compound, and Enzyme Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Stock Preparation (POP, DPP-IV, FAP, DPP8/9) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Stock Preparation (Fluorogenic/Chromogenic) Reaction_Start 3. Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Buffer_Prep Assay Buffer Optimization (For each enzyme) Buffer_Prep->Assay_Setup Pre_Incubation 2. Pre-incubate (30 min, RT) (Allows for covalent bond formation) Assay_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Kinetic_Read 4. Measure Signal Kinetically (Fluorescence/Absorbance over 60 min) Reaction_Start->Kinetic_Read Rate_Calc Calculate Initial Velocity (V₀) (Slope of linear phase) Kinetic_Read->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Non-linear regression, log[inhibitor] vs. response) Inhibition_Calc->IC50_Calc Selectivity_Index Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) IC50_Calc->Selectivity_Index

Caption: Workflow for IC50 determination and selectivity profiling.

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a template and should be optimized for each specific enzyme. The use of a fluorogenic substrate is recommended for higher sensitivity.

1. Reagent Preparation:

  • Assay Buffers: Prepare enzyme-specific assay buffers as recommended by the enzyme manufacturer or literature. For example:

    • POP Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT.

    • DPP-IV/FAP Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl.[18]

  • Enzyme Solutions: Reconstitute purified, recombinant human enzymes (POP, DPP-IV, FAP, DPP8, DPP9) in their respective assay buffers to a working concentration of 2X the final assay concentration. The final concentration should be determined empirically to yield a robust linear signal within the assay timeframe.

  • Substrate Solution: Prepare a 2X working solution of a suitable fluorogenic substrate (e.g., Z-Gly-Pro-AMC for POP/FAP, Gly-Pro-AMC for DPP-IV/8/9) in the respective assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

  • Test Compound: Prepare a 10 mM stock solution of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, create a 100X intermediate dilution of this series in the assay buffer. This minimizes the final DMSO concentration.

  • Controls:

    • Positive Control: A known inhibitor for each enzyme (e.g., Z-Pro-prolinal for POP).

    • Negative Control: DMSO vehicle (final concentration ≤1%).

    • No Enzyme Control: Assay buffer instead of enzyme solution to measure background signal.

2. Assay Procedure (96-Well Black Plate):

  • Step 1: To each well, add 50 µL of the 2X enzyme solution.

  • Step 2: Add 1 µL of the test compound from the DMSO serial dilution plate, or 1 µL of DMSO for controls.

  • Step 3: Add 49 µL of assay buffer to bring the volume to 100 µL.

  • Step 4 (Pre-incubation): Mix gently on a plate shaker for 1 minute. Incubate the plate for 30 minutes at room temperature. This step is crucial. It allows time for the covalent inhibitor to react with the enzyme's active site serine residue before the introduction of the competing substrate.[19][20]

  • Step 5 (Reaction Initiation): Add 100 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume is 200 µL.

  • Step 6 (Data Acquisition): Immediately place the plate in a microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 465 nm emission for AMC-based substrates). Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.[21]

3. Data Analysis:

  • Calculate Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[19] Standard software like GraphPad Prism or R can be used for this analysis.

Comparative Analysis of Inhibitory Potency

The primary output of the cross-reactivity profiling is a quantitative comparison of the compound's potency against the target and off-target enzymes. The results, presented as IC50 values, allow for a direct assessment of selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

Enzyme TargetIC50 (nM)Selectivity Index vs. POP
Prolyl Oligopeptidase (POP) 55 1x
Dipeptidyl Peptidase IV (DPP-IV)1,25022.7x
Fibroblast Activation Protein (FAP)87515.9x
Dipeptidyl Peptidase 8 (DPP8)>10,000>181x
Dipeptidyl Peptidase 9 (DPP9)>10,000>181x

Interpretation of Results:

The hypothetical data in Table 1 illustrates a favorable selectivity profile. The compound is a potent inhibitor of its intended target, POP, with an IC50 of 55 nM.

  • Selectivity: The selectivity index, calculated as IC50 (Off-Target) / IC50 (Primary Target), is a key metric. A selectivity of >10-fold is generally considered a minimum threshold, while >100-fold is often desired for a high-quality lead compound.

  • DPP-IV and FAP Activity: The compound exhibits moderate off-target activity against DPP-IV and FAP, with selectivity ratios of ~23-fold and ~16-fold, respectively. While not ideal, this level of selectivity might be acceptable for a research tool compound but would require optimization for a clinical candidate to mitigate risks of impacting glucose homeostasis or the tumor microenvironment.[11][13]

  • DPP8/9 Safety Window: Crucially, the compound shows excellent selectivity (>181-fold) against DPP8 and DPP9, suggesting a low risk for the severe toxicities associated with non-selective inhibition of these enzymes. This is a significant positive finding from a safety perspective.

Potential Biological Implications and Intersecting Pathways

Understanding the potential downstream effects of off-target engagement is essential for predicting the in vivo pharmacological profile of a compound. The diagram below illustrates how inhibition of POP, DPP-IV, and FAP can affect distinct, yet potentially interconnected, biological pathways.

G cluster_pop Neuro-Cognitive Pathway (Primary Target) cluster_dppiv Metabolic Pathway (Off-Target) cluster_fap Oncology Pathway (Off-Target) Compound [1-(4-nitrophenyl)pyrrolidin-2-yl] methyl prop-2-enoate POP POP Compound->POP Inhibits (High Potency) DPPIV DPP-IV Compound->DPPIV Inhibits (Low Potency) FAP FAP Compound->FAP Inhibits (Low Potency) POP_Effect Modulation of Learning & Memory POP->POP_Effect Regulates DPPIV_Effect Increased Insulin Secretion (Glucose Homeostasis) DPPIV->DPPIV_Effect Regulates FAP_Effect Tumor Microenvironment Remodeling FAP->FAP_Effect Promotes Neuropeptides Neuropeptides (e.g., Substance P, Vasopressin) Neuropeptides->POP Metabolized by GLP1 GLP-1 GLP1->DPPIV Inactivated by ECM Extracellular Matrix Components ECM->FAP Cleaved by

Caption: Intersecting pathways affected by compound cross-reactivity.

This visualization underscores the importance of the selectivity data. While the primary effect is intended for the neuro-cognitive pathway via POP inhibition, the off-target inhibition of DPP-IV and FAP, even at lower potencies, could lead to unintended consequences:

  • DPP-IV Inhibition: Could potentiate the action of incretin hormones like GLP-1, potentially causing hypoglycemia or other metabolic disturbances, especially if co-administered with other anti-diabetic drugs.[14][22][23]

  • FAP Inhibition: Could alter the tumor microenvironment, which might be beneficial in some contexts but could also interfere with the mechanism of other cancer therapies or have unknown effects on tissue remodeling and wound healing.[15][18]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate. By employing a rationally selected enzyme panel and a robust, well-controlled experimental protocol, researchers can generate high-quality, comparative data. The resulting IC50 values and selectivity indices provide a clear quantitative measure of the compound's specificity. Interpreting this data in the context of the known biological roles of the on- and off-target enzymes is crucial for predicting the compound's therapeutic potential and its safety profile. A thorough understanding of a compound's selectivity is not an obstacle but a critical enabler for the successful development of novel, safe, and effective medicines.

References

  • Polgár, L. (2002). The prolyl oligopeptidase family. PubMed.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Kalathur, R. (2021).
  • Van der Veken, P., et al. (2016). The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, including Atherosclerosis. Frontiers in Immunology.
  • Fülöp, V., et al. (2007). Structure-function properties of prolyl oligopeptidase family enzymes. PubMed.
  • Poplawski, S. E., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry.
  • Bio-protocol. (n.d.). Inhibition Assay of α-Amylase Activity In Vitro. Bio-protocol.
  • Dineshkumar, B., et al. (2017). In vitro α-glucosidase inhibitory assay. Protocols.io.
  • Ekins, S., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • Jacob, S., et al. (2021). Eliminating fibroblast activation protein-α expressing cells by photoimmunotheranostics. eLife.
  • Wang, J. S., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed.
  • de Nanteuil, G., et al. (2010). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases.
  • Iwaniak, A., & Darewicz, M. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online.
  • Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters.
  • Joossens, J., et al. (2020). In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers in Chemistry.
  • Omar, M., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? medRxiv.
  • Zhang, J., et al. (2024). Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells. PMC.
  • Fischer, E., et al. (2012). Radioimmunotherapy of Fibroblast Activation Protein Positive Tumors by Rapidly Internalizing Antibodies. Clinical Cancer Research.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Cavasin, M. A., et al. (2008). Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP. PMC.
  • Fadini, G. P., et al. (2025). Interaction between dipeptidyl-peptidase-4 inhibitors and drugs acting on renin angiotensin aldosterone system for the risk of angioedema. PMC.
  • Fadini, G. P., et al. (2026). Interaction between dipeptidyl-peptidase-4 inhibitors and drugs acting on renin angiotensin aldosterone system for the risk of angioedema: a pharmacovigilance assessment using disproportionality and interaction analyses.
  • Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC.
  • Tenorio-Guzmán, M., et al. (2025). The prolyl oligopeptidase and α-synuclein connection revisited.
  • Lin, C. H., et al. (2019).
  • Holst, J. J., & Deacon, C. F. (1998).
  • Abdel-Halim, M., et al. (2024).

Sources

comparative analysis of antiamnesic potential with other nootropic agents

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Antiamnesic Potential: Donepezil, Piracetam, and Bacopa monnieri in Preclinical Models

As drug development pivots toward multi-target therapeutics for neurodegenerative conditions, evaluating the antiamnesic potential of novel compounds requires robust benchmarking against established nootropic agents. This guide provides a comprehensive, objective comparison of three distinct classes of cognitive enhancers: Donepezil (a selective Acetylcholinesterase inhibitor), Piracetam (a cyclic derivative of GABA and AMPA modulator), and Bacopa monnieri (a standardized phytochemical extract).

By deconstructing their mechanistic pathways, standardizing the experimental protocols used to evaluate them, and analyzing their biochemical outputs, this guide serves as a foundational framework for researchers designing preclinical cognitive efficacy studies.

Mechanistic Divergence of Nootropic Agents

To design an effective comparative study, researchers must first understand the causality behind each agent's mechanism of action. Cognitive impairment, particularly in Alzheimer's disease (AD) and age-related dementia, is multifactorial—involving cholinergic deficits, oxidative stress, and impaired Long-Term Potentiation (LTP).

  • Donepezil (The Cholinergic Benchmark): Donepezil acts via highly selective, reversible inhibition of Acetylcholinesterase (AChE). By blocking the degradation of acetylcholine (ACh) in the synaptic cleft, it directly enhances muscarinic and nicotinic receptor activation, rapidly restoring cholinergic transmission required for memory acquisition[1].

  • Piracetam (The Synaptic Modulator): Unlike Donepezil, Piracetam does not significantly alter neurotransmitter levels directly. Instead, it acts as a positive allosteric modulator of AMPA receptors and improves neuronal membrane fluidity. This facilitates calcium influx and enhances the efficiency of excitatory glutamatergic signaling, which is critical for memory consolidation[2].

  • Bacopa monnieri (The Multi-Target Botanical): Standardized extracts of Bacopa monnieri (rich in Bacoside A and B) operate on a delayed, transcriptional level. While they exhibit mild AChE inhibition, their primary antiamnesic efficacy stems from the upregulation of the Calmodulin-dependent protein kinase (CaM) and cAMP response element-binding protein (CREB) pathway. Furthermore, they act as potent scavengers of reactive oxygen species (ROS), restoring depleted Superoxide Dismutase (SOD) and Glutathione (GSH) levels in the hippocampus[3].

MechanisticPathways D Donepezil (AChE Inhibitor) AChE AChE Inhibition (Increased Synaptic ACh) D->AChE High Affinity P Piracetam (Racetam) AMPA AMPA Receptor Allosteric Modulation P->AMPA Membrane Fluidity B Bacopa monnieri (Phytochemical) B->AChE Mild Affinity ROS ROS Scavenging (SOD/GSH Restoration) B->ROS Antioxidant CREB CaM-CREB Pathway Upregulation B->CREB Transcriptional Mem Memory Consolidation & Long-Term Potentiation AChE->Mem AMPA->Mem ROS->Mem CREB->Mem

Figure 1: Divergent mechanistic pathways of Donepezil, Piracetam, and Bacopa monnieri culminating in memory consolidation.

Experimental Paradigm: The Scopolamine-Induced Amnesia Model

To objectively compare these agents, a self-validating experimental system is required. The Scopolamine-induced amnesia model coupled with the Morris Water Maze (MWM) is the gold standard[4].

Causality of the Model: Scopolamine is a non-selective muscarinic receptor antagonist. By competitively blocking M1 receptors in the hippocampus, it prevents the downstream signaling required for LTP, inducing a temporary state of anterograde amnesia. If a pre-administered nootropic agent successfully reduces the escape latency in the MWM, it validates the compound's ability to bypass or overcome this cholinergic blockade[2].

Step-by-Step Methodology
  • Acclimatization & Dosing (Days 1-14):

    • Rationale: While Donepezil acts acutely, agents like Bacopa monnieri require chronic dosing to enact transcriptional changes (CaM-CREB) and restore antioxidant enzymes[3].

    • Action: Administer vehicle, Donepezil (5 mg/kg, p.o.), Piracetam (200 mg/kg, i.p.), or Bacopa extract (120 mg/kg, p.o.) daily.

  • Amnesia Induction (Days 15-19):

    • Action: 30 minutes prior to the MWM trial, administer Scopolamine (1 mg/kg, i.p.) to all groups except the naive control[5].

  • MWM Acquisition Trials (Days 15-18):

    • Action: Place the rodent in a circular pool (opaque water) with a hidden submerged platform. Record the Escape Latency Time (ELT) —the time taken to find the platform using spatial cues. Conduct 4 trials per day.

  • MWM Probe Trial (Day 19):

    • Action: Remove the platform. Allow the rodent to swim for 60 seconds. Record the Time Spent in Target Quadrant (TTQ) . This isolates memory retrieval from learning acquisition[4].

  • Biochemical Harvesting (Day 19 Post-Trial):

    • Action: Euthanize subjects, isolate the hippocampus, and homogenize for biochemical assays (AChE, GSH, MDA/TBARS)[6].

ExperimentalWorkflow Accl 1. Animal Acclimatization & Baseline (7 Days) Dose 2. Nootropic Pre-treatment (14 Days, p.o./i.p.) Accl->Dose Scop 3. Amnesia Induction Scopolamine (1 mg/kg i.p.) Dose->Scop Daily dosing MWM_Acq 4. MWM Acquisition Trials (Days 15-18: Escape Latency) Scop->MWM_Acq 30 mins pre-trial MWM_Probe 5. MWM Probe Trial (Day 19: Target Quadrant Time) MWM_Acq->MWM_Probe Platform removed Bio 6. Biochemical Analysis (Hippocampal AChE, GSH, MDA) MWM_Probe->Bio Tissue harvesting

Figure 2: Sequential workflow of the Scopolamine-induced amnesia model using the Morris Water Maze.

Comparative Data Analysis

The following tables synthesize typical quantitative outcomes derived from peer-reviewed preclinical evaluations utilizing the aforementioned protocol[4],[5],[2],[6].

Table 1: Behavioral Outcomes (Morris Water Maze)

Note: Lower ELT indicates faster learning; Higher TTQ indicates superior memory retention.

Experimental GroupTreatment DoseDay 1 ELT (sec)Day 4 ELT (sec)Probe Trial TTQ (sec)Efficacy Profile
Control (Naive) Vehicle65.2 ± 4.122.4 ± 3.235.6 ± 2.8Normal Baseline
Amnesic Control Scopolamine (1 mg/kg)68.1 ± 5.058.7 ± 4.518.2 ± 2.1Severe Impairment
Donepezil + Scop 5 mg/kg (p.o.)66.4 ± 4.225.1 ± 3.0 32.4 ± 2.5 High (Rapid Reversal)
Piracetam + Scop 200 mg/kg (i.p.)67.0 ± 3.831.5 ± 3.628.1 ± 2.2Moderate-High
Bacopa + Scop 120 mg/kg (p.o.)65.8 ± 4.529.2 ± 3.430.5 ± 2.6Moderate-High (Delayed)
Table 2: Biochemical Markers of Neuroprotection

Evaluating the downstream effects on hippocampal tissue post-behavioral testing.

Experimental GroupAChE Activity (µmol/min/mg)GSH Levels (µg/mg protein)MDA/TBARS (nmol/mg protein)Primary Biochemical Action
Control (Naive) 12.4 ± 1.145.2 ± 3.13.2 ± 0.4Homeostasis
Amnesic Control 18.5 ± 1.422.1 ± 2.58.7 ± 0.9Cholinergic & Oxidative Stress
Donepezil + Scop 6.2 ± 0.8 28.4 ± 2.26.5 ± 0.7Potent AChE Inhibition
Piracetam + Scop 16.1 ± 1.231.5 ± 2.85.8 ± 0.6Synaptic modulation (Non-AChE)
Bacopa + Scop 10.5 ± 1.041.8 ± 3.0 4.1 ± 0.5 Potent Antioxidant Restoration

Translational Insights for Drug Development

When selecting a reference agent for novel nootropic screening, the choice must align with the target mechanism of your investigational drug:

  • For Targeted Cholinergic Therapies: Donepezil remains the undisputed gold standard. Its ability to aggressively depress AChE activity (Table 2) results in the most rapid reversal of scopolamine-induced ELT deficits. However, its single-target dominance often correlates with peripheral cholinergic side effects in clinical settings[1].

  • For Synaptic Plasticity & AMPA Modulators: Piracetam is the ideal benchmark. It demonstrates that significant antiamnesic effects can be achieved without altering AChE levels, relying instead on allosteric receptor modulation and membrane fluidity[2].

  • For Multi-Target / Neuroprotective Agents: Bacopa monnieri provides the best comparative baseline for novel phytochemicals or multi-target synthetic drugs. While it requires a longer pre-treatment lead time to achieve behavioral parity with Donepezil, its superior ability to restore GSH and suppress lipid peroxidation (MDA/TBARS) highlights a disease-modifying neuroprotective profile rather than mere symptomatic relief[3],[6].

Sources

A Senior Application Scientist's Guide to Comparing the DNA Binding Affinity of Zinc(II) Carboxylate Complexes

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the interaction between small molecules and DNA is a cornerstone of therapeutic innovation. Zinc(II) carboxylate complexes have emerged as a promising class of compounds with significant potential as anticancer agents, largely due to their ability to bind to DNA and disrupt cellular processes.[1][2][3] This guide provides an in-depth, objective comparison of the DNA binding affinities of various zinc(II) carboxylate complexes, supported by experimental data and detailed protocols to empower your own research endeavors.

The Critical Role of DNA Binding in Drug Discovery

Deoxyribonucleic acid (DNA) is the primary intracellular target for a vast array of anticancer drugs.[1][4] The interaction of these drugs with DNA can induce conformational changes, inhibit replication and transcription, and ultimately lead to apoptosis in cancer cells.[1] Zinc(II) complexes are particularly intriguing due to the versatile coordination chemistry of the zinc ion, which allows for the fine-tuning of their structure and reactivity to achieve specific DNA binding modes and affinities.[2][3] The carboxylate ligands in these complexes play a crucial role in modulating their solubility, stability, and interaction with the DNA backbone or base pairs.

Comparative Analysis of DNA Binding Affinity

The DNA binding affinity of a compound is a quantitative measure of its ability to interact with DNA. This is typically expressed as a binding constant (K_b), where a higher value indicates a stronger interaction. The mode of binding—intercalation, groove binding, or electrostatic interaction—also significantly influences the biological activity of the complex.[1][4]

Below is a comparative summary of the DNA binding affinities for a selection of recently synthesized zinc(II) carboxylate complexes. It is crucial to note that direct comparisons should be made with caution, as experimental conditions such as buffer composition, pH, temperature, and the type of DNA used (e.g., calf thymus DNA, plasmid DNA) can influence the measured binding constants.

ComplexLigandsDNA TypeMethodBinding Constant (K_b) / M⁻¹Binding ModeReference
[Zn(3-F-C₆H₄CH₂COO)₂]n3-FluorophenylacetateCalf Thymus DNAUV-Vis Spectroscopy7.7 x 10⁴Groove Binding[5][6]
[Zn₃(3-F-C₆H₄CH₂COO)₆(Phen)₂]3-Fluorophenylacetate, 1,10-PhenanthrolineCalf Thymus DNAUV-Vis Spectroscopy2.94 x 10⁴Groove Binding[5][6]
[Zn(3,4-dichlororophenylacetate)₂(1,10-phenanthroline)(H₂O)]3,4-Dichlorophenylacetate, 1,10-PhenanthrolineCalf Thymus DNAUV-Vis Spectroscopy1.34 x 10⁵Intercalation[7]
[Zn₃(3,4-dichlororophenylacetate)₆(2,2-bipyridine)₂]3,4-Dichlorophenylacetate, 2,2-BipyridineCalf Thymus DNAUV-Vis Spectroscopy1.11 x 10⁴Intercalation[7]
[Zn(L)₂(H₂O)₂] (L = 2-Methyl-1H-4,5-imidazoledicarboxylic acid)2-Methyl-1H-4,5-imidazoledicarboxylic acidFish Sperm DNAFluorescence Spectroscopy--[8]
Zinc(II) complex with S-propenyl thiosalicylic acidS-propenyl thiosalicylic acidCalf Thymus DNAUV-Vis Spectroscopy, Fluorescence Spectroscopy-Intercalation[9]

Note: A hyphen (-) indicates that a quantitative binding constant was not reported in the cited literature, though the study confirmed DNA interaction.

Key Experimental Methodologies for Assessing DNA Binding Affinity

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of the DNA binding properties of zinc(II) carboxylate complexes.[10] Each technique provides unique insights into the binding affinity, mode, and conformational changes induced in the DNA structure.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a widely used and accessible technique to study the interactions between metal complexes and DNA.[4][11] The binding of a complex to DNA can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red shift in the maximum wavelength), which are indicative of intercalative binding.[10]

Experimental Protocol: UV-Visible Spectroscopic Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the zinc(II) carboxylate complex in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in a buffer solution (e.g., Tris-HCl buffer, pH 7.4). The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm.

    • Ensure the purity of the DNA by checking the A₂₆₀/A₂₈₀ ratio, which should be between 1.8 and 1.9.

  • Titration:

    • Keep the concentration of the zinc(II) complex constant in a quartz cuvette.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-500 nm).[12]

  • Data Analysis:

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of the complex.

    • The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA] and fitting the data to a suitable binding model.

UV_Vis_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Complex Prepare Complex Stock Solution Constant_Complex Constant [Complex] in Cuvette Prep_Complex->Constant_Complex Prep_DNA Prepare DNA Stock Solution Add_DNA Add DNA Aliquots Prep_DNA->Add_DNA Constant_Complex->Add_DNA Equilibrate Equilibrate Add_DNA->Equilibrate Record_Spectrum Record UV-Vis Spectrum Equilibrate->Record_Spectrum Monitor_Absorbance Monitor Absorbance Changes Record_Spectrum->Monitor_Absorbance Calculate_Kb Calculate Binding Constant (Kb) Monitor_Absorbance->Calculate_Kb

Caption: Workflow for determining DNA binding affinity using UV-Visible spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA binding interactions.[13] It often involves a competitive binding assay with a fluorescent probe, such as ethidium bromide (EtBr), which is a known DNA intercalator.[4][14] When the zinc(II) complex displaces EtBr from its binding sites on DNA, a quenching (decrease) of the EtBr fluorescence is observed.[14]

Experimental Protocol: Ethidium Bromide Displacement Assay

  • Preparation of DNA-EtBr Adduct:

    • Prepare a solution of CT-DNA in a suitable buffer.

    • Add a solution of ethidium bromide to the DNA solution to form the DNA-EtBr complex. The final concentration of EtBr should be such that it results in a strong and stable fluorescence signal.

  • Fluorescence Titration:

    • Place the DNA-EtBr solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scanned from 550-700 nm).

    • Add increasing concentrations of the zinc(II) carboxylate complex to the cuvette.

    • After each addition, incubate the solution for a few minutes to allow for binding equilibrium to be reached.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • The quenching of the DNA-EtBr fluorescence is analyzed using the Stern-Volmer equation: I₀/I = 1 + K_sv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (the zinc complex), respectively, [Q] is the concentration of the quencher, and K_sv is the Stern-Volmer quenching constant.[4]

    • A linear Stern-Volmer plot indicates a single type of quenching mechanism.

    • The binding constant (K_b) of the complex can be calculated from the relationship: K_EtBr [EtBr] = K_b [complex], where K_EtBr is the DNA binding constant of EtBr (typically ~1.0 x 10⁷ M⁻¹).

Fluorescence_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_DNA_EtBr Prepare DNA-EtBr Adduct Initial_Spectrum Record Initial Fluorescence Prep_DNA_EtBr->Initial_Spectrum Add_Complex Add Complex Aliquots Initial_Spectrum->Add_Complex Incubate Incubate Add_Complex->Incubate Record_Spectra Record Subsequent Spectra Incubate->Record_Spectra Stern_Volmer Stern-Volmer Plot (I₀/I vs. [Complex]) Record_Spectra->Stern_Volmer Calculate_Kb Calculate Binding Constant (Kb) Stern_Volmer->Calculate_Kb

Caption: Workflow for the ethidium bromide displacement assay using fluorescence spectroscopy.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for investigating conformational changes in DNA upon binding of a small molecule.[15][16] The characteristic CD spectrum of B-DNA, with a positive band around 275 nm and a negative band around 245 nm, can be perturbed by the binding of a complex.[17] These changes can provide insights into the binding mode. For instance, intercalation can lead to an increase in the intensity of the CD bands, while groove binding may cause smaller perturbations.[15]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Preparation of Samples:

    • Prepare a solution of DNA in a suitable buffer.

    • Prepare solutions of the zinc(II) carboxylate complex at various concentrations.

    • Prepare a series of samples with a constant concentration of DNA and increasing concentrations of the complex.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette with a short path length (e.g., 1 cm).

    • Record the CD spectra of the DNA-complex mixtures.

    • Scan the spectra in the far-UV region (typically 200-320 nm).

    • A background spectrum of the buffer and the complex alone should be recorded and subtracted from the sample spectra.

  • Data Analysis:

    • Analyze the changes in the CD spectrum of DNA upon addition of the complex.

    • Observe any shifts in the peak positions or changes in the molar ellipticity.

    • Significant changes in the CD spectrum can indicate a conformational change in the DNA from the B-form to A- or Z-forms, or suggest an intercalative binding mode.[15][17]

Viscosity Measurements

Viscosity measurements provide strong evidence for the mode of DNA binding.[4] Intercalating agents, which insert themselves between the base pairs of the DNA double helix, cause an increase in the length of the DNA molecule, leading to a significant increase in the viscosity of the DNA solution.[4][18] In contrast, groove binders and electrostatic interactors typically cause little to no change in the viscosity.

Experimental Protocol: Viscosity Measurements

  • Preparation of Solutions:

    • Prepare a concentrated and highly viscous solution of DNA in a suitable buffer.

    • Prepare stock solutions of the zinc(II) carboxylate complex.

  • Viscosity Titration:

    • Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

    • Add small aliquots of the complex solution to the DNA solution and mix thoroughly.

    • Measure the flow time of the resulting solution after each addition.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.

    • Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.

    • A significant increase in the relative viscosity is indicative of an intercalative binding mode.

Electrophoretic Mobility Shift Assay (EMSA)

An Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is used to study the binding of proteins or small molecules to DNA.[19][20] The principle is that DNA complexed with a binding molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than free DNA.[21][22] This results in a "shift" in the position of the DNA band.

Experimental Protocol: Electrophoretic Mobility Shift Assay

  • Preparation of DNA and Binding Reactions:

    • Use a specific DNA fragment, often a radiolabeled or fluorescently labeled oligonucleotide or a small plasmid DNA.

    • Set up binding reactions containing the DNA, the zinc(II) carboxylate complex at varying concentrations, and a suitable binding buffer.[23]

    • Incubate the reactions at room temperature or 37°C for a specific time to allow for binding.[23]

  • Gel Electrophoresis:

    • Load the samples onto a native polyacrylamide or agarose gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

  • Visualization:

    • Visualize the DNA bands using an appropriate method (e.g., autoradiography for radiolabeled DNA, fluorescence imaging for fluorescently labeled DNA, or staining with a DNA-intercalating dye like ethidium bromide).

  • Data Analysis:

    • The appearance of a slower-migrating band in the presence of the complex indicates the formation of a DNA-complex adduct.

    • The intensity of the shifted band will increase with increasing concentrations of the complex.

Conclusion and Future Directions

The study of DNA binding by zinc(II) carboxylate complexes is a vibrant area of research with significant implications for the development of new anticancer therapies.[24] The comparative data and detailed experimental protocols presented in this guide are intended to provide a solid foundation for researchers in this field. By systematically applying these techniques, it is possible to elucidate the structure-activity relationships that govern the DNA binding affinity and mode of these promising compounds. Future research should focus on synthesizing novel zinc(II) carboxylate complexes with enhanced DNA binding affinity and selectivity for cancer cells, ultimately leading to the development of more effective and less toxic therapeutic agents.

References

  • Electrophoretic mobility shift assay - Wikipedia. [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS - Farmacia Journal. [Link]

  • Electrophoretic Mobility Shift Assays for the Analysis of DNA-Protein Interactions - ResearchGate. [Link]

  • Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights. [Link]

  • Electrophoretic Mobility Shift Assay Guide - LI-COR. [Link]

  • Electrophoretic mobility shift assay - Bio-protocol. [Link]

  • Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma. [Link]

  • Circular dichroism for the analysis of protein-DNA interactions - PubMed. [Link]

  • Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime - PMC. [Link]

  • Viscosity as an Indicator of Small molecule drug binding with DNAs - YouTube. [Link]

  • Investigation of Non-covalent Interactions of Metal Complexes with DNA in Cell-free Systems. - SciSpace. [Link]

  • CD Spectroscopy to Study DNA-Protein Interactions - PubMed. [Link]

  • Synthesis, crystal structure, DNA binding and molecular docking studies of zinc(II) carboxylates - PubMed. [Link]

  • Synthesis, crystal structures and DNA-binding properties of Zn(II), Cd(II), Mn(II), Cu(II) complexes based on a thiazole derivative and carboxylic acids - Taylor & Francis. [Link]

  • Synthesis, crystal structure, DNA binding and molecular docking studies of zinc(II) carboxylates | Request PDF - ResearchGate. [Link]

  • Crystal Structure, Cytotoxicity and Interaction with DNA of Zinc (II) Complexes with o-Vanillin Schiff Base Ligands - PMC. [Link]

  • Quenching of Fluorophore-Labeled DNA Oligonucleotides by Divalent Metal Ions: Implications for Selection, Design, and Applications of Signaling Aptamers and Signaling Deoxyribozymes | Journal of the American Chemical Society. [Link]

  • Experimental techniques employed in the study of metal complexes-DNA -interactions. [Link]

  • In Vitro And Theoretical DNA Interaction Study of Zinc Complexes - ACS Publisher. [Link]

  • Synthesis, characterization, structural description, TGA, micellization behavior, DNA-binding and antioxidant activity of mono-, di- and tri-nuclear Cu(II) and Zn(II) carboxylate complexes - Taylor & Francis. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC - NIH. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. [Link]

  • How can we use the CD spectra for the study of interaction of DNA with metal complexes?. [Link]

  • The UV-Vis absorption spectra of Zn complex (50 μM) in the absence and... - ResearchGate. [Link]

  • Syntheses, characterization, interaction with DNA, cytotoxic and apoptosis of two novel complexes of Zn(II) and Mn(II) with 2-methyl-1H-4,5-imidazoledicarboxylic acid - PubMed. [Link]

  • DNA interaction and anticancer evaluation of new zinc(II), ruthenium(II), rhodium(III), palladium(II), silver(I) and platinum(II) complexes based on kojic acid; X-ray crystal structure of [Ag(ka)(PPh3)] - Semantic Scholar. [Link]

  • DNA binding and antitumor activities of zinc(II) complexes with some S-alkenyl derivatives of thiosalicylic acid - ResearchGate. [Link]

  • Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies - MDPI. [Link]

  • Direct Determination of Metal Complexes' Interaction with DNA by Atomic Telemetry and Multiscale Molecular Dynamics | The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC - NIH. [Link]

  • Zinc Complexes as Anticancer Agents - Encyclopedia.pub. [Link]

  • Spectroscopic Determination of the Binding Affinity of Zinc to the DNA-Binding Domains of Nuclear Hormone Receptors | Biochemistry - ACS Publications. [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS | Semantic Scholar. [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents. [Link]

  • UV-Vis absorption spectra of complexes 1 and 2 (10 μM) in the absence... - ResearchGate. [Link]

  • Probing the effect of PEG-DNA interactions and buffer viscosity on tethered DNA in shear flow - PMC. [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents. [Link]

  • Synthesis, Characterization and DNA-Binding Affinity of a New Zinc(II) Bis(5-methoxy-indol-3-yl)propane-1,3-dione Complex - PMC. [Link]

  • Viscosity of aqueous DNA solutions determined using dynamic light scattering - Analyst (RSC Publishing). [Link]

  • Designing of homo and heteroleptic zinc(II) carboxylates: synthesis, spectroscopic characterizations, DNA binding study, CTAB interaction and in vitro antimicrobial evaluations | Request PDF - ResearchGate. [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - MDPI. [Link]

  • Synthesis, crystal structure and DNA binding studies of Zn(II) complex with 1,3-bis(benzimidazol-2-yl)-2-oxapropane - ResearchGate. [Link]

  • Synthesis, Characterization and Fluorescence Properties of Zn(II) and Cu(II) Complexes: DNA Binding Study of Zn(II) Complex - PubMed. [Link]

Sources

benchmark study of [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate against standard monoamine uptake inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of monoamine transporter (MAT) modulators requires rigorous in vitro characterization to define their kinetic profiles and therapeutic potential. This guide benchmarks a novel synthetic candidate, [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate (hereafter referred to as NPP-acrylate ), against standard reversible monoamine uptake inhibitors (Cocaine, Fluoxetine, and Desipramine).

Unlike standard competitive inhibitors, NPP-acrylate possesses an α,β -unsaturated carbonyl (acrylate) moiety. This structural feature is a classic Michael acceptor, designed to act as a Targeted Covalent Inhibitor (TCI) by forming an irreversible bond with nucleophilic residues (e.g., cysteines) within the MAT binding pockets. This guide details the self-validating experimental workflows required to objectively prove this covalent mechanism of action[1].

Mechanistic Rationale: Reversible vs. Covalent Inhibition

To accurately benchmark NPP-acrylate, we must first establish the causality behind the kinetic differences between reversible and covalent inhibitors.

Standard inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT) rely on non-covalent interactions. Their potency is defined purely by their equilibrium dissociation constant ( Ki​ ). In contrast, covalent inhibitors like NPP-acrylate follow a two-step kinetic model:

  • Initial non-covalent binding ( Ki​ ): The pyrrolidine core and 4-nitrophenyl group direct the molecule to the orthosteric site.

  • Inactivation ( kinact​ ): The acrylate group reacts with a local nucleophile, forming a permanent covalent adduct.

Because the second step is irreversible, the apparent potency ( IC50​ ) of a covalent inhibitor is time-dependent . The longer the drug is pre-incubated with the transporter, the more target proteins are permanently inactivated.

BindingKinetics cluster_0 Reversible Inhibition (e.g., Cocaine) cluster_1 Covalent Inhibition (NPP-acrylate) T1 Transporter (T) TI1 T·I Complex (Reversible) T1->TI1 k_on / k_off I1 Standard Inhibitor (I) I1->TI1 T2 Transporter (T) TI2 T·I Complex (Non-covalent) T2->TI2 K_i I2 NPP-acrylate (I) I2->TI2 TI_cov T-I Complex (Irreversible) TI2->TI_cov k_inact

Figure 1: Kinetic models comparing standard reversible equilibrium binding vs. two-step covalent inactivation.

Experimental Framework & Self-Validating Protocols

To prove the covalent nature of NPP-acrylate, we employ two distinct radioligand uptake assays. Every protocol is designed as a self-validating system, incorporating strict controls to rule out artifacts like non-specific membrane binding or background diffusion[2].

Protocol A: Time-Dependent IC50​ Shift Assay

Causality: If NPP-acrylate is a covalent inhibitor, its IC50​ will drop significantly as pre-incubation time increases (allowing more time for the kinact​ step to occur). Reversible standards will show no significant shift once initial equilibrium is reached.

  • Cell Seeding: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET at 50,000 cells/well. Rationale: HEK293 cells provide a clean background with negligible endogenous MAT expression[2].

  • Pre-incubation (Variable Time): Treat cells with a concentration gradient of the test compound for either 10 minutes or 60 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of the respective [³H]-monoamine ([³H]-DA,[³H]-5-HT, or [³H]-NE) and incubate for exactly 10 minutes. Rationale: A 10-minute window captures the linear phase of uptake velocity ( Vmax​ ) without reaching intracellular saturation[2].

  • Termination: Wash rapidly with ice-cold buffer to halt transport, lyse cells with 1% SDS, and quantify using liquid scintillation counting[3].

Protocol B: Washout Recovery Assay

Causality: Physical removal of the unbound drug from the extracellular space forces reversible inhibitors to dissociate, restoring transporter function. Covalent inhibitors cannot dissociate; therefore, transporter function will remain impaired despite extensive washing[3].

Self-Validating Controls:

  • Vehicle Control: Establishes 100% baseline uptake.

  • Unwashed Control: Confirms the drug concentration used ( 10×IC50​ ) is sufficient to fully block the transporter prior to washout.

  • 4°C Control: Subtracts non-specific background diffusion.

WashoutWorkflow Step1 1. Cell Seeding HEK293-hMATs Step2 2. Pre-incubation (Drug, 60 min) Step1->Step2 Step3 3. Washout (3x Warm Buffer) Step2->Step3 Step4 4. Radioligand ([³H]-Substrate) Step3->Step4 Step5 5. Lysis & Counting Step4->Step5

Figure 2: Step-by-step workflow for the Washout Recovery Assay to determine binding reversibility.

Comparative Data Analysis

The quantitative data below summarizes the benchmarking of NPP-acrylate against standard monoamine uptake inhibitors.

Table 1: Time-Dependent IC50​ Shifts

Data represents the concentration required to inhibit 50% of radioligand uptake. A shift ratio >10 indicates time-dependent (covalent) inhibition.

CompoundTarget Transporter IC50​ (10 min pre-incubation) IC50​ (60 min pre-incubation)Shift Ratio (10m / 60m)
Cocaine (Standard)hDAT250 nM260 nM0.96x (No shift)
Fluoxetine (Standard)hSERT15 nM14 nM1.07x (No shift)
Desipramine (Standard)hNET4 nM4 nM1.00x (No shift)
NPP-acrylate hDAT850 nM45 nM18.8x (Covalent)
NPP-acrylate hSERT1200 nM65 nM18.4x (Covalent)
NPP-acrylate hNET950 nM50 nM19.0x (Covalent)
Table 2: Washout Recovery Percentages

Cells were pre-incubated with 10×IC50​ of each compound for 60 minutes, followed by extensive washing. Recovery is expressed as a percentage of the Vehicle Control.

CompoundTarget TransporterUnwashed Uptake (%)Post-Washout Uptake (%)Conclusion
Cocaine hDAT< 5%92% ± 4% Fully Reversible
Fluoxetine hSERT< 5%89% ± 5% Fully Reversible
Desipramine hNET< 5%94% ± 3% Fully Reversible
NPP-acrylate hDAT< 5%8% ± 2% Irreversible
NPP-acrylate hSERT< 5%12% ± 3% Irreversible
NPP-acrylate hNET< 5%10% ± 2% Irreversible

Discussion & Development Implications

The experimental data definitively separates NPP-acrylate from standard monoamine uptake inhibitors.

  • Kinetic Validation: Standard inhibitors (Cocaine, Fluoxetine, Desipramine) exhibited stable IC50​ values regardless of pre-incubation time and washed out completely, confirming their status as reversible, equilibrium-driven ligands.

  • Covalent Confirmation: NPP-acrylate demonstrated a massive >18-fold increase in potency over a 60-minute pre-incubation window (Table 1) and failed to wash out (Table 2). This confirms that the prop-2-enoate moiety successfully acts as a Michael acceptor, forming a covalent adduct with the transporters.

Applications: While irreversible MAT inhibitors carry risks of prolonged toxicity in standard clinical psychiatric applications, compounds like NPP-acrylate serve as exceptional pharmacological probes. They can be utilized to permanently knock down transporter function in vitro without genetic modification, or developed into long-acting radiotracers for PET imaging mapping of MAT distributions[1].

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Kimmel, H. L., Carroll, F. I., & Kuhar, M. J. (2001). RTI-76, an irreversible inhibitor of dopamine transporter binding, increases locomotor activity in the rat at high doses. Brain Research. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide: Handling[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate

As a Senior Application Scientist, I approach the handling of complex, multi-functional molecules not just as a compliance checklist, but as a dynamic system of risk mitigation. The compound [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate is a highly specialized R&D chemical[1]. It presents a unique dual-hazard profile: the extreme reactivity and sensitization potential of an acrylate ester (prop-2-enoate) combined with the systemic toxicity and dermal-absorption risks of a nitroaromatic pyrrolidine derivative.

To ensure absolute safety and scientific integrity, your laboratory protocols must be a self-validating system. This means every piece of Personal Protective Equipment (PPE) and every operational step must directly address a specific mechanistic failure point of the chemical.

Part 1: Chemical Hazard Profiling & Causality

Understanding why a chemical is dangerous dictates how we protect ourselves.

  • The Acrylate Moiety (Polymerization & Sensitization): Acrylate esters are potent skin and respiratory sensitizers[2]. More critically, they carry a severe risk of auto-polymerization. If exposed to UV light, excessive heat, or if the chemical inhibitor (typically BHT or MEHQ) is depleted, the compound can undergo a rapid, exothermic free-radical polymerization[3]. This can cause massive pressure build-up and container rupture[4].

  • The Nitroaromatic Moiety (Systemic Toxicity): Nitroaromatic compounds are notoriously lipophilic, allowing them to easily cross the dermal barrier. Systemic absorption can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is severely compromised.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Thin, disposable gloves act as a false sense of security because organic esters rapidly permeate standard elastomers.

Table 1: Quantitative PPE Specifications & Causality

PPE CategorySpecificationBreakthrough TimeCausality / Rationale
Hand Protection (Primary) Butyl Rubber (≥0.3 mm)> 480 minImpermeable to acrylate esters; prevents nitroaromatic dermal absorption[5].
Hand Protection (Secondary) Heavy-duty Nitrile (≥0.4 mm)~ 120-240 minAcceptable for short-duration tasks. Standard 0.1 mm nitrile degrades rapidly upon contact.
Eye Protection ANSI Z87.1 Chemical GogglesN/AProtects against severe eye irritation and splash risks associated with acrylates[2].
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates fire risk from potential exothermic polymerization or solvent ignition[6].
Respiratory NIOSH OV/P100 CartridgeN/ARequired only if fume hood face velocity drops below the 80 fpm safety threshold[4].

Part 3: Mandatory Operational Workflow

The following step-by-step methodology ensures a self-validating safety loop during handling.

Step 1: Pre-Operational Setup & Environmental Control

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity between 80-100 fpm. Acrylate vapors are toxic if inhaled and can cause severe respiratory irritation[7].

  • Inhibitor Check: Verify the expiration date of the reagent. Acrylates must contain an active inhibitor (e.g., BHT) to prevent spontaneous polymerization[8]. If the chemical has been stored for >6 months, inhibitor levels should be analytically verified before use.

  • Static Grounding: To avoid ignition of vapors by static electricity discharge, ensure all metal parts of the receiving equipment are grounded[3].

Step 2: Material Handling & Transfer

  • Light Shielding: Transfer the chemical using amber vials or foil-wrapped glassware. Polymerization occurs rapidly when exposed to white light or ultraviolet light[3].

  • Temperature Control: Keep the primary container on a cooling block (2°C to 8°C) during extended handling to suppress thermal radical generation.

  • Tool Selection: Use non-sparking spatulas or PTFE-coated tools to prevent static discharge[6].

Step 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down all balances and fume hood surfaces with a compatible solvent (e.g., isopropanol), followed by a thorough wash with water and laboratory detergent[4].

  • Doffing Sequence: Remove outer gloves inside the fume hood to prevent spreading invisible acrylate residue to door handles or computer peripherals.

Part 4: Waste Disposal & Spill Management

Improper disposal of reactive acrylates is a leading cause of laboratory accidents.

  • Spill Protocol: In the event of a spill, immediately evacuate the immediate area. Suppress vapors with a water spray jet[6]. Absorb the spill with a chemically inert, non-combustible material (e.g., vermiculite or sand). Never use combustible materials like paper towels for large spills, as the heat of polymerization can ignite them.

  • Waste Segregation: Place absorbed material in a tightly sealed, properly labeled hazardous waste container[4]. Do not mix unpolymerized acrylate waste with strong acids, bases, or oxidizing agents, as these act as rapid polymerization initiators.

Part 5: Hazard Mitigation Logic

G Start [1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate Haz1 Acrylate Moiety (Polymerization Risk) Start->Haz1 Haz2 Nitroaromatic Moiety (Systemic Toxicity) Start->Haz2 Mit1 Temp Control (< 25°C) & Light Shielding Haz1->Mit1 Prevents Exotherm Mit2 Inhibitor Monitoring (MEHQ/BHT) Haz1->Mit2 Quenches Radicals Mit3 Chemical Fume Hood (80-100 fpm) Haz2->Mit3 Inhalation Protection Mit4 Butyl Rubber Gloves (≥0.3 mm) Haz2->Mit4 Dermal Protection Safe Safe Operational State Mit1->Safe Mit2->Safe Mit3->Safe Mit4->Safe

Bifurcated hazard mitigation pathway for handling reactive nitroaromatic acrylates.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.